PROTAC VHL-type degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H55N9O6S |
|---|---|
Molecular Weight |
898.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H55N9O6S/c1-30-43(65-29-51-30)32-21-19-31(20-22-32)26-50-45(61)39-25-34(59)28-58(39)48(64)44(49(2,3)4)53-40(60)18-6-5-11-23-56-27-33(54-55-56)13-12-24-57-38-17-10-8-15-36(38)42(47(57)63)41-35-14-7-9-16-37(35)52-46(41)62/h7-10,14-17,19-22,27,29,34,39,44,59,63H,5-6,11-13,18,23-26,28H2,1-4H3,(H,50,61)(H,53,60)/t34-,39+,44-/m1/s1 |
InChI Key |
JMKJBGWUGVQXJT-SVJXQAPASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VHL-Type PROTAC Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the E3 ligase into close proximity with the POI, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This technical guide focuses on the mechanism of action of von Hippel-Lindau (VHL)-type PROTAC degraders, which utilize the VHL E3 ligase complex to induce targeted protein degradation. We will delve into the molecular intricacies of this process, provide quantitative data for a representative VHL-type degrader, detail key experimental protocols, and visualize the critical pathways and workflows.
The VHL E3 Ligase Complex and PROTAC-Mediated Degradation
The VHL protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex (CRL2^VHL^).[2][3] This multi-subunit complex consists of VHL, Elongin B (ELOB), Elongin C (ELOC), CUL2, and the RING-box protein 1 (RBX1). Under normal physiological conditions, the VHL complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen.
VHL-type PROTACs exploit this natural process. The PROTAC molecule acts as a molecular bridge, with one end binding to the target protein and the other end binding to the VHL protein. This induced proximity leads to the formation of a stable ternary complex, comprising the POI, the PROTAC, and the VHL E3 ligase complex. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of a VHL-Type Degrader: ARD-69
To illustrate the efficacy of VHL-type degraders, we present quantitative data for ARD-69, a potent PROTAC designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer.[4][5]
| Parameter | Cell Line | Value | Reference |
| DC50 | LNCaP | 0.86 nM | [5] |
| VCaP | 0.76 nM | [5] | |
| 22Rv1 | 10.4 nM | [5] | |
| Dmax | LNCaP, VCaP, 22Rv1 | >95% | [5] |
| IC50 (Cell Proliferation) | LNCaP | 0.25 nM | [4] |
| VCaP | 0.34 nM | [4] | |
| 22Rv1 | 183 nM | [4] |
Note: Binding affinities (Kd) of ARD-69 to the Androgen Receptor and VHL, as well as the cooperativity factor (α) for the ternary complex, were not available in the reviewed literature.
Experimental Protocols
Cellular Degradation Assay (Western Blot) for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a VHL-type PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
VHL-type PROTAC degrader (e.g., ARD-69)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.[6]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).[6]
-
Incubation: Remove the old medium and add the medium containing different concentrations of the PROTAC or vehicle control. Incubate for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[7]
Ternary Complex Formation and Kinetics Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the binding affinity and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or biotinylated ligand)
-
Purified VHL E3 ligase complex (or the VHL-ElonginB-ElonginC subcomplex)
-
Purified target protein
-
VHL-type PROTAC degrader
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface. This can be done via amine coupling or by using a biotinylated VHL complex on a streptavidin chip.[9]
-
Binary Interaction Analysis (PROTAC to VHL):
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein on a separate flow cell and inject a series of PROTAC concentrations to determine the Kd for this interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized VHL surface.
-
Measure the binding kinetics of the ternary complex formation.
-
Fit the data to determine the ternary complex binding affinity (Kd_ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to VHL is enhanced in the presence of the target protein.[11]
-
Visualizations
Signaling Pathway of VHL-Type PROTAC Action
Caption: The signaling pathway of a VHL-type PROTAC, from ternary complex formation to protein degradation.
Experimental Workflow for DC50 Determination
Caption: A stepwise workflow for determining the DC50 and Dmax of a PROTAC using Western blotting.
Logical Relationship in Ternary Complex Formation
Caption: The logical relationship showing the essential components for ternary complex formation and subsequent degradation.
References
- 1. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. aragen.com [aragen.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The VHL-type PROTAC Degrader ARV-771: A Technical Guide to its Core Target and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the VHL-type PROTAC degrader, ARV-771, with a focus on its primary molecular target. ARV-771 has emerged as a potent and selective degrader in preclinical studies, particularly in the context of castration-resistant prostate cancer (CRPC). This document will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its characterization, and visualize its operational framework through signaling and workflow diagrams.
Core Target and Mechanism of Action
The primary targets of the VHL-type PROTAC degrader ARV-771 are the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4 .[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes such as c-MYC.
ARV-771 is a heterobifunctional molecule. It consists of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The simultaneous binding of ARV-771 to a BET protein and the VHL E3 ligase induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation results in a rapid and sustained depletion of cellular BET proteins, leading to the downregulation of their downstream targets, including the androgen receptor (AR) and c-MYC, which are critical drivers in various cancers.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for ARV-771 from various preclinical studies.
Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains
| Target Bromodomain | Binding Affinity (Kd) in nM |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Table 2: In Vitro Degradation and Anti-proliferative Activity of ARV-771
| Cell Line | DC50 (BET Degradation) | IC50 (c-MYC Suppression) | IC50 (Anti-proliferation) |
| 22Rv1 (CRPC) | < 5 nM | < 1 nM | Not explicitly stated |
| VCaP (CRPC) | < 5 nM | Not explicitly stated | Not explicitly stated |
| LnCaP95 (CRPC) | < 5 nM | Not explicitly stated | Not explicitly stated |
| HeLa | Not explicitly stated | Not explicitly stated | 183 nM |
| OVCAR8 | Not explicitly stated | Not explicitly stated | 215 nM |
| T47D | Not explicitly stated | Not explicitly stated | 13 nM |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of ARV-771
| Parameter | Value |
| Dosing (in vivo) | 10 mg/kg and 30 mg/kg, subcutaneous |
| BRD4 Downregulation (in vivo, 10 mg/kg) | 37% after 3 days |
| c-MYC Downregulation (in vivo, 10 mg/kg) | 76% after 3 days |
| Tumor Growth Inhibition (22Rv1 xenografts) | Dose-dependent, with regression at 30 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ARV-771.
Western Blotting for BET Protein Degradation
This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 proteins in cancer cells following treatment with ARV-771.
-
Cell Culture and Treatment:
-
Seed prostate cancer cell lines (e.g., 22Rv1, VCaP) in appropriate media and allow them to adhere overnight.
-
Treat cells with various concentrations of ARV-771 (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended starting antibody dilutions are typically 1:1000.[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
c-MYC and Androgen Receptor (AR) ELISA
This protocol is for the quantitative measurement of c-MYC and AR protein levels in cell lysates.
-
Cell Culture and Lysis:
-
ELISA Procedure:
-
Use a commercially available c-MYC or AR ELISA kit (e.g., from RayBiotech or Abcam).[7][8]
-
Add cell lysates and standards to the pre-coated microplate and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash the wells and add HRP-conjugated streptavidin.
-
Wash the wells and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of c-MYC or AR in the samples.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of ARV-771 for 72 hours.[1]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Quantitative Real-Time PCR (qPCR) for mRNA Analysis
This protocol is for quantifying the mRNA levels of genes such as c-MYC, full-length AR (FL-AR), and the AR-V7 splice variant.
-
Cell Treatment and RNA Extraction:
-
Treat cells with ARV-771 for a specified time (e.g., 16 hours).[1]
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of ARV-771 in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer ARV-771 (e.g., 10 or 30 mg/kg) or vehicle control via subcutaneous injection daily or on an intermittent schedule.[1]
-
-
Monitoring and Endpoint:
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Visualizations
Signaling Pathway of ARV-771 Action
Caption: Mechanism of action of ARV-771 leading to BET protein degradation and downstream effects.
Experimental Workflow for ARV-771 Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of ARV-771.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. raybiotech.com [raybiotech.com]
- 8. content.abcam.com [content.abcam.com]
- 9. OUH - Protocols [ous-research.no]
- 10. scribd.com [scribd.com]
- 11. ch.promega.com [ch.promega.com]
- 12. mdpi.com [mdpi.com]
- 13. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of VHL-Recruiting PROTACs: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. Among the various classes of PROTACs, those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have emerged as a particularly promising and extensively utilized modality in the quest to drug the "undruggable" proteome. This in-depth technical guide elucidates the core principles underlying the discovery and development of VHL-type degraders, offering a comprehensive overview of their mechanism of action, key quantitative metrics, detailed experimental protocols, and the intricate signaling pathways they modulate.
The Foundational Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] VHL-based PROTACs specifically leverage the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase complex, to tag a target protein for degradation.[3][4]
Under normal physiological conditions, the VHL complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation in the presence of oxygen.[1][5] VHL-recruiting PROTACs mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule engages the POI. This induced proximity facilitates the formation of a ternary complex (VHL-PROTAC-POI), leading to the polyubiquitination of the POI by the E3 ligase.[1][6] This "kiss of death" marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cellular environment.[3]
Quantitative Assessment of VHL-PROTAC Efficacy
The successful development of a VHL-based PROTAC hinges on rigorous quantitative evaluation of its performance at various stages, from initial binding to cellular degradation. The following tables summarize key parameters used to characterize the efficacy of these degraders.
Table 1: Key Quantitative Parameters for VHL-PROTAC Characterization
| Parameter | Description | Typical Assays | Significance |
| Binding Affinity (Kd) | The dissociation constant, measuring the strength of binding between the PROTAC and its target protein (POI) or the VHL E3 ligase. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | Strong binary binding is often a prerequisite for efficient ternary complex formation and subsequent degradation. |
| Ternary Complex Formation | The ability of the PROTAC to simultaneously bind both the POI and the VHL E3 ligase to form a stable ternary complex. | Time-Resolved Förster Resonance Energy Transfer (TR-FRET), AlphaLISA, Surface Plasmon Resonance (SPR) | The formation of a productive ternary complex is the cornerstone of PROTAC-mediated degradation. |
| Degradation Efficacy (DC50) | The concentration of a PROTAC required to induce 50% degradation of the target protein. | Western Blot, In-Cell Western, HiBiT Lytic Assay, Mass Spectrometry | A primary measure of the potency of a PROTAC in a cellular context. |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achievable with a given PROTAC. | Western Blot, In-Cell Western, HiBiT Lytic Assay, Mass Spectrometry | Indicates the extent of degradation and can be influenced by factors like protein synthesis rates and the "hook effect". |
| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in vivo. | LC-MS/MS analysis of plasma and tissue samples | Crucial for understanding the in vivo behavior and therapeutic potential of a PROTAC. |
Table 2: Exemplary Quantitative Data for VHL-Based PROTACs
Note: The following data is illustrative and compiled from various sources. Experimental conditions may vary.
| PROTAC | Target | Cell Line | DC50 | Dmax | VHL Ligand Affinity (Kd) | Reference |
| A947 | BRM | NCI-H1944 | - | Sustained Degradation | - | [7] |
| NR-11c | p38α | MDA-MB-231 | < 1 µM | Potent Degradation | - | [8][9] |
| BRD-SF2 | BRD4 | - | 17.2 µM | 60% | - | [10] |
| 21c | HMGCR | Insig-silenced HepG2 | 120 nM | Profound Degradation | - | [11] |
"-" indicates data not available in the cited sources.
Core Experimental Protocols in VHL-PROTAC Development
The development and characterization of VHL-based PROTACs rely on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
The formation of a stable and cooperative ternary complex is a critical determinant of PROTAC efficacy.[12]
TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.[1]
-
Materials:
-
TR-FRET compatible plate reader
-
Tagged VHL E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., Tb-anti-His and FITC-anti-GST)
-
PROTAC compound
-
Assay buffer
-
-
Protocol:
-
Assay Setup: In a microplate, combine the tagged VHL, tagged target protein, and the corresponding fluorescently labeled antibodies.[1]
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.[1]
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
SPR is employed to measure the binding kinetics and affinity (Kd) of the PROTAC to both the VHL E3 ligase and the target protein, as well as to characterize the formation of the ternary complex.[1][13]
-
Materials:
-
SPR instrument and sensor chips
-
Purified VHL E3 ligase and target protein
-
PROTAC compound
-
Running buffer
-
-
Protocol:
-
Immobilization: Immobilize either the VHL E3 ligase or the target protein onto the surface of a sensor chip.
-
Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binding affinity (Kd_binary).[1]
-
Binary Interaction (PROTAC to Target): Immobilize the target protein and inject a series of PROTAC concentrations to determine its binding affinity.[1]
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL. This measures the affinity and kinetics of the ternary complex formation (Kd_ternary).[1]
-
Cellular Protein Degradation Assays
These assays are essential for determining the ability of a PROTAC to induce the degradation of the target protein within a cellular environment.
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
-
Protocol:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer to release cellular proteins.[1][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[1][6]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][6]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
The HiBiT assay is a sensitive and quantitative method for measuring protein levels in cell lysates, offering a higher throughput alternative to Western blotting.[10][14]
-
Protocol:
-
Cell Line Generation: Engineer a cell line to express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[14]
-
Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a 96-well plate and treat with the PROTAC at various concentrations.[6]
-
Lytic Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementary LgBiT protein and furimazine substrate.[6]
-
Luminescence Reading: Measure the luminescence on a plate reader. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[6]
-
Data Analysis: Calculate the percentage of degradation relative to a vehicle control to determine DC50 and Dmax.[6]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the VHL-PROTAC to induce the ubiquitination of the target protein.
-
Protocol:
-
Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, purified VHL E3 ligase complex, the target protein, and the PROTAC.
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Visualizing the Molecular Choreography: Signaling Pathways and Workflows
Diagrammatic representations are invaluable for conceptualizing the complex biological processes and experimental pipelines involved in VHL-PROTAC development.
The VHL Signaling Pathway and PROTAC Intervention
Under normal oxygenated conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of HIF-1α.[1] PROTACs co-opt this natural degradation pathway to eliminate a chosen protein of interest.
Caption: VHL pathway and PROTAC-mediated degradation.
A Generalized Workflow for VHL-PROTAC Development
The development of a novel VHL-PROTAC follows a structured, iterative process from initial design to in vivo evaluation.[15][16][17]
Caption: Iterative workflow for VHL-PROTAC development.
Conclusion and Future Directions
The discovery and development of VHL-type degraders represent a significant leap forward in medicinal chemistry and drug discovery. By co-opting the body's own cellular machinery, these molecules offer a powerful strategy to target and eliminate disease-causing proteins, including those previously considered intractable. The continued refinement of VHL ligands, linker technology, and our understanding of ternary complex formation will undoubtedly pave the way for a new generation of highly specific and potent therapeutics. As more VHL-based PROTACs advance through clinical trials, the full therapeutic potential of this innovative modality will be realized, offering new hope for patients across a spectrum of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to VHL E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of von Hippel-Lindau (VHL) E3 ligase ligands, which are pivotal components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, a deep understanding of the tools available to hijack the ubiquitin-proteasome system is essential. This document details the mechanism of action, quantitative binding data for common VHL ligands, and step-by-step experimental protocols for their synthesis and characterization.
The VHL E3 Ligase and Its Role in PROTAC Technology
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This natural cellular process is exploited by VHL-based PROTACs.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] VHL-recruiting PROTACs function by bringing a target protein into close proximity with the VHL E3 ligase complex, thereby inducing the ubiquitination and degradation of the POI.[3][5]
Signaling Pathway of VHL-Mediated Protein Degradation
The following diagram illustrates the native VHL signaling pathway and how it is hijacked by a VHL-based PROTAC.
Quantitative Data on VHL E3 Ligase Ligands
The selection of a VHL ligand is a critical step in PROTAC design, with binding affinity being a key determinant of the efficiency of ternary complex formation and subsequent protein degradation. The following tables summarize the binding affinities of commonly used VHL ligands and the degradation efficiency of representative PROTACs.
Table 1: Binding Affinities of Common VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Not Specified |
| VH101 | 44 nM | Not Specified |
| VH298 | 80-90 nM | Not Specified |
| VHL Ligand 8 | Not Specified | Not Specified |
| (S,R,S)-AHPC (VH032-NH2) | Not Specified | Not Specified |
Note: Binding affinity values can vary depending on the specific experimental conditions and measurement techniques employed. Direct comparison should be made with caution.
Table 2: Degradation Efficiency of Representative VHL-Based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line |
| ARD-266 | VHL Ligand 8 | Androgen Receptor (AR) | 0.2-1 nM | Not Specified | LNCaP, VCaP, 22Rv1 |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | IC50 = 1.11 µM | Not Specified | Ba/F3 |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | Not Specified | Not Specified | Not Specified |
| DT2216 | Not Disclosed | BCL-xL | Not Specified | Not Specified | Hematologic and solid tumors |
| KT-333 | Not Disclosed | STAT3 | Not Specified | Not Specified | Not Specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key VHL ligand intermediate and for the characterization of VHL ligand binding and PROTAC-mediated protein degradation.
Synthesis of (S,R,S)-AHPC (VH032-NH2)
(S,R,S)-AHPC, also known as VH032-NH2, is a crucial building block for the synthesis of VHL-based PROTACs. The following is a representative multi-step synthesis.
Materials:
-
Commercially available starting materials for multi-step synthesis
-
Appropriate solvents (e.g., DCM, DMF)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., HCl in dioxane or TFA)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
The synthesis of VH032 amine is a multi-step process that typically involves:
-
Synthesis of the core hydroxyproline (B1673980) scaffold: This often starts from commercially available protected hydroxyproline derivatives.
-
Coupling of the side chains: This involves amide bond formation reactions to attach the various chemical moieties that contribute to VHL binding.
-
Introduction of the amine functionality: This step creates the point of attachment for the linker in the final PROTAC molecule.
-
Deprotection and purification: Removal of protecting groups and purification of the final product are crucial to obtain the desired VHL ligand.
A detailed, step-by-step synthetic route can be complex and is often optimized for scale and purity. For a multi-gram scale, column chromatography-free process, refer to the detailed procedures published in the literature.
Characterization of VHL Ligand Binding Affinity
Objective: To determine the binding affinity of a VHL ligand by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)
-
VHL ligand to be tested
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the VBC complex and the fluorescent probe in the assay buffer. The concentration of the VBC complex should be close to the Kd of the probe, and the probe concentration should be low (e.g., 1-5 nM).
-
Serially dilute the test VHL ligand in DMSO and then in assay buffer.
-
Add the VBC/probe solution to the wells of the microplate.
-
Add the diluted test ligand to the wells. Include controls with no ligand (maximum polarization) and a known VHL inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the polarization values against the logarithm of the ligand concentration and fit the data to a suitable model to determine the IC50, which can be converted to a Ki value.
Objective: To directly measure the thermodynamic parameters of VHL ligand binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand to be tested
-
Dialysis buffer (e.g., PBS)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the VBC complex and dissolve the VHL ligand in the same dialysis buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions.
-
Load the VBC complex into the sample cell of the calorimeter.
-
Load the VHL ligand into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat pulses from each injection and plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
Assessment of PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
VHL-based PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax.
Experimental and Logical Workflows
Visualizing the workflow for PROTAC development and characterization can aid in experimental design and execution.
PROTAC Development and Evaluation Workflow
This guide serves as a foundational resource for researchers embarking on the design and synthesis of VHL-based PROTACs. The provided data and protocols offer a starting point for the rational design and rigorous evaluation of these powerful molecules for targeted protein degradation.
References
In-Depth Technical Guide: PROTAC VHL-type Degrader-1 and ATM Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC VHL-type degrader-1, also known as compound 9b, and its targeted degradation of the Ataxia Telangiectasia Mutated (ATM) protein. This document details the quantitative efficacy of the degrader, in-depth experimental protocols, and visual representations of the underlying biological mechanisms and workflows.
Introduction to this compound and ATM Targeting
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the protein of interest.[2]
This compound (compound 9b) is a novel degrader derived from Meisoindigo.[2][3][4] It has been identified as a potent and selective degrader of ATM, a critical serine/threonine kinase involved in the DNA damage response.[2][3] By inducing the degradation of ATM, this PROTAC enhances the efficacy of ATR inhibitors, presenting a promising synthetic lethality strategy for cancer therapy, particularly in colorectal cancer.[2][3]
Mechanism of Action
The fundamental mechanism of action for this compound involves the formation of a ternary complex, bringing together the ATM protein and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the ATM protein. The resulting polyubiquitinated ATM is then recognized and degraded by the 26S proteasome.
Caption: VHL-mediated ATM degradation pathway.
Quantitative Data
The efficacy of this compound (compound 9b) in inducing ATM protein degradation has been quantified in colorectal cancer cell lines. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | PROTAC Compound | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| SW620 | This compound (9b) | 4.8 | >90 | 24 |
| SW480 | This compound (9b) | 6.2 | >90 | 24 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
SW620 (human colorectal adenocarcinoma)
-
SW480 (human colorectal adenocarcinoma)
-
-
Culture Medium:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be included in all experiments.
-
Western Blotting for ATM Degradation
This protocol is for the detection and quantification of ATM protein levels following PROTAC treatment.
-
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibodies:
-
Rabbit anti-ATM
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate.
-
-
Procedure:
-
After PROTAC treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ATM overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
Quantify band intensities to determine the percentage of ATM degradation relative to the vehicle control.
-
In-Vivo Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of ATM is mediated by the ubiquitin-proteasome system.
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 12 hours).
-
For the last 4-6 hours of the treatment, add a proteasome inhibitor (e.g., MG132) to the culture medium to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Boil the lysates and then dilute them with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate the ATM protein using an anti-ATM antibody and protein A/G agarose (B213101) beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated ATM.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating a novel PROTAC degrader.
Caption: A typical experimental workflow.
References
- 1. labliu.org [labliu.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
In-Depth Technical Guide: Synergistic Effect of PROTAC VHL-type degrader-1 with ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic combination of targeted protein degradation and enzymatic inhibition represents a promising frontier in oncology. This technical guide explores the synergistic anti-tumor effects of PROTAC VHL-type degrader-1, a potent degrader of the Ataxia Telangiectasia Mutated (ATM) kinase, with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. By degrading ATM, this compound induces a synthetic lethal vulnerability in cancer cells, which is then exploited by the inhibition of the parallel DNA damage response (DDR) pathway governed by ATR. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Rationale for Combining ATM Degradation and ATR Inhibition
The DNA Damage Response (DDR) is a critical network of signaling pathways that safeguards genomic integrity. Two of the master regulators of the DDR are the serine/threonine kinases ATM and ATR.[1][2] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA damage, particularly replication stress.[1][2] In many cancers, one of these pathways is compromised, leading to a greater reliance on the remaining pathway for survival. This dependency creates a therapeutic window for inducing synthetic lethality, where the simultaneous inhibition of both pathways leads to cancer cell death, while normal cells with intact DDR mechanisms are spared.
PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to targeted therapy by inducing the degradation of specific proteins via the ubiquitin-proteasome system.[3] this compound (also referred to as compound 9b) is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for ATM, thereby targeting ATM for degradation.[1][4][5] The degradation of ATM phenocopies a loss-of-function mutation, making cancer cells highly dependent on the ATR signaling pathway for survival.[1][4][5]
ATR inhibitors, such as AZD6738 (Ceralasertib), block the kinase activity of ATR, preventing the phosphorylation of its downstream targets like Chk1 and thereby abrogating the S/G2 cell cycle checkpoints and DNA repair.[6] The combination of ATM degradation by this compound and ATR inhibition by AZD6738 has been shown to be a powerful synergistic strategy, particularly in colorectal cancer models.[1][4][5]
Signaling Pathways and Experimental Workflow
ATM/ATR Signaling in the DNA Damage Response
The following diagram illustrates the central roles of ATM and ATR in the DDR and the points of intervention for this compound and ATR inhibitors.
Caption: ATM/ATR signaling pathway and intervention points.
Experimental Workflow for Assessing Synergy
A typical workflow to evaluate the synergistic effects of this compound and an ATR inhibitor is depicted below.
Caption: Workflow for synergy assessment.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound (compound 9b) and the ATR inhibitor AZD6738 in colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents and Combination
| Cell Line | Compound | IC50 (μM) |
| SW620 | This compound | >10 |
| AZD6738 | 1.58 | |
| Combination (1:1 ratio) | 0.42 | |
| SW480 | This compound | >10 |
| AZD6738 | 1.83 | |
| Combination (1:1 ratio) | 0.51 |
Data synthesized from Liu et al., J. Med. Chem. 2024.[1][4][5]
Table 2: Combination Index (CI) Values for Synergy Assessment
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| SW620 | PROTAC 9b + AZD6738 | < 1 | Synergistic |
| SW480 | PROTAC 9b + AZD6738 | < 1 | Synergistic |
CI values less than 1 indicate a synergistic interaction. Data derived from Liu et al., J. Med. Chem. 2024.[1][4][5][7]
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| PROTAC 9b | 25 mg/kg | 25 |
| AZD6738 | 25 mg/kg | 30 |
| Combination (PROTAC 9b + AZD6738) | 25 mg/kg each | 78 |
Data from a SW620 xenograft model in nude mice. Treatments were administered intraperitoneally. Data synthesized from Liu et al., J. Med. Chem. 2024.[1][4][5][8][9][10]
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide, based on the methodologies reported for evaluating the combination of this compound and ATR inhibitors.
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of single-agent and combination treatments and to calculate IC50 values.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
ATR inhibitor (AZD6738)
-
MTT or MTS reagent
-
Plate reader (spectrophotometer)
-
DMSO (for drug dissolution)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and AZD6738 in DMSO. On the day of the experiment, prepare serial dilutions of each drug in complete growth medium. For combination studies, prepare a matrix of concentrations at a fixed ratio (e.g., 1:1).
-
Treatment: Remove the overnight medium and add 100 µL of fresh medium containing the drugs (single agents or combinations) to the respective wells. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves and determine IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy.
Western Blot Analysis
Objective: To assess the protein levels of ATM and the phosphorylation status of the ATR downstream target, Chk1, as well as the DNA damage marker γ-H2AX.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATM, anti-p-Chk1 (Ser345), anti-Chk1, anti-γ-H2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, AZD6738, or the combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Imaging: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
Colony Formation Assay
Objective: To assess the long-term effect of the drug combination on the proliferative capacity and survival of single cells.
Materials:
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, AZD6738, or the combination for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS and fix with cold methanol (B129727) for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for γ-H2AX Foci
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.
Materials:
-
Glass coverslips in multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat as described for Western blot analysis.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 5% BSA for 1 hour. Incubate with the anti-γ-H2AX primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a DAPI-containing mounting medium. Capture images using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., SW620)
-
Matrigel (optional)
-
Dosing solutions of this compound and AZD6738
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SW620 cells in a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, PROTAC alone, ATR inhibitor alone, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., intraperitoneal injection) at the predetermined doses and schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., immunohistochemistry for γ-H2AX and Ki-67).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed effects.
Conclusion
The combination of this compound and ATR inhibitors represents a highly promising, mechanistically driven strategy for the treatment of cancers, particularly those with a reliance on the DDR pathway. The preclinical data strongly support the synergistic efficacy of this approach in colorectal cancer models. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further investigate and build upon these findings, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation of Colorectal Cancer Management: Integrating Omics, Targeted Therapies, and Smart Technologies [ajmb.umsha.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 10. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to VHL-based PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1][2][3] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[4][5]
VHL-based PROTACs orchestrate the formation of a ternary complex, bringing the target protein into close proximity with the VHL E3 ligase complex.[] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[5][7][8] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
The efficacy of a VHL-based PROTAC is not solely dependent on its binding affinities to the target protein and VHL but is also critically influenced by a range of chemical and physicochemical properties. These include the structure and composition of the VHL ligand, the nature of the linker, and the overall molecular properties of the PROTAC molecule, which collectively govern its ability to form a stable and productive ternary complex, as well as its cellular permeability, solubility, and metabolic stability.[1][9] This guide provides a detailed exploration of these key chemical properties, along with the experimental protocols used for their characterization.
Core Components and their Chemical Properties
VHL Ligands
The development of potent and cell-permeable small molecule ligands for VHL has been a cornerstone of VHL-based PROTAC design.[4][10] These ligands are typically derived from the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[1] A key structural motif is a hydroxyproline (B1673980) (Hyp) residue, which is essential for binding to the VHL protein.[1] Structure-activity relationship (SAR) studies have led to the optimization of these ligands, yielding compounds with nanomolar binding affinities.[1][10]
Table 1: Representative VHL Ligands and their Binding Affinities
| VHL Ligand | Structure | Binding Affinity (Kd, nM) | Reference |
| VH032 | [Image of VH032 structure] | 185 | [1] |
| VH298 | [Image of VH298 structure] | <100 | [11] |
| Representative hydroxyproline based molecule 8 | [Image of molecule 8 structure] | 185 | [1] |
Note: The binding affinities can vary depending on the assay conditions.
The chemical modifications to the core VHL ligand scaffold can significantly impact the physicochemical properties of the resulting PROTAC. For instance, strategic modifications can enhance solubility and cell permeability, which are often challenges in PROTAC development.[11][12][13]
Linker
The linker is a critical component of a PROTAC molecule, connecting the VHL ligand to the target protein ligand.[1] Its composition, length, and attachment points have a profound impact on the PROTAC's ability to induce the formation of a stable and productive ternary complex.[1][9] The linker is not merely a passive spacer but actively participates in establishing favorable protein-protein interactions within the ternary complex.
Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing piperazine (B1678402) or piperidine (B6355638) moieties.[1][14] The choice of linker can influence several key properties:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are crucial for achieving the correct orientation of the target protein and VHL within the ternary complex to allow for efficient ubiquitination.[1]
-
Physicochemical Properties: The linker composition affects the PROTAC's solubility, permeability, and metabolic stability. For example, incorporating PEG units can increase hydrophilicity, while more rigid linkers may improve cell permeability by facilitating conformations that shield polar surface areas.[1][14][15]
-
Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another, even among closely related family members.[1]
Systematic variation of the linker is a key strategy in the optimization of PROTACs.[]
Physicochemical Properties of VHL-based PROTACs
The large size and complex structure of PROTACs often place them "beyond the rule of five," presenting challenges in achieving desirable drug-like properties.
Solubility
Poor aqueous solubility is a common hurdle for VHL-based PROTACs, which can limit their therapeutic application.[12][13][17] Factors contributing to low solubility include the often hydrophobic nature of the target protein ligand and the overall high molecular weight of the PROTAC. Strategies to improve solubility include the incorporation of solubilizing groups into the VHL ligand or the linker.[11][12][13]
Permeability
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular targets.[18] Passive permeability is often low for PROTACs due to their size and polarity.[19] However, studies have shown that the linker can play a crucial role in modulating cell permeability.[14] Flexible linkers can allow the PROTAC to adopt conformations that shield polar groups, thereby enhancing its ability to traverse the lipid bilayer.[14] Intramolecular hydrogen bonding can also contribute to improved permeability.[14]
Stability
The chemical and metabolic stability of a PROTAC is essential for its in vivo efficacy. Instability can lead to rapid clearance and reduced therapeutic effect. The linker and the VHL ligand can be susceptible to metabolic degradation.[20] Therefore, careful design and optimization of these components are necessary to ensure the PROTAC has a suitable half-life.
Table 2: Summary of Key Physicochemical Properties and their Impact
| Property | Importance | Common Challenges | Optimization Strategies |
| Solubility | Essential for formulation and bioavailability. | Low aqueous solubility due to high molecular weight and hydrophobicity.[12][13][17] | Incorporation of solubilizing groups in the linker or VHL ligand.[11][12][13] |
| Permeability | Crucial for reaching intracellular targets. | Poor passive diffusion due to large size and polarity.[15][19] | Linker optimization to promote conformations that shield polar surface area; introduction of intramolecular hydrogen bonds.[14] |
| Stability | Determines in vivo half-life and efficacy. | Metabolic degradation of the linker or ligands.[20] | Design of metabolically stable linkers and ligands. |
Experimental Protocols for Characterization
A variety of biophysical and cell-based assays are employed to characterize the chemical and biological properties of VHL-based PROTACs.
VHL Binding Affinity Assays
-
Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled tracer (e.g., FAM-labeled HIF-1α peptide) from the VHL protein by the PROTAC.[18] It is a widely used method for determining the binary binding affinity of a PROTAC to VHL.[18]
Methodology:
-
A solution containing the VHL-ElonginB-ElonginC (VCB) complex and a fluorescently labeled HIF-1α peptide is prepared.
-
Increasing concentrations of the PROTAC are added to the solution.
-
The fluorescence polarization is measured at each concentration.
-
The IC50 value is determined by plotting the change in polarization against the PROTAC concentration, which can then be converted to a Ki or Kd value.
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the PROTAC to the VHL protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[21]
Methodology:
-
The VHL protein complex is placed in the sample cell of the calorimeter.
-
The PROTAC solution is placed in the injection syringe.
-
The PROTAC is titrated into the VHL solution in small aliquots.
-
The heat released or absorbed during each injection is measured.
-
The data is fitted to a binding model to determine the thermodynamic parameters.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][22]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of ternary complex formation in real-time.[][21]
Methodology:
-
The VHL E3 ligase complex is immobilized on a sensor chip.
-
A solution containing the target protein and the PROTAC is flowed over the chip.
-
The binding of the target protein to the VHL-PROTAC binary complex is monitored as a change in the refractive index at the sensor surface.
-
Kinetic parameters such as the association rate (kon) and dissociation rate (koff) can be determined.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[18][23]
Methodology:
-
The VHL protein and the target protein are labeled with a FRET donor and acceptor pair, respectively (e.g., using tagged proteins and labeled antibodies).
-
The proteins are mixed with varying concentrations of the PROTAC.
-
The FRET signal is measured using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[23]
-
Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.[15][24]
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The PROTAC solution is added to the donor wells.
-
After an incubation period, the concentration of the PROTAC in the acceptor wells is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier.[15][19] It can assess both passive and active transport mechanisms.[15]
Methodology:
-
Caco-2 cells are seeded on a permeable support and cultured until a confluent monolayer is formed.
-
The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, the amount of PROTAC that has transported to the opposite side is quantified.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions to determine the efflux ratio.[19]
-
Protein Degradation Assays
-
Western Blotting: This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[23]
Methodology:
-
Cells are treated with varying concentrations of the PROTAC for a specific duration.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
The protein bands are visualized and quantified to determine the extent of degradation.
-
Signaling Pathways and Experimental Workflows
VHL-Mediated Ubiquitination Pathway
The VHL E3 ligase complex plays a crucial role in the ubiquitin-proteasome system.[7][8] Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated on specific proline residues.[7] This modification allows it to be recognized by the VHL protein, which is part of a larger E3 ligase complex that includes Cullin 2, Elongin B, Elongin C, and Rbx1.[7][25] This complex then polyubiquitinates HIF-α, targeting it for degradation by the proteasome.[7][25] VHL-based PROTACs hijack this natural process to degrade other target proteins.
Caption: VHL-PROTAC mechanism of action.
PROTAC Development and Optimization Workflow
The development of a potent and selective VHL-based PROTAC is an iterative process involving design, synthesis, and biological evaluation.[26][27]
Caption: Iterative workflow for PROTAC development.
Conclusion
VHL-based PROTACs are a promising class of therapeutics with the potential to target a wide range of disease-causing proteins. Their success hinges on a deep understanding and careful optimization of their chemical and physicochemical properties. The interplay between the VHL ligand, the linker, and the overall molecular characteristics of the PROTAC dictates its ability to form a productive ternary complex and exert its protein-degrading effects. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and characterization of effective VHL-based PROTACs, paving the way for the development of novel therapies. As research in this field continues to advance, further refinements in our understanding of the structure-property relationships of these complex molecules will undoubtedly lead to the creation of even more potent and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin pathway in VHL cancer syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. 三重複合体の形成 [promega.jp]
- 23. benchchem.com [benchchem.com]
- 24. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
- 27. promegaconnections.com [promegaconnections.com]
The Architect's Guide to Destruction: A Technical Whitepaper on PROTAC VHL-Type Degrader-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is undergoing a paradigm shift, moving beyond simple inhibition to the complete eradication of pathogenic proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system for the selective degradation of proteins of interest. This technical guide delves into the core of a prominent class of these molecules: PROTAC VHL-type degrader-1. These degraders recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein turnover.
VHL-based PROTACs have demonstrated significant promise in preclinical and clinical settings, offering potential advantages over traditional inhibitors, including improved selectivity, the ability to target "undruggable" proteins, and the potential to overcome drug resistance. This document provides an in-depth exploration of the mechanism, synthesis, and application of VHL-type degraders in cancer research, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
VHL-type PROTACs function by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of VHL-type PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize key quantitative data for well-characterized VHL-type PROTACs.
Table 1: In Vitro Degradation Efficacy of VHL-Type PROTACs
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [1] |
| MZ1 | BRD4 | MV4-11 (AML) | <100 | >90 | [2] |
| ARV-110 | Androgen Receptor (AR) | VCaP (Prostate) | ~1 | >90 | [3][4] |
| p38α Degrader (NR-11c) | p38α | MDA-MB-231 (Breast) | ~100 | >80 | [5][6] |
| ATM Degrader (Compound 9b) | ATM | HCT116 (Colorectal) | 30 | >90 | [7] |
Table 2: In Vivo Efficacy of VHL-Type PROTACs
| PROTAC Name | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) | Citation(s) |
| ARV-110 | VCaP Xenograft (Prostate) | 1 mg/kg, PO, QD | Significant | >90 | [3][4] |
| p38α Degrader (NR-11c) | Mammary Fat Pad Xenograft | Local administration | Significant | Significant | [5][6] |
Table 3: Clinical Trial Data for ARV-110 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial Phase | Patient Population | Key Findings | Citation(s) |
| Phase 1/2 (NCT03888612) | Heavily pre-treated mCRPC | Well-tolerated; demonstrated anti-tumor activity, particularly in patients with AR T878A/S or H875Y mutations. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize VHL-type PROTAC degraders.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the VHL-type PROTAC degrader (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4, anti-AR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of PROTAC-mediated protein degradation on cancer cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with serial dilutions of the VHL-type PROTAC degrader. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
4. Assay Reagent Addition:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO).
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
5. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value (concentration at which 50% of cell growth is inhibited).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL).
1. Cell Treatment and Lysis:
-
Treat cells with the VHL-type PROTAC degrader or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to confirm their interaction.
Synthesis of a Representative VHL-Type PROTAC Degrader
The synthesis of a VHL-type PROTAC involves three key components: the VHL ligand, the target protein ligand (warhead), and a linker. The following is a generalized synthetic scheme.
A common strategy involves synthesizing the VHL ligand and the warhead separately, each with a functional group amenable to linker conjugation. The linker itself is often a polyethylene (B3416737) glycol (PEG) or alkyl chain of optimized length. The final step is the coupling of the two ligand-linker fragments.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool in the arsenal (B13267) of cancer researchers and drug developers. Their ability to induce the degradation of oncoproteins, including those previously deemed undruggable, opens up new therapeutic avenues. The data and protocols presented in this guide provide a solid foundation for the design, synthesis, and evaluation of these innovative molecules.
Future research in this field will likely focus on the development of novel VHL ligands to expand the scope of degradable targets, the optimization of linker chemistry to improve pharmacokinetic properties, and the exploration of combination therapies to overcome resistance. As our understanding of the ubiquitin-proteasome system deepens, so too will our ability to rationally design the next generation of highly selective and potent protein degraders for the treatment of cancer and other diseases.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cancers | Free Full-Text | Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
Ternary Complex Formation with V-type PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the core principles of ternary complex formation for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely exploited ligase in targeted protein degradation. We will delve into the mechanism of action, key experimental protocols for characterization, quantitative data for representative VHL-type PROTACs, and visual representations of the critical pathways and workflows.
Mechanism of Action: The VHL-PROTAC Ternary Complex
VHL-type PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits the VHL E3 ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the cornerstone of this technology.[1] This proximity induces the VHL complex to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[2][3]
The VHL E3 ligase complex is a multi-subunit assembly comprising VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[4][5] The VHL protein itself serves as the substrate recognition component.[5] Under normal physiological conditions (normoxia), VHL recognizes hydroxylated proline residues on its primary substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its degradation.[6] PROTACs effectively trick this system by bringing a new, non-native protein into close enough proximity for the VHL complex to recognize it as a substrate for ubiquitination.
VHL-Mediated Ubiquitination Pathway
The following diagram illustrates the key steps in the VHL-mediated ubiquitination and subsequent degradation of a target protein facilitated by a PROTAC.
Caption: VHL-PROTAC mediated protein degradation pathway.
Quantitative Data on VHL-type PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity (Kd) to both the target protein and the E3 ligase, the cooperativity (α) of ternary complex formation, and its cellular degradation potency (DC50 and Dmax).
-
Kd (Dissociation Constant): A measure of the binding affinity between two molecules. A lower Kd value indicates a stronger binding interaction.
-
α (Cooperativity Factor): A measure of how the binding of the PROTAC to one protein influences its binding to the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.
The following tables summarize these key parameters for several well-characterized VHL-type PROTACs.
Table 1: Binding Affinities (Kd) and Cooperativity (α) of VHL-type PROTACs
| PROTAC | Target Protein | VHL Ligand | Kd (Target) (nM) | Kd (VHL) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference(s) |
| MZ1 | BRD4 (BD2) | VH032 | 15 (ITC) | 66 (ITC) | 3.7 (ITC) | 18 | [7] |
| ARV-771 | BRD4 (BD1) | Unspecified | 9.6 | N/A | N/A | N/A | [8] |
| ARV-771 | BRD4 (BD2) | Unspecified | 7.6 | N/A | N/A | N/A | [8] |
| LC-2 | KRAS G12C | Unspecified | N/A | N/A | N/A | N/A | [1] |
| GP262 | PI3Kα | VH032 | 867 (SPR) | N/A | N/A | N/A | [9] |
| GP262 | mTOR | VH032 | 479 (SPR) | N/A | N/A | N/A | [9] |
| ACBI2 | SMARCA2 | Unspecified | N/A | N/A | N/A | N/A | [10] |
Table 2: Cellular Degradation Potency (DC50 and Dmax) of VHL-type PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | HeLa | < 100 | > 90 | [7] |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | > 90 | [11] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~75 | [1] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [9] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [9] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [9] |
| ACBI2 | SMARCA2 | NCI-H2122 | N/A | N/A | [10] |
| A031 | Androgen Receptor | VCaP | 2000 | N/A | [12] |
| ARD-69 | Androgen Receptor | LNCaP | < 1 | > 95 | [12] |
| PROTAC 34 | CDK6 | MM.1S | ~100 | > 90 | [13] |
Experimental Protocols
Characterizing the formation and activity of VHL-PROTAC ternary complexes requires a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Biophysical Assays for Ternary Complex Characterization
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.[14]
-
Objective: To determine the binary and ternary binding affinities and kinetics of a PROTAC.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified VHL E3 ligase complex (biotinylated for SA chips)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Binary Binding (PROTAC to VHL): Flow a series of concentrations of the PROTAC over the immobilized VHL to determine the binary Kd.
-
Binary Binding (PROTAC to POI): Immobilize the POI and flow the PROTAC over the surface to determine the other binary Kd.
-
Ternary Complex Formation: Flow a series of concentrations of the PROTAC, pre-incubated with a saturating concentration of the POI, over the immobilized VHL. This measures the binding of the POI-PROTAC binary complex to VHL, allowing for the determination of the ternary complex Kd.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kon, koff, and Kd values. Cooperativity (α) can be calculated as the ratio of the binary Kd of the PROTAC to VHL to the ternary complex Kd.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
-
Materials:
-
ITC instrument
-
Purified VHL E3 ligase complex
-
Purified target protein (POI)
-
PROTAC of interest
-
Dialysis buffer
-
-
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into VHL): Place the VHL solution in the sample cell and the PROTAC solution in the syringe. Titrate the PROTAC into the VHL solution and measure the heat changes.
-
Binary Titration (PROTAC into POI): Place the POI solution in the sample cell and the PROTAC solution in the syringe. Titrate to determine the binary binding thermodynamics.
-
Ternary Titration: Place the VHL solution, pre-saturated with the POI, in the sample cell and the PROTAC solution in the syringe. Titration will measure the thermodynamics of ternary complex formation.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a molecular interaction.
-
Objective: To quantify the formation of the ternary complex in a solution-based assay.
-
Materials:
-
TR-FRET compatible plate reader
-
Tagged VHL E3 ligase complex (e.g., His-tagged) and a corresponding donor-labeled antibody (e.g., anti-His-Tb)
-
Tagged target protein (POI) (e.g., GST-tagged) and a corresponding acceptor-labeled antibody (e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
-
-
Methodology:
-
Assay Setup: In a microplate, combine the tagged VHL complex, tagged POI, donor-labeled antibody, acceptor-labeled antibody, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation.
-
Cellular Assays for Protein Degradation
1. Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
-
Objective: To determine the dose- and time-dependent degradation of the target protein by the PROTAC.
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time course.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.
-
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for a TR-FRET assay and a Western blot experiment to characterize VHL-type PROTACs.
Caption: Typical workflow for a TR-FRET assay.
Caption: Typical workflow for a Western blot experiment.
Conclusion
The formation of a stable and cooperative ternary complex is a critical determinant of the efficacy of VHL-type PROTACs. A thorough understanding of the underlying mechanism and the application of a robust suite of biophysical and cellular assays are essential for the rational design and optimization of these powerful therapeutic agents. This guide provides a foundational framework for researchers entering this exciting field, offering detailed protocols, comparative quantitative data, and clear visual representations of the key processes involved in VHL-mediated targeted protein degradation.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. rcsb.org [rcsb.org]
- 5. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. This technology hijacks the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. This guide provides a detailed exploration of the core mechanisms, experimental evaluation, and key components of the UPS as it pertains to PROTAC-mediated degradation.
The Core Mechanism: Hijacking the UPS
PROTACs are heterobifunctional molecules comprised of three key parts: a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The primary function of a PROTAC is to induce proximity between the POI and the E3 ligase, thereby forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI.
This process of polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The proteasome, a large multi-protein complex, unfolds and proteolytically cleaves the tagged protein into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of degradation. This catalytic nature allows PROTACs to be effective at very low concentrations.
Key Components of the PROTAC-UPS Axis
-
E3 Ubiquitin Ligases: With over 600 distinct E3 ligases in humans, they provide the specificity for substrate recognition. The choice of E3 ligase to recruit is a critical aspect of PROTAC design. The most commonly hijacked E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-characterized, high-affinity small molecule ligands for them (e.g., lenalidomide (B1683929) for CRBN, and VHL-1 for VHL). The tissue distribution and expression levels of the chosen E3 ligase can significantly impact the efficacy and potential toxicity of a PROTAC.
-
Ubiquitin: A highly conserved 76-amino acid protein that is covalently attached to lysine (B10760008) residues on the target protein. A chain of at least four ubiquitin molecules (polyubiquitination), typically linked via lysine 48 (K48), serves as the canonical signal for proteasomal degradation.
-
The 26S Proteasome: This ATP-dependent proteolytic complex is responsible for degrading polyubiquitinated proteins. It consists of a 20S core particle, which contains the catalytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin (B1169507) tag and unfold the substrate.
Quantitative Evaluation of PROTAC Efficacy
The assessment of a PROTAC's performance involves a suite of quantitative assays to determine its potency, efficiency, and selectivity. The data is typically summarized to compare different PROTAC candidates.
| Parameter | Description | Typical Value Range | Experimental Method(s) |
| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM | Western Blot, Mass Spectrometry, ELISA |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC. | 50-99% | Western Blot, Mass Spectrometry, ELISA |
| Kₑ (Binding) | The equilibrium dissociation constant for the binding of the PROTAC to the POI or the E3 ligase. | nM to µM | SPR, ITC, FP, TR-FRET |
| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex. α > 1 indicates positive cooperativity. | 1 - >100 | SPR, ITC, TR-FRET |
| t₁/₂ (Degradation) | The half-life of the target protein in the presence of the PROTAC. | Minutes to Hours | Cycloheximide Chase Assay, Western Blot |
Table 1: Key Quantitative Parameters for PROTAC Characterization.
Detailed Experimental Protocols
4.1. Western Blot for DC₅₀ and Dₘₐₓ Determination
This is the most common method for quantifying the degradation of a target protein.
-
Objective: To determine the concentration-dependent degradation of a POI by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) expressing the POI at an appropriate density. Allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data. Quantify the band intensities using software like ImageJ. Plot the normalized POI levels against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
4.2. Ternary Complex Formation Assay using TR-FRET
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Objective: To measure the formation and stability of the ternary complex in vitro.
-
Methodology:
-
Reagents: Obtain purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase complex). Use fluorescently labeled antibodies or tags (e.g., anti-His-Terbium cryptate (donor) and anti-GST-d2 (acceptor)).
-
Assay Setup: In a microplate, combine a fixed concentration of the POI and E3 ligase with a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow the complex to form.
-
Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents (e.g., the labeled antibodies).
-
Measurement: After another incubation period, read the plate on a TR-FRET enabled plate reader. The reader excites the donor (e.g., at 337 nm) and measures emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A higher ratio indicates greater proximity between the POI and E3 ligase, signifying ternary complex formation. The data can be plotted to observe the characteristic "hook effect," where at high PROTAC concentrations, the formation of binary complexes is favored over the ternary complex, leading to a decrease in the FRET signal.
-
Logical Relationships and Design Principles
The success of a PROTAC is governed by the delicate interplay between thermodynamics and kinetics of ternary complex formation and the subsequent ubiquitination process.
structural biology of VHL-PROTAC-target complexes
An In-depth Technical Guide to the Structural Biology of VHL-PROTAC-Target Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC design.[1][2][3] The formation of a stable and productive ternary complex, consisting of the VHL, the PROTAC, and the target protein, is the cornerstone of this technology's success.[4][5] Understanding the structural underpinnings of these ternary complexes is therefore critical for the rational design and optimization of potent and selective degraders. This guide provides a comprehensive overview of the , detailing the experimental and computational techniques used for their characterization, presenting key quantitative data, and offering standardized protocols for core methodologies.
The VHL-PROTAC-Target Axis: Mechanism of Action
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3] The process begins with the PROTAC simultaneously binding to the substrate recognition subunit of an E3 ligase (in this case, VHL) and a target protein (Protein of Interest, POI).[6] This proximity induces the formation of a ternary complex (VHL-PROTAC-POI).[6] Within this complex, the E3 ligase acts as a scaffold, bringing a ubiquitin-charged E2 conjugating enzyme close to the POI. This facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI.[7] The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[1][8][9]
The VHL protein itself is a substrate receptor for the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[3] Under normal oxygen conditions, VHL recognizes and binds to hydroxylated proline residues on the Hypoxia-Inducible Factor 1α (HIF-1α), marking it for degradation.[9] Small-molecule VHL ligands used in PROTACs are peptidomimetic and bind to the same HIF-1α binding pocket, effectively hijacking this natural process for a chosen POI.[1][9]
Structural Elucidation of Ternary Complexes
A variety of biophysical and structural techniques are employed to understand the atomic details of VHL-PROTAC-target interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for high-resolution structure determination.
X-ray Crystallography
X-ray crystallography provides high-resolution snapshots of the ternary complex, revealing crucial protein-protein and protein-ligand interactions that drive complex formation and stability.[10] These structures are invaluable for rational PROTAC design, enabling optimization of linker length and composition to promote favorable interactions.[11] However, obtaining well-diffracting crystals of these transient, multi-protein complexes can be a significant bottleneck.[10][11] Success often depends on forming a stable, high-affinity, and cooperative ternary complex.[10][11]
The first crystal structure of a PROTAC-mediated ternary complex (VHL:MZ1:BRD4^BD2^) was a landmark achievement, revealing how the PROTAC induces novel protein-protein interactions covering a significant surface area.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize.[12][13] Cryo-EM allows for the visualization of the entire E3 ligase machinery, including the Cullin and RBX1 components, in complex with the PROTAC and target.[14] This provides a more complete picture of how the PROTAC orients the target for ubiquitination by the E2 enzyme. Recent advances in cryo-EM are enabling increasingly high-resolution structures, offering new insights into the mechanism of VHL-mediated degradation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying PROTAC complexes in solution, providing information on structure, dynamics, and binding interfaces without the need for crystallization.[][16][17] Techniques like Chemical Shift Perturbation (CSP) can map the binding interfaces on both the E3 ligase and the target protein.[17] Furthermore, NMR can provide rich information about the conformational dynamics of the complex, which is often challenging to capture with other methods.[][18][19]
Computational Modeling
Given the challenges of experimental structure determination, computational modeling plays a crucial role in predicting the three-dimensional structures of ternary complexes.[8][20][21] Physics-based protocols and protein-protein docking algorithms are used to generate structural models that can guide PROTAC design.[4][21] These models help predict whether a given PROTAC can induce a productive interaction between VHL and the target, and they can be used to discriminate between effective and ineffective degraders.[7][8]
Quantitative Characterization of Ternary Complexes
The efficacy of a PROTAC is governed by the thermodynamics and kinetics of ternary complex formation and the subsequent ubiquitination and degradation steps. A suite of biochemical and biophysical assays is used to quantify these parameters.[5][22]
Binding Affinity and Cooperativity
-
Binary Binding Affinity (Kd): The dissociation constant (Kd) measures the binding strength of the PROTAC to VHL and the target protein individually.
-
Ternary Complex Affinity (Kd): This measures the overall stability of the VHL-PROTAC-POI complex.
-
Cooperativity (α): This is a critical parameter that describes how the binding of one protein partner influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary Kd to the ternary Kd.
-
α > 1: Positive cooperativity; the formation of the binary complex (e.g., VHL-PROTAC) enhances binding to the target protein.
-
α < 1: Negative cooperativity; binding of one protein weakens the interaction with the other.
-
α = 1: No cooperativity.
-
Positive cooperativity is often, but not always, a hallmark of an efficient degrader, as it promotes the formation of a stable ternary complex.[6]
Key Quantitative Assays
A range of assays are used to measure these parameters:
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics (Kd, ΔH, ΔS), providing a complete thermodynamic profile of binary and ternary interactions.[23][24][25]
-
Surface Plasmon Resonance (SPR): A powerful technique for measuring real-time binding kinetics (kon, koff) and affinities (Kd) of binary and ternary complexes.[23][24][25] The dissociation half-life of the ternary complex has been shown to correlate with degradation efficiency.[23]
-
Fluorescence Polarization (FP): A solution-based assay used to determine binding affinities through competition experiments.[23]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay ideal for high-throughput screening to detect and quantify ternary complex formation in solution.[26]
-
NanoBRET: A live-cell assay that can measure ternary complex formation, target ubiquitination, and protein degradation within a cellular context, providing more physiologically relevant data.[27]
Cellular Degradation Metrics
-
DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
These metrics are typically determined by Western Blot or quantitative proteomics experiments.[28][29]
Data Summary: VHL-PROTAC-Target Interactions
The following tables summarize key quantitative data for well-characterized VHL-based PROTACs from the literature.
Table 1: Binding Affinities and Cooperativity of VHL-PROTAC-Target Complexes
| PROTAC | Target Protein | Assay | VHL Binding Kd (nM) | Target Binding Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | ITC | 66 | 4 | 26 | [25] |
| MZ1 | BRD4BD2 | SPR | 29 | 1 | - | [25] |
| SJFδ | p38δ | SPR | - | - | High | [23] |
| SJFα | p38δ | SPR | - | - | Low | [23] |
| PROTAC1 | SMARCA2 | ALPHA | - | - | Positive | [23] |
Note: A comprehensive list requires extensive literature mining beyond the scope of this document. This table serves as an illustrative example.
Table 2: Cellular Degradation Potency of VHL-PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NR-11c | p38α | MDA-MB-231 | <100 | Potent | [30] |
| 14 | KEAP1 | HEK293T | 11 | - | [31] |
| DT2216 | BCL-XL | MOLT-4 | ~25 | >90% | [23] |
Experimental Protocols
This section provides generalized protocols for key experiments in the structural and functional analysis of VHL-PROTAC-target complexes.
Protocol: X-ray Crystallography of a Ternary Complex
Adapted from methodologies for VHL-based SMARCA2 PROTAC crystallization.[10][11]
-
Protein Expression and Purification:
-
Overexpress human VHL (typically a construct containing ElonginB and ElonginC, termed VCB) in E. coli. Purify using affinity chromatography (e.g., Ni-NTA), followed by ion-exchange and size-exclusion chromatography (SEC).
-
Similarly, express and purify the target protein of interest (or the specific domain that binds the PROTAC). Ensure high purity (>95%) and monodispersity as assessed by SDS-PAGE and SEC.
-
-
Ternary Complex Formation:
-
Incubate the purified VCB complex and the target protein with a slight molar excess of the PROTAC (e.g., 1:1.2:1.5 ratio of Target:VCB:PROTAC).
-
The incubation is typically performed on ice or at 4°C for several hours to allow for stable complex formation.
-
(Optional) Isolate the formed ternary complex from unbound components using SEC. This step is critical for removing heterogeneity, which can inhibit crystallization.[10]
-
-
Crystallization Screening:
-
Concentrate the purified ternary complex to a suitable concentration (e.g., 5-15 mg/mL).
-
Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). Screen a wide range of commercially available and in-house crystallization screens at different temperatures (e.g., 4°C and 20°C).
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by varying precipitant concentration, pH, additives, and protein concentration.
-
Cryo-protect suitable crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement, using existing structures of VHL and the target protein as search models.
-
Build the PROTAC molecule into the electron density map and refine the complete ternary complex structure.
-
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Adapted from protocols for measuring VHL:PROTAC:Target kinetics.[23][25]
-
Chip Preparation:
-
Immobilize the VCB complex onto a sensor chip (e.g., CM5 chip) via amine coupling to a target level that will yield a suitable signal without mass transport limitations.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VCB surface and a reference flow cell.
-
Monitor the association and dissociation phases. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and a serial dilution of the PROTAC. Pre-incubate these solutions to allow the PROTAC-target binary complex to form.
-
Inject the pre-incubated mixtures over the immobilized VCB surface.
-
The resulting sensorgrams represent the binding of the PROTAC-target complex to VHL. Fit the data to determine the kinetics and affinity of the ternary complex.
-
Alternatively, inject the target protein over a surface saturated with a PROTAC-VCB binary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for VHL in the absence and presence of the target protein.
-
The Importance of a Productive Conformation
Structural and biophysical data have revealed a crucial concept: ternary complex formation is necessary but not sufficient for efficient protein degradation.[7] The PROTAC must orient the target protein relative to the E3 ligase in a "productive" conformation that exposes lysine residues to the ubiquitin-conjugating E2 enzyme. A stable complex may form, but if the geometry is unfavorable for ubiquitination, degradation will not occur. This underscores the importance of the PROTAC's linker, which plays a critical role in dictating the overall architecture of the ternary complex.[2]
Conclusion and Future Directions
The structural and biophysical characterization of VHL-PROTAC-target complexes is a cornerstone of modern drug discovery in the targeted protein degradation field. High-resolution structures from X-ray crystallography and cryo-EM, complemented by quantitative biophysical data and computational modeling, provide a deep mechanistic understanding that is essential for rational degrader design. These insights allow for the fine-tuning of PROTAC architecture to enhance ternary complex stability, cooperativity, and, most importantly, the productive geometry required for efficient ubiquitination.
Future efforts will likely focus on expanding the structural coverage to more diverse target classes and exploring new VHL ligands and linker chemistries. Integrating structural data with advanced cellular assays and quantitative proteomics will continue to build a more holistic understanding, bridging the gap between in vitro biophysics and in vivo efficacy and ultimately accelerating the development of next-generation protein degraders for a wide range of human diseases.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 14. researchgate.net [researchgate.net]
- 16. The structural analysis of protein-protein interactions by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 18. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 26. benchchem.com [benchchem.com]
- 27. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. Protein Degrader [proteomics.com]
- 29. youtube.com [youtube.com]
- 30. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Deep Dive into PROTAC VHL-type Degrader-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC VHL-type degrader-1 (CAS Number: 2821804-13-9), a novel heterobifunctional degrader targeting the Ataxia Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its operational pathways.
Core Concepts and Mechanism of Action
This compound, also referred to as compound 9b in its primary literature, is a proteolysis-targeting chimera designed to induce the degradation of the ATM protein.[1] It achieves this by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system. The molecule is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand derived from Meisoindigo that binds to the ATM protein, and a linker connecting these two moieties.
By simultaneously binding to both VHL and ATM, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the ATM protein, marking it for degradation by the 26S proteasome. This targeted degradation of ATM has been shown to induce a DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, the degradation of ATM by this PROTAC acts synergistically with ATR inhibitors, such as AZD6738, to enhance anti-cancer efficacy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its cytotoxic activity and degradation performance in various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| SW620 | Colorectal Cancer | 0.08 |
| SW480 | Colorectal Cancer | 0.15 |
| K562 | Chronic Myeloid Leukemia | 0.03 |
Data extracted from the primary research article by Liu, T-T., et al. (2024).[1]
Table 2: ATM Degradation Profile of this compound (Compound 9b)
| Cell Line | Concentration (μM) | Treatment Time (h) | ATM Degradation |
| SW620 | 0.1 | 24 | Significant |
| SW620 | 1 | 24 | Potent |
| SW480 | 0.1 | 24 | Significant |
| SW480 | 1 | 24 | Potent |
Qualitative degradation assessment from Western Blot data in the primary research article. Specific DC50 and Dmax values are not provided in the publication.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for the characterization of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed SW620, SW480, or K562 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blotting for ATM Degradation
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with the indicated concentrations of the PROTAC for the specified times, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ATM (specific clone and dilution to be optimized) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the ATM protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or ATM overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS sample buffer and analyze the eluates by Western blotting using antibodies against ATM and VHL to detect the co-precipitated proteins.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., SW620) into the flanks of immunodeficient mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (and ATR inhibitor for combination studies) via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The vehicle is administered to the control group.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of ATM protein by Western blotting or immunohistochemistry to confirm target degradation in vivo.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For further details, it is highly recommended to consult the primary research article.
References
Methodological & Application
Synthesis Protocol for PROTAC VHL-type degrader-1: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for PROTAC VHL-type degrader-1 (also known as compound 9b), a potent and selective degrader of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] This degrader is constructed by linking a Meisoindigo derivative, which serves as the ATM-targeting ligand, to a VHL E3 ligase ligand via a flexible linker. The recruitment of the VHL E3 ligase to the ATM protein leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This application note outlines the step-by-step synthesis, purification, and characterization of this compound, and provides a graphical representation of its mechanism of action and the relevant signaling pathway.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a novel PROTAC that selectively degrades ATM, a key regulator of the DNA damage response.[1][2] By degrading ATM, this compound can sensitize cancer cells to DNA-damaging agents and ATR inhibitors, offering a promising strategy for cancer therapy.[1][2] This document provides a comprehensive guide for the chemical synthesis of this important research tool.
Signaling Pathway and Mechanism of Action
This compound functions by inducing the proximity of ATM kinase and the VHL E3 ubiquitin ligase. This leads to the polyubiquitination of ATM and its subsequent degradation by the 26S proteasome. The degradation of ATM disrupts the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
The ATM signaling pathway is a critical regulator of the cellular response to DNA double-strand breaks. Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.
Caption: Simplified ATM signaling pathway.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the synthesis of the Meisoindigo-derived warhead and the VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC. The overall synthetic workflow is depicted below.
Caption: General synthetic workflow.
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (200-300 mesh). Nuclear magnetic resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) data should be obtained using an ESI-TOF mass spectrometer.
Synthesis of Meisoindigo-linker Intermediate
The synthesis of the Meisoindigo-derived warhead with a linker attachment point is the initial phase. A detailed, step-by-step procedure based on the supplementary information of the reference publication is required for this stage. This typically involves the modification of the Meisoindigo core to introduce a reactive functional group for linker conjugation.
Synthesis of VHL Ligand-Linker Conjugate
The VHL ligand, typically a derivative of (S,R,S)-AHPC, is synthesized and then conjugated with a linker containing a complementary reactive group. The synthesis of the VHL ligand itself is a multi-step process that has been well-established in the literature.
Final Coupling Reaction
The Meisoindigo-linker intermediate is coupled with the VHL ligand-linker conjugate to yield the final PROTAC molecule. This is often achieved through a standard amide bond formation or click chemistry reaction.
Purification and Characterization
The crude PROTAC is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The purity and identity of the final compound are confirmed by NMR, HRMS, and HPLC analysis.
Detailed Synthesis of this compound (Compound 9b)
The following is a representative protocol based on the synthesis of similar PROTACs. The exact details for compound 9b can be found in the supporting information of Liu, T.-T., et al. J. Med. Chem.2024 , 67, 9, 7620–7634.[1][2]
Step 1: Synthesis of the Meisoindigo-derived alkyne intermediate This involves the chemical modification of Meisoindigo to introduce a terminal alkyne group, which will be used for the subsequent click chemistry reaction.
Step 2: Synthesis of the VHL ligand-azide linker The VHL ligand, based on the (S,R,S)-AHPC core, is synthesized and then coupled to a linker containing a terminal azide (B81097) group.
Step 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) The Meisoindigo-alkyne intermediate and the VHL ligand-azide linker are reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to form the triazole-linked PROTAC.
Reaction Scheme (Conceptual) : Meisoindigo-Alkyne + N3-Linker-VHL Ligand --(CuSO4, Na-Ascorbate)--> this compound
Purification: The final compound is purified by preparative HPLC to achieve >95% purity.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C49H55N9O6S | --INVALID-LINK-- |
| Molecular Weight | 898.08 g/mol | --INVALID-LINK-- |
| CAS Number | 2821804-13-9 | --INVALID-LINK-- |
| IC50 (SW620 cells) | ~2.5 µM | [3] |
| IC50 (SW480 cells) | ~5.0 µM | [3] |
| IC50 (K562 cells) | ~1.0 µM | [3] |
Characterization Data (Expected)
| Analysis | Data |
| ¹H NMR | Spectra consistent with the proposed structure, showing characteristic peaks for the Meisoindigo, triazole, linker, and VHL ligand moieties. |
| ¹³C NMR | Spectra consistent with the proposed structure. |
| HRMS (ESI) | Calculated m/z for C49H56N9O6S [M+H]⁺, found value to be within ±5 ppm. |
| HPLC Purity | >95% |
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably synthesize this potent ATM degrader for use in cancer research and drug discovery. The provided diagrams and data tables serve as valuable resources for understanding the mechanism of action and the key properties of this compound. For precise, step-by-step instructions and characterization data, users are directed to the primary literature.[1][2]
References
Application Notes: Experimental Design for VHL-Type PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific proteins from the cell.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][4] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the ubiquitination and subsequent degradation of the target protein.[2][5][6]
This document outlines the experimental design for characterizing a hypothetical VHL-type degrader, hereafter referred to as VHL-Degrader-1 . This PROTAC is designed to recruit the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of a specific Protein of Interest (POI).[6][7] The protocols and data presented herein provide a comprehensive framework for evaluating the efficacy, potency, and mechanism of action of novel VHL-based PROTACs.
Mechanism of Action
VHL-Degrader-1 operates by forming a ternary complex between the POI and the VHL E3 ligase complex.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface.[2][5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2][10] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
Experimental Design Workflow
A systematic approach is required to validate a PROTAC degrader. The workflow involves a series of biochemical and cell-based assays to confirm target engagement, ternary complex formation, cellular degradation of the target, and downstream functional consequences.
Quantitative Data Summary
The efficacy of a PROTAC is defined by several key quantitative parameters. These include its binding affinity for the POI and E3 ligase, its ability to form a stable ternary complex, and its potency in inducing protein degradation within a cellular context.[9]
Table 1: Biochemical Characterization of VHL-Degrader-1
| Parameter | Assay Type | Target | Value (nM) |
|---|---|---|---|
| Binary Kd | Fluorescence Polarization (FP) | Protein of Interest (POI) | 85 |
| VHL E3 Ligase | 150 | ||
| Ternary Complex Kd | TR-FRET | POI-PROTAC-VHL | 25 |
| Cooperativity (α) | Isothermal Titration Calorimetry (ITC) | POI-PROTAC-VHL | 4.2 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, where the binding of one protein partner enhances the affinity for the other.[11] A higher ternary binding affinity compared to binary affinities is often predictive of a potent degrader.[12]
Table 2: Cellular Activity of VHL-Degrader-1 in HCT116 Cells
| Parameter | Assay Type | Time Point (hours) | Value (µM) |
|---|---|---|---|
| DC50 | Western Blot | 24 | 0.075 |
| Dmax | Western Blot | 24 | >90% |
| IC50 (Viability) | CellTiter-Glo® | 72 | >10 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.[13] Dmax represents the maximum percentage of protein degradation achieved.[13][14] A low DC50 and high Dmax are hallmarks of an effective degrader.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex.[5][15]
Materials:
-
Tagged VHL E3 Ligase (e.g., His-tagged)
-
Tagged Protein of Interest (e.g., GST-tagged)
-
VHL-Degrader-1
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of VHL-Degrader-1 in assay buffer. Prepare a master mix containing the tagged VHL, tagged POI, and their respective fluorescently labeled antibodies at optimized concentrations.
-
Assay Setup: In a 384-well plate, add 5 µL of the VHL-Degrader-1 serial dilutions to each well.
-
Complex Formation: Add 15 µL of the protein/antibody master mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for ternary complex formation.[9]
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the donor fluorophore (Terbium) at ~340 nm and measure emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~520 nm).[9]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates the formation of the ternary complex, as FRET only occurs when the donor and acceptor are in close proximity.[9] Plot the TR-FRET ratio against the PROTAC concentration to determine the Kd of the ternary complex.
Protocol 2: Western Blot Analysis of Protein Degradation
Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Human cell line expressing the POI (e.g., HCT116, HeLa)
-
VHL-Degrader-1 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Dose-Response: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of VHL-Degrader-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[16]
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[16][17]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Probe for a loading control (e.g., GAPDH) on the same membrane to ensure equal protein loading.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly and add the chemiluminescent substrate.[16]
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band.[17]
-
Calculate the percentage of POI degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
-
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to assess the general cytotoxicity of the PROTAC degrader.[5][18]
Materials:
-
Human cell line of interest
-
VHL-Degrader-1
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of VHL-Degrader-1. Add the compounds to the wells and incubate for a relevant period (e.g., 72 hours), which should be longer than the time required for maximal degradation.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the IC50 value from the dose-response curve. A high IC50 value relative to the DC50 suggests that the degrader's primary effect is target degradation rather than non-specific toxicity.[14]
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC VHL-type degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
"PROTAC VHL-type degrader-1," also identified as compound 9b in the scientific literature, is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC that has been shown to induce the degradation of Ataxia Telangiectasia Mutated (ATM) kinase.[2][3] ATM is a critical regulator of the DNA damage response, and its degradation presents a promising therapeutic strategy in oncology.[2]
These application notes provide a detailed protocol for the detection and quantification of ATM degradation mediated by this compound using Western blot analysis.
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (ATM) and the VHL E3 ubiquitin ligase complex.[1] The VHL ligand portion of the PROTAC binds to the VHL protein, while the other end of the molecule binds to ATM.[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to ATM, leading to its polyubiquitination.[4] The polyubiquitinated ATM is then recognized and degraded by the 26S proteasome, resulting in a reduction of total ATM protein levels within the cell.[1]
Quantitative Data Summary
The following table summarizes the degradation efficiency of this compound against ATM in colorectal cancer cell lines, as determined by Western blot analysis. The half-maximal degradation concentration (DC50) is the concentration of the degrader at which 50% of the target protein is degraded, and the maximum degradation (Dmax) is the maximal percentage of protein degradation achieved.
| Cell Line | Target Protein | DC50 (µM) | Dmax (%) | Treatment Time (h) |
| SW620 | ATM | ~1.0 | >90 | 24 |
| SW480 | ATM | ~2.5 | >90 | 24 |
Note: The DC50 and Dmax values are estimated from Western blot data presented in Liu, T.-T. et al. J. Med. Chem. 2024, 67, 9, 7620–7634.[2]
Experimental Protocol: Western Blot for ATM Degradation
This protocol outlines the steps to assess the degradation of ATM in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: Human colorectal cancer cell lines (e.g., SW620, SW480)
-
PROTAC: this compound (stock solution in DMSO)
-
Control Compounds: DMSO (vehicle control)
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-ATM polyclonal antibody
-
Mouse anti-VHL monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-ATM, anti-VHL, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the ATM band to the corresponding loading control band for each sample.
-
Calculate the percentage of ATM degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary or secondary antibody concentration too low | Optimize antibody concentrations by performing a titration. | |
| Inactive HRP substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific | Use a different primary antibody or one that has been validated for the application. |
| Protein degradation during sample preparation | Keep samples on ice and add fresh protease inhibitors to the lysis buffer. |
Conclusion
This document provides a comprehensive guide for the Western blot analysis of ATM degradation induced by this compound. By following this detailed protocol, researchers can effectively quantify the efficacy of this degrader and advance their drug discovery and development efforts in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
PROTAC VHL-type degrader-1 treatment concentration and time course
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PROTAC VHL-type degrader-1, also identified as compound 9b. This molecule is a potent and selective degrader of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway. By inducing the degradation of ATM, this PROTAC offers a novel therapeutic strategy, particularly in the context of colorectal cancer, through a synthetic lethality approach when combined with ATR inhibitors.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety derived from Meisoindigo that binds to the ATM protein. This binding facilitates the formation of a ternary complex between VHL, the degrader, and ATM. The proximity induced by the degrader allows the VHL E3 ligase to ubiquitinate ATM, marking it for degradation by the proteasome. This targeted degradation of ATM leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
Diagram of the Signaling Pathway
Caption: Mechanism of Action for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (compound 9b) from studies in various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Time Point |
| SW620 (colorectal) | ATM | Data not available | 24 hours |
| SW480 (colorectal) | ATM | Data not available | 24 hours |
| K562 (leukemia) | ATM | Data not available | 24 hours |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | IC50 (µM) | Time Point |
| SW620 (colorectal) | Data not available | 72 hours |
| SW480 (colorectal) | Data not available | 72 hours |
| K562 (leukemia) | Data not available | 72 hours |
Note: Specific DC50 and IC50 values are not available in the provided search results. Researchers should refer to the primary publication for this data.
Experimental Protocols
Protocol 1: Western Blot for ATM Degradation
This protocol describes the assessment of ATM protein degradation in cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western Blot Analysis.
Materials:
-
SW620, SW480, or K562 cells
-
This compound (compound 9b)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATM, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) for dose-response experiments. For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is for determining the anti-proliferative effect of this compound.
Experimental Workflow
Caption: Workflow for Cell Viability Assay.
Materials:
-
SW620, SW480, or K562 cells
-
This compound (compound 9b)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Readout: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of ATM is mediated by the ubiquitin-proteasome system.
Experimental Workflow
Caption: Workflow for In-Cell Ubiquitination Assay.
Materials:
-
Cells of interest (e.g., SW620)
-
This compound (compound 9b)
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation
-
Anti-ATM antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Treatment: Treat cells with this compound and co-treat with MG132 for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable buffer for immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysates with an anti-ATM antibody overnight, followed by incubation with protein A/G magnetic beads to pull down ATM and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blot: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated ATM. An increase in the ubiquitin smear at the molecular weight of ATM in the PROTAC-treated sample compared to the control indicates successful ubiquitination.
Troubleshooting
-
No/Weak Degradation:
-
Concentration/Time: Optimize the concentration and treatment time of the PROTAC.
-
Cell Line Specificity: Ensure the cell line expresses sufficient levels of VHL E3 ligase.
-
Compound Stability: Check the stability of the PROTAC in your experimental conditions.
-
-
High Background in Western Blots:
-
Blocking: Increase blocking time or try a different blocking agent.
-
Antibody Concentration: Optimize the primary and secondary antibody concentrations.
-
Washing Steps: Increase the number and duration of washing steps.
-
-
Inconsistent Cell Viability Results:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Edge Effects: Avoid using the outer wells of the 96-well plate or fill them with PBS.
-
Reagent Incubation Time: Maintain a consistent incubation time with the viability reagent.
-
References
Application Notes and Protocols for In Vivo Administration of VHL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and evaluation of VHL (von Hippel-Lindau)-based Proteolysis Targeting Chimeras (PROTACs). This document includes summaries of quantitative in vivo data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction to VHL-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). VHL-based PROTACs utilize a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most extensively used E3 ligases in PROTAC design. By forming a ternary complex between the POI, the PROTAC, and the VHL E3 ligase, the POI is polyubiquitinated and subsequently targeted for degradation by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable".[1] However, the in vivo application of VHL-based PROTACs presents challenges related to their physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[2]
Data Presentation: In Vivo Performance of VHL-Based PROTACs
The in vivo efficacy of VHL-based PROTACs is determined by their ability to induce degradation of the target protein in relevant tissues, leading to a therapeutic effect. Key parameters for evaluation include the maximal degradation (Dmax), the concentration required for 50% degradation (DC50) in vivo, and pharmacokinetic properties that ensure adequate exposure at the site of action.
In Vivo Degradation and Efficacy Data
The following table summarizes in vivo degradation and efficacy data for representative VHL-based PROTACs targeting prominent cancer-related proteins, the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).
| PROTAC | Target | Animal Model | Administration Route & Dose | Dmax (in vivo) | DC50 (in vivo) | Efficacy Outcome | Reference |
| ARCC-4 | Androgen Receptor | Mouse (VCaP xenograft) | Intraperitoneal | >95% degradation in tumor | ~5 nM (in vitro) | Inhibition of tumor cell proliferation | [3] |
| ARD-266 | Androgen Receptor | Mouse | Not specified | >95% degradation in LNCaP, VCaP, and 22Rv1 cell lines | 0.2-1 nM (in vitro) | Effective reduction of AR-regulated gene expression | [4] |
| MZ1 | BRD4 | Mouse (HeLa xenograft) | Intraperitoneal | >90% degradation of BRD4 | Not specified | Selective suppression of BRD4-dependent genes | [5][6] |
| A947 | SMARCA2 | Mouse (Calu-6 xenograft) | Intravenous, 10 mg/kg | Sustained degradation | Not specified | Tumor growth inhibition | [2] |
In Vivo Pharmacokinetic Parameters
The pharmacokinetic profiles of VHL-based PROTACs are critical for achieving sustained target degradation and efficacy. These molecules often exhibit poor PK properties due to their high molecular weight and low solubility. The following table presents pharmacokinetic data for selected VHL-based PROTACs.
| PROTAC | Animal Model | Administration Route & Dose | Cmax | T1/2 | AUC | Bioavailability (F) | Reference |
| A947 | CD-1 Mice | Intravenous, 1 mg/kg | 1500 ng/mL (Blood) | 0.5 h (Blood) | 1200 ng·h/mL (Blood) | Not Applicable | [2] |
| GP262 | SD Rats | Intravenous, 5 mg/kg | 50,993 ng/mL | Not specified | Not specified | Not Applicable | [7] |
| GP262 | SD Rats | Intraperitoneal, 15 mg/kg | 816 ng/mL | 8.25 h | Not specified | 51.5% | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable in vivo evaluation of VHL-based PROTACs. The following sections provide step-by-step methodologies for key experiments.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a VHL-based PROTAC.
Materials:
-
VHL-based PROTAC
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Tumor cells (e.g., VCaP for AR-dependent prostate cancer, MDA-MB-231 for BRD4-dependent breast cancer)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the VHL-based PROTAC at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice.
-
Tissue Processing: Excise the tumors and other relevant organs (e.g., liver, kidney). A portion of the tissue can be snap-frozen in liquid nitrogen for Western blot or LC-MS/MS analysis, and another portion can be fixed in formalin for immunohistochemistry.
Western Blot Analysis of Target Protein Degradation in Tissues
This protocol describes how to quantify the level of target protein degradation in tumor and other tissues.
Materials:
-
Frozen tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize the frozen tissue samples in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
LC-MS/MS Analysis of PROTAC Concentration in Plasma and Tissues
This protocol details the quantification of a VHL-based PROTAC in biological matrices to determine its pharmacokinetic profile.
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (a stable isotope-labeled version of the PROTAC or a structurally similar molecule)
-
Acetonitrile (B52724) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a small volume of plasma or tissue homogenate (e.g., 50 µL), add the internal standard.
-
Precipitate the proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable C18 column and a gradient elution method.
-
Detect and quantify the PROTAC and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the PROTAC in the unknown samples.
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding the complex mechanisms of action and experimental procedures involved in VHL-based PROTAC research. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathways
VHL-Based PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Measuring ATM Degradation with PROTAC VHL-type degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC VHL-type degrader-1, also identified as compound 9b, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein.[1][2] This molecule co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag ATM for proteasomal degradation.[1][2] These application notes provide detailed protocols for researchers to effectively measure the degradation of ATM induced by this VHL-type degrader and to characterize its mechanism of action. The methodologies outlined herein are essential for preclinical evaluation and mechanistic studies of this targeted protein degrader.
Mechanism of Action
This compound functions by forming a ternary complex between the ATM protein and the VHL E3 ligase. This proximity induces the polyubiquitination of ATM, marking it for subsequent degradation by the 26S proteasome. This event leads to a reduction in total ATM protein levels, thereby impacting downstream signaling pathways.
References
Application Notes and Protocols for Cell-Based Assays of VHL-Type PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. VHL-type PROTACs are a prominent class of these heterobifunctional molecules, which consist of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and another ligand that targets a specific protein of interest (POI). By forming a ternary complex between the VHL E3 ligase and the POI, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3] This event-driven mechanism offers several advantages over traditional occupancy-driven inhibitors, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable".[4]
These application notes provide a comprehensive overview and detailed protocols for key cell-based assays to evaluate the activity of VHL-type PROTACs, from initial target engagement to final cellular outcomes.
Signaling Pathway of VHL-Type PROTAC-Mediated Protein Degradation
VHL-type PROTACs function by inducing the proximity of the VHL E3 ligase complex to a target protein.[5] This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, forming a polyubiquitin (B1169507) chain.[1] This chain is then recognized by the 26S proteasome, which results in the degradation of the target protein.[3]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: PROTAC VHL-type Degrader-1 for Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Key proteins such as Ataxia Telangiectasia Mutated (ATM) and WEE1 kinase are central regulators of this pathway, orchestrating cell cycle arrest and DNA repair.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins via the ubiquitin-proteasome system.[2] This document provides detailed application notes and protocols for utilizing a VHL-type PROTAC, herein referred to as "PROTAC VHL-type degrader-1," to study the DNA damage response by targeting a key DDR protein. For the purpose of these notes, we will focus on a PROTAC that degrades ATM, a pivotal kinase in the DDR pathway.[3]
This compound (based on compound 9b) is a VHL-type PROTAC that has been shown to induce the degradation of ATM.[3][4] By degrading ATM, this PROTAC allows for the investigation of the cellular consequences of ATM loss and can enhance the efficacy of other DNA damage-sensitizing agents, such as ATR inhibitors.[3][4]
Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ligase.[6] The PROTAC facilitates the formation of a ternary complex between the target protein (e.g., ATM) and the VHL E3 ligase complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5]
References
- 1. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of VHL-based PROTACs in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering potential advantages over traditional inhibitors in terms of efficacy, selectivity, and the ability to overcome drug resistance.[1][2][3] This document provides detailed application notes and protocols for the use of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target key oncoproteins in specific cancer cell lines.
VHL-based PROTACs are a well-established class of these degraders, with several candidates advancing to clinical trials.[1][4] They function by forming a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the protein of interest (POI). This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5][6] This approach has been successfully applied to degrade a range of cancer-driving proteins that were previously considered "undruggable."[1]
These notes will cover the application of VHL-based PROTACs against several key cancer targets, including KRAS, Estrogen Receptor-alpha (ERα), and Bromodomain-containing protein 4 (BRD4), in relevant cancer cell lines. Detailed protocols for essential experiments are provided to guide researchers in the evaluation of these molecules.
Mechanism of Action: VHL-based PROTACs
The fundamental mechanism of a VHL-based PROTAC involves hijacking the VHL E3 ligase to induce the degradation of a target oncoprotein.
References
Application Note: Quantitative Proteomics for the Identification of PROTAC VHL-Type Degrader Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4]
This application note focuses on PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most utilized ligases in PROTAC design.[1] By inducing the formation of a ternary complex between the POI and the VHL E3 ligase complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
A critical step in developing a novel PROTAC is to identify its full range of targets and off-targets within the cell. Mass spectrometry-based quantitative proteomics is the gold standard for this purpose, providing an unbiased, global view of protein abundance changes upon PROTAC treatment.[2][5] This note provides a detailed workflow and protocols for using Tandem Mass Tag (TMT)-based quantitative proteomics to identify and validate the targets of a VHL-type PROTAC degrader.[6][7]
Principle of VHL-Mediated Protein Degradation
Under normal oxygen conditions, the VHL E3 ligase complex recognizes and targets the Hypoxia-Inducible Factor 1α (HIF-1α) for ubiquitination and degradation.[1][8] VHL-recruiting PROTACs mimic this natural process. The PROTAC simultaneously binds to the VHL E3 ligase and a specific POI, forming a VHL-PROTAC-POI ternary complex.[1] This induced proximity allows the E3 ligase to transfer ubiquitin (Ub) molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-Immunoprecipitation Assays for Ternary Complex Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions (PPIs) within their native cellular context.[1][2][3] While traditionally used to identify binary interactions, Co-IP assays can be adapted to validate the formation of ternary complexes, which are of increasing interest in areas such as signal transduction and drug development, particularly for modalities like PROTACs (Proteolysis Targeting Chimeras).[4] This application note provides detailed protocols and best practices for the validation of ternary protein complexes using Co-IP, with a focus on experimental design, data interpretation, and troubleshooting.
The validation of a ternary complex often requires more sophisticated approaches than standard Co-IP, such as sequential immunoprecipitation or cross-linking strategies, to confirm that all three components are part of the same complex.[5][6][7][8][9] The choice of method depends on the stability of the complex and the availability of specific antibodies.
Principle of Co-Immunoprecipitation for Ternary Complexes
The fundamental principle of Co-IP involves using an antibody to capture a specific protein (the "bait") from a cell lysate. If this protein is part of a stable complex, its interacting partners (the "prey") will also be pulled down. In the context of a ternary complex (Protein A, Protein B, and a small molecule C, or three proteins A, B, and C), an antibody against one component should successfully co-precipitate the other two. To provide strong evidence for a true ternary complex, it is often necessary to perform reciprocal Co-IPs or a sequential Co-IP.[6][7][8][9]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway involving a ternary complex and the general experimental workflow for its validation via Co-IP.
Caption: Hypothetical signaling pathway showing the formation of a ternary complex.
Caption: General workflow for a co-immunoprecipitation experiment.
Key Experimental Considerations
-
Antibody Selection : The success of a Co-IP experiment is highly dependent on the specificity and affinity of the antibody used for immunoprecipitation.[2][3] It is crucial to use antibodies validated for IP applications.
-
Lysis Buffer Conditions : The composition of the lysis buffer is critical for preserving the integrity of the protein complex.[1] For weak or transient interactions, less stringent buffers with lower salt concentrations and milder detergents (e.g., NP-40, Triton X-100) are recommended.[1][10][11]
-
Controls : Appropriate controls are essential for interpreting Co-IP results.[12] These include:
-
Isotype Control : An antibody of the same isotype as the IP antibody but with no specificity for the target protein is used to control for non-specific binding to the beads.[13]
-
Negative Control Cells : Cells that do not express the bait or prey protein.
-
Input Control : A fraction of the cell lysate before immunoprecipitation is run on the Western blot to confirm the presence of all proteins of interest.
-
Advanced Co-IP Techniques for Ternary Complex Validation
For more rigorous validation of ternary complexes, especially when interactions are transient, the following advanced techniques are recommended:
-
Sequential Co-Immunoprecipitation (Re-IP) : This method involves two successive immunoprecipitation steps.[5][14] First, the primary protein of interest and its binding partners are immunoprecipitated. The resulting complex is then eluted and subjected to a second immunoprecipitation using an antibody against a second component of the putative complex.[6][7][8][9] Detection of the third component in the final eluate provides strong evidence for a ternary complex.
-
Cross-linking Co-Immunoprecipitation : To stabilize transient or weak interactions, cells can be treated with a cross-linking agent (e.g., formaldehyde (B43269) or DSS) prior to lysis.[15][16][17][18] The cross-links are then reversed during the elution step before analysis by Western blot.
Experimental Protocols
Protocol 1: Standard Co-Immunoprecipitation
This protocol is suitable for stable ternary complexes.
Materials:
-
Cell culture reagents
-
PBS (phosphate-buffered saline)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody for IP (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 1x Laemmli sample buffer or a low pH glycine (B1666218) buffer)
-
Reagents for Western blotting
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Washing:
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complex from the beads by adding 30-50 µL of elution buffer and incubating at 95-100°C for 5-10 minutes (if using Laemmli buffer).
-
-
Western Blot Analysis:
-
Analyze the eluted samples and input controls by SDS-PAGE and Western blotting using antibodies against all three components of the putative ternary complex.
-
Protocol 2: Sequential Co-Immunoprecipitation (Re-IP)
This protocol is adapted from methods described for testing ternary protein complexes.[6][7][8][9]
Procedure:
-
Perform the first immunoprecipitation (steps 1-5 of the standard protocol) using an antibody against the first protein (Protein A).
-
Elution for Re-IP: Elute the immune complex from the beads using a non-denaturing elution buffer (e.g., a buffer containing a competitive peptide for a tagged protein, or a gentle elution buffer with low pH).
-
Neutralize the eluate if a low pH buffer was used.
-
Second Immunoprecipitation: Dilute the eluate at least 1:5 with Co-IP lysis buffer. Add an antibody against the second protein (Protein B) and incubate for 2-4 hours at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads as in the standard protocol.
-
Elute the final complex using Laemmli buffer.
-
Analyze the final eluate by Western blotting for the presence of the third protein (Protein C).
Data Presentation
Quantitative data from Co-IP experiments, often derived from densitometry of Western blot bands, should be presented in a clear and organized manner.
Table 1: Densitometry Analysis of Co-Immunoprecipitated Proteins
| IP Antibody | Western Blot Probe | Treatment | Input (Relative Density) | IP Eluate (Relative Density) | Fold Enrichment (IP/Input) |
| Anti-Protein A | Anti-Protein B | Vehicle | 1.00 | 0.15 | 0.15 |
| Anti-Protein A | Anti-Protein B | Molecule C | 1.00 | 2.50 | 2.50 |
| Anti-Protein A | Anti-Protein C | Vehicle | 1.00 | 0.05 | 0.05 |
| Anti-Protein A | Anti-Protein C | Molecule C | 1.00 | 3.10 | 3.10 |
| IgG Isotype | Anti-Protein B | Molecule C | 1.00 | 0.02 | 0.02 |
| IgG Isotype | Anti-Protein C | Molecule C | 1.00 | 0.01 | 0.01 |
Note: Data are hypothetical and for illustrative purposes. Fold enrichment is calculated relative to the input.
Troubleshooting
Common issues in Co-IP experiments and their potential solutions are summarized below.
Table 2: Troubleshooting Co-IP for Ternary Complexes
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal of Prey Protein | Interaction is weak or transient. | Perform cross-linking Co-IP. Optimize wash buffer conditions (less stringent).[10][19] |
| Lysis buffer disrupts the complex. | Use a milder detergent or lower salt concentration.[1][11] | |
| Antibody for IP blocks the interaction site. | Use an antibody that targets a different epitope.[20] | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer.[10] |
| Antibody concentration is too high. | Reduce the amount of antibody used for IP.[11] | |
| Inadequate pre-clearing. | Increase pre-clearing time or use fresh beads. | |
| Co-elution of Antibody Chains | Denaturing elution buffer. | Use a non-denaturing elution buffer followed by cross-linking the antibody to the beads.[21] |
Conclusion
Co-immunoprecipitation is an invaluable technique for the validation of ternary protein complexes. Careful experimental design, including the use of appropriate controls and optimized conditions, is critical for obtaining reliable and interpretable results. For challenging complexes, advanced methods like sequential Co-IP or cross-linking Co-IP should be employed. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to successfully validate ternary complex formation in their systems of interest.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 3. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential chromatin immunoprecipitation protocol: ChIP-reChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. troubleshooting of Co-IP [assay-protocol.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Sequential chromatin immunoprecipitation protocol for global analysis through massive parallel sequencing (... [protocols.io]
- 15. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 20. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 21. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the In Vivo Delivery of VHL-Type PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the delivery of von Hippel-Lindau (VHL)-type Proteolysis Targeting Chimeras (PROTACs) in animal models. Due to the significant challenges in the oral delivery of VHL-based PROTACs, stemming from their high molecular weight, poor solubility, and low membrane permeability, most clinical-stage compounds are administered intravenously.[1][2] These notes explore various delivery strategies, including oral, intravenous, intraperitoneal, and local administration, with specific examples from preclinical research. Advanced formulation strategies are also discussed to enhance the in vivo performance of these promising therapeutic agents.
Introduction: The Challenge of Delivering VHL-Type PROTACs
VHL-based PROTACs are a promising class of drugs that hijack the body's natural protein disposal system to eliminate disease-causing proteins.[3][4][5] However, their large size and unfavorable physicochemical properties often lead to poor oral bioavailability, presenting a major hurdle for clinical development.[2] Researchers are actively exploring various formulation and delivery methods to overcome these limitations and unlock the full therapeutic potential of VHL-type degraders.[2][6]
Application Note 1: Oral Delivery of a VHL-Type PROTAC – The Case of ACBI2
ACBI2 is a potent and selective VHL-recruiting PROTAC that degrades the SMARCA2 protein and has demonstrated oral bioavailability in animal models.[7][8][9] This makes it a valuable case study for developing orally administered VHL-type degraders.
Experimental Protocol: Oral Administration of ACBI2 in Mice
This protocol is based on the in vivo studies of the orally bioavailable SMARCA2 degrader, ACBI2.[8][10]
Materials:
-
ACBI2
-
Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in 50% Ringer's solution[8][10]
-
Oral gavage needles (20-22 gauge, 1.5 inches for mice)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Prepare a 10% (w/v) solution of HPβCD in 50% Ringer's solution.
-
Suspend ACBI2 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose in a mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).
-
Ensure the formulation is homogenous before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the ACBI2 formulation or vehicle control to the mice via oral gavage.[8]
-
For pharmacokinetic studies, blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For efficacy studies in tumor models, dosing may be performed once daily.[8]
-
-
Sample Processing and Analysis:
-
Process blood samples to plasma.
-
Analyze the concentration of ACBI2 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Quantitative Data: Pharmacokinetics of ACBI2 in Mice
| Parameter | Value | Species | Administration Route | Dose | Reference |
| Oral Bioavailability (F%) | 21% - 22% | Mouse | Oral | 30 mg/kg | [7][8] |
| Clearance | Low to Moderate | Mouse | - | - | [7] |
Application Note 2: Systemic Delivery of a VHL-Type PROTAC via Intravenous and Intraperitoneal Routes – The Case of GP262
GP262 is a dual-targeting PROTAC for PI3K and mTOR that has been evaluated in vivo using both intravenous (IV) and intraperitoneal (IP) administration in rats and mice, respectively.[11]
Experimental Protocol: Intravenous and Intraperitoneal Administration of GP262
This protocol is derived from the preclinical evaluation of GP262.[11]
Materials:
-
GP262
-
Vehicle for IV and IP administration (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline - a common vehicle for PROTACs, though the exact vehicle for GP262 was not specified)[12]
-
Syringes and needles (e.g., 27-30 gauge for IV tail vein injection in rats; 25-27 gauge for IP injection in mice)
-
Animal balance
-
Restraining device for IV injection
Procedure for Intravenous (IV) Administration in Rats: [11]
-
Formulation and Dosing:
-
Prepare the GP262 formulation at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the formulation via tail vein injection.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at specified time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 7 h, and 24 h) post-injection.[11]
-
Procedure for Intraperitoneal (IP) Administration in Mice (for efficacy studies): [11]
-
Tumor Model:
-
Establish a tumor xenograft model (e.g., MDA-MB-231 cells in NOD-SCID mice).
-
-
Dosing Regimen:
-
When tumors reach a specified volume (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Administer GP262 (e.g., 15 or 25 mg/kg) or vehicle control intraperitoneally once daily for a defined period (e.g., 20 consecutive days).[11]
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target protein levels).
-
Quantitative Data: Pharmacokinetics of GP262 in SD Rats
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Species | Reference |
| Dose | 5 mg/kg | 15 mg/kg | Rat | [11] |
| Cmax (ng/mL) | 50,993 | 816 | Rat | [11] |
| Vd (L/kg) | 6.96 | - | Rat | [11] |
| CL_obs (mL/min/kg) | 10.5 | - | Rat | [11] |
| T1/2 (h) | - | 8.25 | Rat | [11] |
| AUC (ng·h/mL) | - | Higher than IV | Rat | [11] |
| Bioavailability (F%) | - | 51.5% | Rat | [11] |
Application Note 3: Local Administration for Targeted VHL-Type PROTAC Delivery
For some VHL-based PROTACs, systemic administration may lead to rapid clearance or metabolism, limiting their efficacy at the target site. In such cases, local administration can be a viable strategy. A study on a p38α-targeting VHL-based PROTAC found that systemic administration resulted in protein degradation only in the liver, whereas local administration into mammary tumors induced target degradation.[3][13][14]
Experimental Protocol: Local (Intratumoral) Administration
Materials:
-
VHL-type PROTAC
-
Appropriate vehicle for injection
-
Syringes and needles (e.g., 27-30 gauge)
-
Tumor-bearing animal model
Procedure:
-
Formulation:
-
Prepare the PROTAC solution in a suitable vehicle.
-
-
Administration:
-
Under appropriate anesthesia and sterile conditions, directly inject the PROTAC formulation into the tumor mass.
-
-
Analysis:
-
After a specified time, excise the tumor and other tissues of interest.
-
Analyze the levels of the target protein by methods such as Western blotting or immunohistochemistry to assess local target degradation.
-
Application Note 4: Advanced Formulation Strategies for VHL-Type PROTACs
To address the poor physicochemical properties of VHL-type PROTACs, advanced formulation strategies such as nanoparticle-based delivery and self-emulsifying drug delivery systems (SEDDS) are being explored.[2][6][15]
General Protocol for Nanoparticle Formulation
Polymeric nanoparticles can encapsulate PROTACs, potentially improving their solubility, stability, and tumor-targeting capabilities.[15]
Materials:
-
VHL-type PROTAC
-
Biodegradable polymers (e.g., PLGA, PEG)
-
Solvents (e.g., acetone, dichloromethane)
-
Surfactants (e.g., PVA, Poloxamer 188)
Procedure (Nanoprecipitation Method):
-
Dissolve the VHL-type PROTAC and polymer (e.g., PLGA) in a water-miscible organic solvent.
-
Add this organic phase dropwise into an aqueous solution containing a surfactant under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension to evaporate the organic solvent.
-
Collect the nanoparticles by centrifugation, wash, and lyophilize for storage.
General Protocol for Self-Emulsifying Drug Delivery System (SEDDS) Formulation
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.
Materials:
-
VHL-type PROTAC
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-solvent (e.g., Transcutol, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of the VHL-type PROTAC in various oils, surfactants, and co-solvents.
-
Construction of Phase Diagrams: Prepare pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation:
-
Dissolve the VHL-type PROTAC in the selected oil.
-
Add the surfactant and co-solvent and mix until a clear solution is formed.
-
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size, and in vitro drug release.
Visualizations
Caption: Mechanism of action of a VHL-type PROTAC.
Caption: General experimental workflow for in vivo studies.
A Note on "PROTAC VHL-type degrader-1": Publicly available scientific literature and databases did not yield specific in vivo administration protocols, formulations, or pharmacokinetic data for a compound explicitly named "this compound" or "compound 9b".[16] The protocols and data presented herein are based on other well-characterized VHL-type PROTACs and are intended to serve as a comprehensive guide for researchers in this field.
References
- 1. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homo-PROTAC pVHL30 degrader 1 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 13. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
- 15. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Downstream Signaling of ATM Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-Telangiectasia Mutated (ATM) is a master serine/threonine protein kinase that orchestrates the DNA Damage Response (DDR), a critical signaling network for maintaining genomic integrity.[1][2][3] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3][4] While much research has focused on the effects of ATM kinase inhibition, studying the consequences of ATM protein degradation provides a distinct and valuable perspective, particularly with the advent of therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a comprehensive framework for assessing the downstream signaling events following the targeted degradation of the ATM protein. Included are detailed protocols for key immunoassays and cellular assays, guidelines for data presentation, and visual diagrams of the core signaling pathway and experimental workflows.
The ATM Downstream Signaling Pathway
Upon activation by DSBs, ATM phosphorylates numerous key proteins to regulate cellular fate.[5] The degradation of ATM is expected to abrogate these signaling cascades, leading to impaired DNA repair, failed cell cycle checkpoints, and increased sensitivity to DNA-damaging agents. Key downstream targets include p53, Checkpoint Kinase 2 (Chk2), and the histone variant H2AX, which are central to the DDR.[3][5]
Experimental Protocols and Data Presentation
Assessing the impact of ATM degradation requires a multi-faceted approach, combining biochemical and cell-based assays. The following protocols provide detailed methodologies for quantifying changes in key downstream signaling nodes and evaluating the ultimate cellular consequences.
Western Blot Analysis of ATM Pathway Proteins
Western blotting is a fundamental technique to quantify the degradation of total ATM protein and assess the phosphorylation status of its key downstream substrates.[1] A significant reduction in phosphorylated Chk2 (at Thr68) and p53 (at Ser15) is expected following ATM degradation and subsequent DNA damage.
References
Application Notes and Protocols for Flow Cytometry Analysis Following PROTAC VHL-Type Degrader-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeted protein degradation (TPD).[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2][3] A VHL-type PROTAC consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a second ligand that binds to the protein of interest (POI), and a linker connecting the two.[1][3] This ternary complex formation between the VHL E3 ligase, the PROTAC, and the POI leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
Flow cytometry is a powerful and high-throughput technique that is indispensable for the characterization and efficacy assessment of PROTACs.[2] It allows for the precise quantification of intracellular and cell surface protein levels on a single-cell basis, providing critical data on the potency and kinetics of protein degradation.[2][5] Furthermore, flow cytometry can be utilized to evaluate the downstream cellular consequences of protein degradation, such as the induction of apoptosis or changes in cell cycle progression.[6][7][8]
These application notes provide a detailed overview and experimental protocols for the use of flow cytometry in the analysis of cellular responses to treatment with a VHL-type PROTAC degrader.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a VHL-type PROTAC and the general workflow for its analysis by flow cytometry.
Experimental Protocols
Protocol 1: Quantification of Intracellular Protein Degradation
This protocol details the steps to quantify the degradation of a target protein within the cell following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
VHL-type PROTAC Degrader-1
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++-free[9]
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Staining Buffer (e.g., PBS with 1% BSA and 0.05% Sodium Azide)[10]
-
Primary antibody against the protein of interest
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the VHL-type PROTAC Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping to preserve cell surface epitopes if necessary.[11] For suspension cells, pellet by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Antibody Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash: Wash the cells twice with Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis. Filter the cell suspension through a 30-40 µm cell strainer to remove clumps.[9]
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Determine the Median Fluorescence Intensity (MFI) of the fluorochrome in the gated population for each sample.
-
Normalize the MFI of the treated samples to the vehicle control to determine the percentage of remaining protein.
-
Protocol 2: Analysis of Apoptosis Induction
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to assess apoptosis following PROTAC-induced protein degradation.[6]
Materials:
-
Cells treated with VHL-type PROTAC Degrader-1 as described in Protocol 1.
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Pellet the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution (e.g., 50 µg/mL).
-
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer immediately after staining.
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC.
-
Create a quadrant plot of Annexin V-FITC versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and concise manner.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration | MFI (Mean ± SD) | % Protein Remaining |
| Vehicle Control (0 nM) | 1500 ± 75 | 100% |
| 1 nM | 1275 ± 60 | 85% |
| 10 nM | 825 ± 41 | 55% |
| 100 nM | 300 ± 20 | 20% |
| 1 µM | 150 ± 10 | 10% |
| 10 µM | 145 ± 12 | 9.7% |
From this data, key parameters such as DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) can be calculated.
Table 2: Time-Course of Target Protein Degradation at a Fixed PROTAC Concentration (e.g., 100 nM)
| Time (hours) | MFI (Mean ± SD) | % Protein Remaining |
| 0 | 1500 ± 75 | 100% |
| 2 | 1125 ± 55 | 75% |
| 4 | 750 ± 38 | 50% |
| 8 | 450 ± 25 | 30% |
| 16 | 300 ± 18 | 20% |
| 24 | 285 ± 15 | 19% |
Table 3: Apoptosis Analysis after 24h PROTAC Treatment
| PROTAC Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (0 nM) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 10 nM | 88.5 ± 2.1 | 5.3 ± 0.9 | 6.2 ± 1.1 |
| 100 nM | 65.7 ± 3.5 | 15.8 ± 2.2 | 18.5 ± 2.8 |
| 1 µM | 40.1 ± 4.2 | 28.9 ± 3.1 | 31.0 ± 3.5 |
Logical Relationships and Expected Outcomes
The relationship between PROTAC concentration, protein degradation, and subsequent cellular effects can be visualized to understand the expected outcomes.
Conclusion
Flow cytometry is a versatile and powerful tool for the preclinical evaluation of VHL-type PROTAC degraders. The protocols and guidelines presented here provide a framework for obtaining robust and reproducible data on protein degradation and its downstream cellular consequences. Careful experimental design, including appropriate controls and optimization of staining conditions, is crucial for generating high-quality data to support the development of novel protein degrader therapeutics.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Flow Cytometry Sample Preparation | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
PROTAC VHL-type Degrader-1 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC VHL-type degrader-1. The information is designed to help you address common experimental challenges and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for this compound?
A1: Off-target effects with PROTACs can occur through several mechanisms[1]:
-
Unintended Degradation of Non-Target Proteins: The primary concern is the degradation of proteins other than the intended target. This can happen if the PROTAC forms a stable ternary complex with the VHL E3 ligase and an off-target protein, leading to its ubiquitination and degradation.[1]
-
Pharmacological Effects of the PROTAC Molecule: The warhead (target-binding ligand) or the VHL E3 ligase recruiter may have their own independent biological activities that are unrelated to protein degradation.[1]
-
"Off-target" Ubiquitination: A ternary complex might form between the PROTAC, VHL, and a non-target protein, leading to ubiquitination without subsequent degradation, which could alter the protein's function.[1]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or disrupt the normal functioning of the UPS.[1]
Q2: My this compound isn't causing degradation of my target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of degradation. A systematic troubleshooting approach is recommended.[2] Key areas to investigate include:
-
Compound Integrity and Cellular Uptake: Verify the chemical purity and structure of your PROTAC. Assess its solubility and stability in your cell culture medium. It is also crucial to confirm that the PROTAC is permeable to the cell membrane.[2][3]
-
Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and the VHL E3 ligase.[2]
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2][3]
-
Proteasome-Dependent Degradation: Confirm that any observed degradation is indeed mediated by the proteasome.[2]
-
E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of VHL.[4]
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What causes this and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve.[3]
-
Test Lower Concentrations: Use your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[3]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones, reducing the hook effect.[3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes or Toxicity
If you observe a cellular phenotype or toxicity that is not explained by the degradation of your intended target, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that your this compound is effectively degrading the intended target at the tested concentrations.[1]
-
Test an Inactive Control: Treat cells with an inactive control PROTAC (e.g., one with a modification that prevents binding to the target or VHL). If the phenotype or toxicity persists, it suggests an off-target effect independent of target degradation.[1]
-
Perform a Dose-Response Analysis: Determine the concentration at which the phenotype is observed and compare it to the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.[1]
-
Conduct Proteomics Analysis: A global proteomics experiment can help identify unintended protein degradation that may be responsible for the observed effects.[1]
Guide 2: Designing a Proteomics Experiment for Off-Target Profiling
A well-designed proteomics experiment is crucial for obtaining reliable off-target data.
Quantitative Data Summary
The following table provides an example of how to summarize key quantitative data from your degradation experiments.
| Parameter | Description | Example Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | 95% |
| t1/2 | The time required to achieve 50% of the maximal degradation. | 4 hours |
Experimental Protocols
Mass Spectrometry-Based Proteomics for Off-Target Identification
Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes in the cellular proteome following PROTAC treatment.[1][5]
Methodology:
-
Cell Treatment: Treat cells with your this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and an inactive PROTAC control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.[6]
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.[6]
-
Quantitative Labeling: Use a quantitative proteomics strategy such as label-free quantification (LFQ) or isobaric labeling (TMT, iTRAQ).[1][6]
-
Mass Spectrometry: Analyze the peptide samples using high-resolution mass spectrometry.[6]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.[1] Use bioinformatics tools for pathway analysis to understand the biological implications of any identified off-target effects.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to its intended target and the E3 ligase within the cell.[3]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration.
-
Heating: Heat the cell lysate or intact cells across a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins.
-
Detection: Analyze the amount of soluble target protein and E3 ligase at each temperature using Western blotting or other protein detection methods. An increase in the thermal stability of the target protein and/or VHL upon PROTAC treatment indicates engagement.
Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[3]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[3]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[3]
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[3]
Signaling Pathways and Logical Relationships
References
Technical Support Center: Improving the Solubility of VHL-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low aqueous solubility of the PROTAC. | High lipophilicity, high total polar surface area (TPSA), and a high number of hydrogen bond donors (HBDs) are common characteristics of VHL-based PROTACs that contribute to poor solubility.[1][2][3][4][5] | 1. Modify the VHL Ligand: Introduce solubilizing groups, such as a dibasic piperazine (B1678402), to the VHL ligand. This has been shown to significantly increase aqueous solubility without compromising degradation activity.[1][4][5][6][7] 2. Optimize the Linker: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, to enhance the overall solubility of the PROTAC molecule.[8][9] Alkyl linkers tend to be more hydrophobic and can decrease aqueous solubility.[8] 3. Adjust Physicochemical Properties: Systematically modify the molecule to reduce lipophilicity and the number of hydrogen bond donors.[1][3][4] |
| Precipitation of the PROTAC in cell-based assay media. | The kinetic solubility of the PROTAC in the specific assay buffer may be exceeded. | 1. Determine Kinetic Solubility: Before conducting cell-based assays, perform a kinetic solubility assay in the relevant biological medium.[10] 2. Use Formulation Strategies: For preclinical studies, consider formulating the PROTAC as an amorphous solid dispersion (ASD) to improve its dissolution and maintain a supersaturated state.[11][12][13][14] |
| Inconsistent results in in vitro assays. | Poor solubility can lead to unreliable and erratic data in biological assays. | 1. Ensure Complete Dissolution: Confirm that the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous buffers. 2. Filter Solutions: After preparing solutions for assays, centrifuge or filter to remove any undissolved particles that could interfere with the measurements.[10][15] |
| Poor oral bioavailability in animal studies. | In addition to poor solubility, high first-pass metabolism can limit oral absorption. | 1. Improve Metabolic Stability: Modify the linker by incorporating more rigid and metabolically stable moieties like piperazine or triazole rings.[16] 2. Prodrug Approach: Consider a prodrug strategy to transiently mask properties that limit absorption. 3. Formulation Development: Utilize solubility-enhancing formulations such as amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[11][12][13][14] |
Frequently Asked Questions (FAQs)
1. Why do VHL-based PROTACs often have poor solubility?
VHL-based PROTACs are inherently large molecules that often fall outside of Lipinski's "Rule of Five" for oral bioavailability.[17] They typically possess a high total polar surface area (TPSA) and a significant number of hydrogen bond donors (HBDs), which can contribute to low aqueous solubility.[1][2][3][4][5]
2. How can I chemically modify my VHL-based PROTAC to improve its solubility?
There are two primary strategies for chemically modifying your PROTAC to enhance solubility:
-
VHL Ligand Modification: Introducing polar, ionizable groups can significantly improve solubility. For example, modifying the VHL ligand with a bis-basic piperazine has been reported to increase solubility by as much as 170-fold.[3][4][5][6][18][19][20]
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of the PROTAC.[8] Replacing hydrophobic alkyl linkers with more hydrophilic polyethylene glycol (PEG) linkers can improve aqueous solubility and overall drug-like properties.[8][9]
3. What formulation strategies can be used to improve the solubility of VHL-based PROTACs?
For preclinical and potentially clinical development, formulation strategies are critical. Amorphous solid dispersions (ASDs) have shown promise in improving the dissolution and solubility of PROTACs.[11][12][13][14][21][22] This technique involves dispersing the amorphous PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), which can lead to a supersaturated state in solution and enhance oral absorption.[11][12][13][14]
4. How do I measure the solubility of my PROTAC?
There are two common types of solubility assays:
-
Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery. It measures the concentration of a compound at which precipitation first occurs when a DMSO stock solution is added to an aqueous buffer.[15][23][24]
-
Thermodynamic Solubility Assay: This assay determines the equilibrium solubility of a compound, which is the concentration in a saturated solution in the presence of excess solid. It is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[1][25][26][27]
5. Will improving the solubility of my PROTAC negatively affect its cell permeability and degradation activity?
This is a critical consideration, as there is often a trade-off between solubility and permeability. While increasing hydrophilicity can improve solubility, it may decrease the ability of the PROTAC to cross cell membranes. It is essential to find a balance where solubility is improved without significantly compromising cell permeability and, consequently, the degradation efficacy (DC50 and Dmax) of the PROTAC.
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies, illustrating the impact of different strategies on the solubility of VHL-based PROTACs.
Table 1: Impact of VHL Ligand Modification on Aqueous Solubility
| PROTAC | Modification | Aqueous Solubility (µM) | Fold Increase | Reference |
| Precursor PROTAC | - | < 0.1 | - | [3],[4],[5] |
| PROTAC 40 | Dibasic piperazine on VHL ligand | 17 | >170 | [3],[4],[5],[6],[7],[18],[19],[20] |
Table 2: Impact of Linker Composition on PROTAC Properties (Illustrative Data)
| Linker Type | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |
| Alkyl C8 | 5 | 10 | 50 |
| PEG4 | 25 | 8 | 40 |
| PEG8 | 60 | 5 | 35 |
| 10-unit PEG | 150 | 3 | 30 |
| PEG12 | 180 | 2 | 45 |
| Note: Data in this table is illustrative to demonstrate general trends. Actual values are PROTAC-dependent.[28] |
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
Purpose: To determine the solubility of a compound under non-equilibrium conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the PROTAC in 100% DMSO.[10][24]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.[23][24]
-
Separation of Undissolved Compound: Centrifuge the plate at high speed or filter through a low-binding filter plate to remove any precipitate.[10][15]
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[10][15]
-
Calculation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Thermodynamic Solubility Assay
Purpose: To determine the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Accurately weigh about 1 mg of the solid PROTAC into a glass vial.[1]
-
Addition of Buffer: Add a specific volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to the vial.[1]
-
Equilibration: Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or longer) to ensure equilibrium is reached.[1][15]
-
Phase Separation: After incubation, filter the suspension through a syringe filter (e.g., 0.45 µm) or centrifuge at high speed to separate the solid from the saturated solution.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound.
Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
Purpose: To prepare a solid dispersion of the PROTAC in a polymer matrix to enhance its dissolution rate.
Methodology:
-
Dissolution: Dissolve the PROTAC and the chosen polymer (e.g., HPMCAS) in a common volatile solvent or a co-solvent system (e.g., dichloromethane/ethanol).[11]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature (e.g., 70°C) overnight.[11]
-
Drying: Further dry the resulting solid film or powder under high vacuum to remove any residual solvent.
-
Characterization: Characterize the physical form of the ASD using techniques such as powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
Visualizations
Caption: General mechanism of action for a VHL-based PROTAC.
Caption: The VHL/HIF-α signaling pathway under normoxic and hypoxic conditions.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. login.medscape.com [login.medscape.com]
- 20. researchgate.net [researchgate.net]
- 21. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 22. Preparation and characterization of ASDs improves the solubility and dissolution performance of a PROTAC drug [ouci.dntb.gov.ua]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. evotec.com [evotec.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for VHL-type PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Von Hippel-Lindau (VHL)-type Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: My PROTAC shows poor or no degradation of the target protein.
-
Question: I have synthesized a series of VHL-type PROTACs with varying linker lengths, but I'm not observing significant degradation of my protein of interest (POI). What could be the issue?
-
Answer: Poor degradation can stem from several factors related to the linker. A primary consideration is the stability and cooperativity of the ternary complex (POI-PROTAC-VHL). If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and VHL.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination.[1][2]
Troubleshooting Steps:
-
Systematically Vary Linker Length: Ensure you have tested a sufficiently broad range of linker lengths. Successful PROTACs often have linkers ranging from 7 to 29 atoms.[3][4] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[3][4][5]
-
Assess Ternary Complex Formation: The ability of your PROTAC to form a stable ternary complex is crucial.[6] Use biophysical assays like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[7][8][9] These techniques can provide quantitative data on binding affinities and cooperativity.[7][8][9]
-
Evaluate Linker Composition: The chemical nature of the linker influences its flexibility and ability to facilitate favorable protein-protein interactions.[3] Experiment with different linker types, such as flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, and more rigid linkers containing piperazine (B1678402) or phenyl groups.[3][10][11]
-
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
-
Answer: The "hook effect" is a common phenomenon in PROTAC research.[3][12] It occurs when high concentrations of a PROTAC lead to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex required for degradation.[3]
Troubleshooting Steps:
-
Confirm with a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to clearly define the bell-shaped curve. This will confirm the hook effect and help identify the optimal concentration range for degradation.
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[3] Linker optimization is key to achieving this positive cooperativity.[8]
-
Systematic Linker Modification: As with poor degradation, systematically vary the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.
-
Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity (alpha value) of your PROTACs.[8] A higher alpha value indicates greater cooperativity and can correlate with a reduced hook effect.[8]
-
Issue 3: My PROTAC has poor cell permeability.
-
Question: My PROTAC is potent in biochemical assays, but shows weak activity in cell-based assays. I suspect poor cell permeability. How can I improve this?
-
Answer: Due to their high molecular weight, PROTACs often face challenges crossing the cell membrane.[3][13] The linker significantly influences the physicochemical properties of the entire molecule.[3][13]
Troubleshooting Steps:
-
Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[3] Incorporating PEG units can increase solubility, but may also increase polar surface area.[14] Some studies suggest that linkers that can fold to shield polar groups can improve cell permeability.[11][13]
-
Consider Linker Rigidity: While flexible linkers are common, rigid linkers can sometimes improve pharmacokinetic properties.[4] The use of moieties like piperazine or piperidine (B6355638) can introduce rigidity.[11][13]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[3][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a VHL-type PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific POI and VHL E3 ligase pair.[3] However, empirical data from numerous studies provide some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3][4] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[3] For some targets, a minimum linker length is necessary to observe any degradation.[4]
Q2: How does the chemical composition of the linker affect PROTAC efficacy?
A2: The linker's chemical makeup significantly impacts a PROTAC's drug-like properties:
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[3][14]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[3] Flexible linkers like alkyl and PEG units are commonly used and their conformational freedom can sometimes lead to hydrophobic collapse, which may improve permeability.[10]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism.[4] Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[3]
Q3: What are the key assays to evaluate the performance of a new series of PROTACs with different linker lengths?
A3: A multi-assay approach is recommended:
-
Target Degradation Assays (e.g., Western Blot, In-Cell Western): To quantify the extent of POI degradation (DC50 and Dmax).[16][17]
-
Ternary Complex Formation Assays (e.g., SPR, BLI, ITC, NanoBRET): To measure the binding affinity and cooperativity of the ternary complex.[7][9][15]
-
Ubiquitination Assays: To confirm that the PROTAC is inducing ubiquitination of the POI.[17][18][19]
-
Cell Viability Assays: To assess any potential cytotoxicity of the PROTACs.[16][17]
Q4: Where should I attach the linker to the VHL ligand?
A4: The attachment point of the linker to the VHL ligand is crucial for maintaining its binding affinity and for the correct orientation within the ternary complex.[3] Several VHL inhibitors have been developed with appropriate exit vectors for linker attachment.[20] It is important to choose a solvent-exposed position that is less likely to interfere with the binding of the VHL ligand to VHL.[3] Computational modeling can help identify suitable attachment points.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [21]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This data for BRD4-targeting PROTACs suggests that a PEG5 linker provides the optimal degradation potency in this specific molecular context.[21]
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [14][22]
| Linker Length (atoms) | IC50 (µM) |
| 9 | 140 |
| 16 | 26 |
For ERα, a 16-atom linker was more effective than a shorter 9-atom linker.[21][22]
Table 3: Impact of Linker Length on TBK1 Degradation [4][5][14]
| Linker Length (atoms) | Degradation Activity |
| < 12 | Inactive |
| 12-29 | Submicromolar Potency |
| 21 | Peak Potency (DC50 = 3 nM) |
This study highlights that a minimum linker length was required to observe any degradation of TBK1.[4][21]
Experimental Protocols
1. Western Blotting for Protein Degradation Analysis [1][16]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[16]
2. In Vitro Ubiquitination Assay [18]
-
Reaction Setup: In a microcentrifuge tube, combine the following components: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL complex), your POI, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC at the desired concentration (or DMSO for a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI.
-
Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[18]
3. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR) [7][8]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the SPR sensor chip.
-
Binary Interaction Measurement: Inject the PROTAC over the chip surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Measurement: Inject a mixture of the PROTAC and the POI over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. The cooperativity (α) can be calculated by comparing the affinity of the ternary complex to the binary affinities.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Linker Optimization Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Technical Support Center: Overcoming Resistance to PROTAC VHL-type degrader-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and overcoming resistance to PROTAC VHL-type degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ATM (Ataxia-Telangiectasia Mutated) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein, ATM.[1][3] By bringing ATM into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of ATM, marking it for degradation by the proteasome.[3] This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: My this compound is not showing any degradation of the target protein. What are the initial troubleshooting steps?
If you are not observing target degradation, a systematic troubleshooting approach is recommended. Here are the initial steps to consider:
-
Confirm Compound Integrity: Verify the chemical structure, purity, and stability of your this compound stock.
-
Assess Cellular Uptake: PROTACs are relatively large molecules and may have poor cell permeability.[4]
-
Verify Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein (ATM) and the VHL E3 ligase at sufficient levels.
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.[4][5]
-
Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. It is crucial to test a wide range of concentrations to identify the optimal degradation window.[2][4][5][6][7][8]
Q3: What are the common mechanisms of acquired resistance to VHL-based PROTACs?
Cancer cells can develop resistance to PROTACs through various mechanisms, including:
-
Genomic Alterations in E3 Ligase Components: Mutations or downregulation of the VHL E3 ligase or its associated proteins can prevent the PROTAC from effectively recruiting the degradation machinery.[9][10]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can reduce the intracellular concentration of the PROTAC.
-
Target Protein Mutations: While less common for PROTACs compared to inhibitors, mutations in the target protein that prevent PROTAC binding can also lead to resistance.
Q4: How can I overcome resistance to this compound?
Strategies to overcome resistance depend on the underlying mechanism:
-
Switching E3 Ligase Ligands: If resistance is due to alterations in the VHL pathway, using a PROTAC that recruits a different E3 ligase (e.g., Cereblon) may restore activity.
-
Combination Therapies: Co-administration of the PROTAC with an inhibitor of efflux pumps may re-sensitize resistant cells.
-
Development of Second-Generation Degraders: Designing new PROTACs that can bind to mutated target proteins or have improved properties such as increased cell permeability can be an effective strategy.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No target degradation observed | Poor cell permeability of the PROTAC. | Perform a cellular uptake assay. Modify the PROTAC linker to improve physicochemical properties. |
| Low expression of the target protein or VHL E3 ligase. | Confirm protein expression levels by Western blot or qPCR. Select a cell line with higher expression. | |
| Lack of ternary complex formation. | Conduct a ternary complex formation assay (e.g., TR-FRET, SPR, or ITC). Optimize the linker length and composition. | |
| "Hook effect" at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration for degradation.[4] | |
| Instability of the PROTAC in cell culture media. | Assess the stability of the PROTAC in your experimental conditions. | |
| Incomplete target degradation | Suboptimal linker length or composition. | Synthesize and test PROTACs with different linkers. |
| Low E3 ligase activity in the cell line. | Confirm E3 ligase activity using a specific substrate. | |
| Rapid resynthesis of the target protein. | Perform a time-course experiment to monitor protein levels over time. | |
| Off-target effects observed | High PROTAC concentration leading to non-specific binding. | Lower the PROTAC concentration to the optimal range for on-target degradation. |
| The target-binding ligand has affinity for other proteins. | Use a more selective ligand for the target protein. Perform global proteomics to identify off-targets. | |
| Unexpected cellular toxicity | On-target toxicity due to degradation of the target protein. | Confirm that toxicity is observed at concentrations consistent with target degradation. |
| Off-target toxicity due to degradation of an essential protein. | Analyze proteomics data to identify potential off-target proteins critical for cell viability. |
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Typical Range/Value | Purpose |
| PROTAC Concentration | 1 nM - 10 µM | To determine the optimal concentration for degradation and observe the "hook effect". |
| Incubation Time | 4 - 24 hours | To assess the kinetics of protein degradation. |
| Cell Density | 70-80% confluency | To ensure consistent and reproducible results. |
| Vehicle Control | DMSO | To control for the effects of the solvent. |
| Negative Control | Inactive epimer or a PROTAC with a mutated E3 ligase binding motif | To confirm that degradation is dependent on the formation of a productive ternary complex. |
Detailed Methodologies
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay assesses whether the PROTAC binds to the target protein in a cellular context by measuring changes in the protein's thermal stability.
-
Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blotting. An increase in the melting temperature of the target protein indicates PROTAC binding.
2. In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated target protein.[11][12][13][14][15]
3. Proteasome Activity Assay
This assay confirms that the observed protein degradation is proteasome-dependent.
-
Sample Preparation: Prepare cell lysates from cells treated with the PROTAC and controls.
-
Assay Reaction: Add a fluorogenic proteasome substrate to the lysates.[16][17][18][19][20]
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time. A decrease in proteasome activity in the presence of a known proteasome inhibitor confirms the validity of the assay.
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 15. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
troubleshooting failed degradation with VHL PROTACs
Welcome to the technical support center for VHL (von Hippel-Lindau) E3 ligase-recruiting PROTACs (Proteolysis Targeting Chimeras). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving targeted protein degradation.
Troubleshooting Failed Degradation
This guide addresses the most common reasons for failed or inefficient degradation of a target protein of interest (POI) when using VHL-based PROTACs.
Problem: My VHL PROTAC does not induce degradation of my target protein.
Initial Troubleshooting Workflow:
Here is a logical workflow to diagnose the potential cause of failed degradation.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Frequently Asked Questions (FAQs)
Category 1: Fundamental Mechanism & Controls
Q1: What is the mechanism of action for a VHL-based PROTAC?
A1: A VHL-based PROTAC is a heterobifunctional molecule with three components: a ligand that binds to your protein of interest (POI), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting them. The PROTAC simultaneously binds to both the POI and VHL, forming a ternary complex.[1][2][3] This proximity allows the VHL E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][4] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple target proteins.[3]
Caption: VHL-PROTAC mediated protein degradation pathway.
Q2: What are the essential controls for a degradation experiment?
A2: To ensure that the observed protein degradation is a direct result of the PROTAC's intended mechanism, the following controls are critical:
| Control Type | Purpose | Example |
| Vehicle Control | To assess the baseline level of the POI and the effect of the solvent. | Cells treated with the same concentration of DMSO used to dissolve the PROTAC. |
| Proteasome Inhibitor | To confirm that protein loss is due to proteasomal degradation. | Pre-treat cells with MG132 for 1-2 hours before adding the PROTAC. Degradation should be blocked or "rescued."[3] |
| E3 Ligase Competition | To verify that degradation is dependent on VHL recruitment. | Pre-treat cells with a high concentration of a VHL ligand alone. This should prevent PROTAC binding to VHL and rescue degradation.[3] |
| Inactive Control PROTAC | To demonstrate that both target binding and E3 ligase recruitment are necessary. | An inactive diastereomer of the VHL ligand (e.g., with an inverted stereocenter on the hydroxyproline (B1673980) moiety) that does not bind to VHL. |
| Warhead-Only Control | To identify off-target effects stemming from the target-binding portion of the PROTAC. | Treating cells with the warhead molecule alone. |
Category 2: Cell Permeability & Physicochemical Properties
Q3: My PROTAC is active in biochemical assays but not in cells. What could be the issue?
A3: A common reason for this discrepancy is poor cell permeability. PROTACs are often large molecules with high molecular weights and polar surface areas, which can limit their ability to cross the cell membrane.[5][6]
Q4: How can I assess the cell permeability of my PROTAC?
A4: Several assays can be used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial membrane and is a good starting point for evaluating a compound's ability to cross the lipid bilayer.[7][8][9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which form tight junctions and express transporters, providing a more comprehensive assessment of both passive and active transport.[7][9]
-
NanoBRET Target Engagement Assay: By comparing target engagement in intact versus permeabilized cells, you can derive an "availability index" that reflects intracellular PROTAC concentration.[10]
Q5: How can I improve the cell permeability of my PROTAC?
A5: Strategies to enhance cell permeability often involve modifying the PROTAC's structure:
-
Optimize the Linker: Replacing a PEG linker with a more rigid alkyl or phenyl ring has been shown to improve permeability.[5]
-
Introduce Intramolecular Hydrogen Bonds: This can create a more compact, "chameleon-like" structure that is better able to traverse the cell membrane.[5]
-
Modify Ligands: While more challenging, subtle modifications to the warhead or E3 ligase ligand that do not compromise binding can improve overall physicochemical properties.[5]
Category 3: Target Engagement & Ternary Complex Formation
Q6: How do I confirm that my PROTAC is binding to the target protein and VHL in cells?
A6: Several techniques can be used to measure target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon PROTAC binding.[11]
-
NanoBRET Target Engagement Assay: This is a live-cell assay that can quantify the binding of a PROTAC to its target.[12][13]
-
Co-Immunoprecipitation (Co-IP): This can be used to pull down the target protein and then blot for the presence of VHL (and vice-versa) in the presence of the PROTAC.
Q7: What is a ternary complex, and why is it important?
A7: The ternary complex is the transient structure formed by the Protein of Interest (POI), the PROTAC, and the E3 ligase (VHL).[1][2] The formation of a stable and productive ternary complex is the rate-limiting step for successful protein degradation.[1][14]
Q8: My PROTAC binds to both the target and VHL individually, but still doesn't cause degradation. Why?
A8: Even if a PROTAC has good binary affinities, it may not effectively induce the formation of a stable ternary complex.[15] The linker length and composition are critical for allowing the two proteins to come together in a productive orientation for ubiquitination.[2] The stability of the ternary complex is also influenced by protein-protein interactions between the POI and VHL, a concept known as cooperativity.[16]
Q9: How can I measure ternary complex formation?
A9: Several biophysical techniques can be used to characterize the ternary complex:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These methods can measure the binding affinities and kinetics of the binary and ternary complexes.[16]
-
Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters of binding for both binary and ternary complex formation.[2]
-
AlphaLISA: This is a bead-based proximity assay that can be used to detect the formation of the ternary complex in a high-throughput format.[16]
Category 4: Dose-Response & the "Hook Effect"
Q10: My dose-response curve is bell-shaped, with less degradation at higher PROTAC concentrations. What is happening?
A10: You are likely observing the "hook effect."[17][18] This occurs when, at very high concentrations, the PROTAC forms unproductive binary complexes (PROTAC-POI or PROTAC-VHL) that cannot lead to degradation.[16][17] These binary complexes sequester the components needed for the productive ternary complex, thus reducing degradation efficiency.[17]
Caption: The "Hook Effect": High PROTAC concentrations lead to unproductive binary complexes.
Q11: How do I overcome the "hook effect"?
A11: The primary solution is to perform a wider and more granular dose-response experiment, testing concentrations over several orders of magnitude (e.g., from picomolar to micromolar).[17] This will help you accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[17] For subsequent experiments, use concentrations at or below the optimal concentration.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (and controls) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the image.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of Caco-2 cells.[7]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer using a marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[7]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the involvement of active efflux transporters.[7]
Protocol 3: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to detect the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged VHL/ElonginB/ElonginC (VBC) complex (e.g., GST-tagged)
-
PROTAC dilution series
-
AlphaLISA Nickel Chelate Donor beads
-
AlphaLISA Glutathione Acceptor beads
-
Assay buffer
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series of the PROTAC in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the His-tagged POI, the GST-tagged VBC complex, and the PROTAC dilutions.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads to each well. Incubate in the dark at room temperature.[16]
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay.[16]
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of PROTAC VHL-type Degrader-1
Welcome to the technical support center for PROTAC VHL-type Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicities associated with this class of molecules. The following information is organized into a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to selectively eliminate a specific Protein of Interest (POI) from the cell. It functions by hijacking the body's natural protein disposal system. The molecule has three key components: a ligand that binds to the POI, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and VHL into close proximity, the degrader facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[1][2]
Q2: What are the common causes of toxicity with VHL-type PROTACs?
A2: Toxicity can stem from several factors:
-
On-Target Toxicity: Degradation of the target protein in healthy tissues where it performs essential functions can lead to adverse effects.[3][4]
-
Off-Target Toxicity: The PROTAC may degrade proteins other than the intended target. This can occur if the POI ligand or the VHL ligand binds to other proteins, or if the ternary complex forms with unintended proteins.[5][6]
-
Ligand-Specific Effects: The individual small molecules that bind the POI or VHL may have their own pharmacological activities, including cytotoxicity, independent of protein degradation.[6]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the POI or VHL, reducing degradation efficiency and potentially causing off-target effects.[2][7][8]
-
Cytokine Release: In some contexts, PROTACs can trigger an inflammatory response, leading to the release of cytokines that can cause systemic toxicity.[9][10]
Q3: How can I proactively design a less toxic VHL-type degrader?
A3: Several strategies can be employed during the design phase to minimize toxicity:
-
Enhance Specificity: Develop highly selective ligands for both your POI and the VHL E3 ligase to reduce off-target binding.[5][11]
-
Tissue-Specific E3 Ligase Expression: Design the PROTAC to recruit an E3 ligase that is primarily expressed in the target tissue, thereby sparing healthy tissues. VHL's differential expression levels can be exploited for this purpose.[3][4][12]
-
Pro-PROTACs (Prodrugs): Engineer the PROTAC to be inactive until it reaches the target tissue, where a specific enzyme or condition (like hypoxia) activates it.[11][12][13]
-
Linker Optimization: The length and composition of the linker are critical for forming a stable and productive ternary complex. Fine-tuning the linker can improve selectivity and reduce the degradation of unintended proteins.[7][14]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of Degrader-1.
-
Question: How can I determine if the cytotoxicity is on-target or off-target?
-
Answer: A series of control experiments is crucial to dissect the source of toxicity.
-
Inactive Controls: Synthesize and test a control PROTAC where the VHL-binding ligand is mutated or an inactive epimer is used. If this control is not cytotoxic, it suggests the toxicity is dependent on VHL engagement and subsequent protein degradation.[6]
-
Ligand-Only Controls: Test the POI-binding and VHL-binding small molecules separately to see if either component has inherent cytotoxic activity.[6]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If cytotoxicity is reduced, it indicates that the cell death is dependent on proteasomal degradation, pointing towards a PROTAC-mediated effect.[6]
-
Target Knockout/Knockdown: Use CRISPR or siRNA to eliminate the target protein. If Degrader-1 is no longer toxic in these cells, the cytotoxicity is very likely on-target.[6]
-
Problem 2: My degrader shows a "hook effect," and I'm concerned about off-target effects at higher concentrations.
-
Question: How do I find the optimal concentration to maximize target degradation while minimizing the hook effect and potential toxicity?
-
Answer: The "hook effect," where degradation efficiency decreases at high concentrations, is a common feature of PROTACs.[7][8]
-
Perform a Wide Dose-Response Curve: It is essential to test a broad range of concentrations (e.g., from picomolar to high micromolar) to fully characterize the degradation profile.[2][7] This will help you identify the optimal concentration window that gives maximal degradation (Dmax) before the onset of the hook effect.
-
Biophysical Assays: Use techniques like TR-FRET or Co-Immunoprecipitation to measure the formation of the ternary complex (POI-PROTAC-VHL) at different concentrations. This can provide a direct correlation between complex formation and the observed degradation profile.[7][8]
-
Problem 3: I suspect my VHL-type degrader is causing off-target protein degradation.
-
Question: What is the best way to identify unintended targets?
-
Answer: Unbiased, global proteomic analysis is the gold standard for identifying off-target effects.
-
Mass Spectrometry-Based Proteomics: Techniques like tandem mass tag (TMT) mass spectrometry can provide a comprehensive view of protein level changes across the entire proteome following treatment with your degrader.[5] It is advisable to use shorter treatment times (e.g., <6 hours) to focus on direct degradation targets rather than downstream secondary effects.[15]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating and mitigating the toxicity of this compound.
Data Presentation: Comparative Toxicity Profile
When assessing toxicity, it is crucial to present quantitative data in a clear, structured format. The table below provides an example of how to compare the cytotoxic profiles of different PROTAC constructs.
| Compound | Target DC50 (nM) | Dmax (%) | Off-Target 1 DC50 (nM) | Cytotoxicity CC50 (µM) |
| Degrader-1 (Lead) | 15 | 95 | >10,000 | 1.2 |
| Degrader-1.1 (Optimized Linker) | 12 | 98 | >10,000 | 5.8 |
| Degrader-1.2 (More Selective POI Ligand) | 25 | 92 | >10,000 | 10.5 |
| Inactive Control | >10,000 | <10 | >10,000 | >50 |
| POI Ligand Only | N/A | N/A | N/A | >50 |
| VHL Ligand Only | N/A | N/A | N/A | 25.7 |
-
DC50: Concentration for 50% maximal degradation.
-
Dmax: Maximum percentage of degradation.
-
CC50: Concentration for 50% reduction in cell viability.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound and controls
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your PROTACs and controls in culture medium. A common concentration range to test is from 0.1 nM to 50 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate CC50 values using a non-linear regression curve fit.
Protocol 2: Global Proteomics by Mass Spectrometry
This protocol provides a general workflow to identify on- and off-target degradation events.
Materials:
-
Cells and culture reagents
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
TMT labeling reagents and associated buffers
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal target degradation (e.g., 1x or 10x DC50) and a vehicle control. Use a shorter incubation time (e.g., 4-6 hours) to enrich for direct degradation targets.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Quantify the protein concentration of each lysate using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution digestion using trypsin.
-
TMT Labeling: Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled samples and perform high-pH reversed-phase fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Proteins that show a significant decrease in abundance only in the PROTAC-treated sample are potential degradation targets.
Visualizing the PROTAC Mechanism and Potential Liabilities
The diagram below outlines the intended mechanism of action for a VHL-type PROTAC and highlights points where toxicity can arise.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC targeting cyclophilin A controls virus-induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC targeting cyclophilin A controls virus-induced cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of VHL-Based Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges in enhancing the cell permeability of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My VHL-based degrader shows poor degradation activity in cells, but is active in biochemical assays. Could this be a permeability issue?
A: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. VHL-based PROTACs are large molecules, often exceeding the typical 'Rule of 5' guidelines for oral bioavailability, which makes cell entry a major hurdle.[1][2][3] A surrogate measure for passive permeability is the ratio between the potencies for binding to VHL in a cell-based assay versus a biochemical assay; a low ratio suggests higher permeability.[1][2]
Q2: What are the key physicochemical properties I should focus on to improve the cell permeability of my VHL-based degrader?
A: Optimizing physicochemical properties is crucial. Key parameters to consider include:
-
Molecular Weight (MW): While most PROTACs have a high MW (often >800 Da), minimizing size where possible can be beneficial.[3]
-
Lipophilicity (cLogP): There is a complex relationship between lipophilicity and permeability. While increased lipophilicity can improve membrane crossing, excessively high values can lead to poor solubility and other issues. Calculated LogP (cLogP) values for a series of VHL PROTACs ranged from 3.5 to 7.6.[1]
-
Polar Surface Area (PSA): High PSA is a major obstacle to cell permeability. Strategies should focus on reducing the solvent-accessible 3D polar surface area.[1][2][4]
-
Hydrogen Bond Donors (HBDs): VHL ligands are inherently polar and contribute a significant number of HBDs. Reducing the HBD count is a key strategy for improving permeability.[4][5][6] For example, replacing an amide with an ester to remove an HBD has been shown to improve permeability.[2][5][6][7]
Q3: How can I modify the linker of my PROTAC to enhance cell permeability?
A: The linker is not just a spacer; its composition and flexibility critically influence permeability.[1][2][8]
-
Promote Folding: Design linkers that encourage the PROTAC to adopt folded, "chameleon-like" conformations in the nonpolar environment of the cell membrane.[1][2] These folded states can shield polar groups, particularly on the VHL ligand, reducing the molecule's overall polarity.[1][2]
-
Incorporate Rigidity: More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can improve permeability and metabolic stability.[1][3]
-
Control Length: Shorter linkers generally result in lower molecular weight and PSA, which can increase permeability.[5][6]
-
Chemical Composition: Replacing flexible PEG linkers with more rigid or lipophilic alkyl chains can sometimes improve permeability, though this is context-dependent.[8] The inclusion of oxygen atoms in a linker (like in PEG) can sometimes inhibit PROTAC activity compared to a simple alkyl chain.[8]
Q4: My degrader has poor permeability. Should I modify the VHL ligand?
A: Yes, optimizing the VHL ligand is a critical step. Since VHL ligands are larger and more polar than ligands for other E3 ligases like Cereblon (CRBN), they present a significant challenge.[2]
-
Reduce HBDs: The amide bond in many VHL ligands is a key contributor to high HBD counts. Replacing this amide with a bioisosteric group like an ester or heterocycles (e.g., isoxazole, 1,2,3-triazole) can significantly improve permeability by removing an HBD.[5][6][7][9]
-
Structural Modifications: Introducing constrained six-membered rings in the VHL-binding scaffold or adding solubilizing groups can enhance aqueous solubility without compromising degradation activity.[4][10]
-
Protect Polar Groups: Fine-tuning the ligand can promote intramolecular hydrogen bonds (IMHBs) or other interactions (NH–π, π–π) that shield polar moieties, effectively lowering the molecule's polarity in nonpolar environments.[1][2]
Q5: My degrader has good permeability but low degradation efficacy. What could be the issue?
A: If permeability is confirmed to be high, the issue may lie with the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL).
-
Ternary Complex Formation: The linker's length and geometry are crucial for allowing the target protein and VHL to come together in a productive orientation for ubiquitination.[11]
-
Binding Affinity vs. Degradation: High binding affinity to the target protein or VHL alone does not guarantee effective degradation. In some cases, lower-affinity binders form more stable ternary complexes, leading to more potent degradation.[11]
-
The Hook Effect: At high concentrations, potent degraders can form binary complexes (PROTAC-Target or PROTAC-VHL) instead of the required ternary complex, leading to reduced degradation. More permeable PROTACs may show an earlier onset of this "hook effect."[7]
Data and Experimental Protocols
Quantitative Data Summary
The following table summarizes key physicochemical properties that influence the permeability of VHL-based degraders.
| Property | General Observation | Target Range/Example | Citation |
| Molecular Weight (MW) | Generally high for PROTACs, often violating Ro5. Minimizing is beneficial. | > 800 Da is common. | [3] |
| cLogP | A balance is needed; too high can cause solubility issues. | A study of 9 VHL PROTACs showed a range of 3.5 to 7.6. | [1] |
| Topological Polar Surface Area (TPSA) | High TPSA is a major barrier. Aim to reduce the 3D solvent-accessible PSA. | VHL-based PROTACs often have high TPSA. | [4][10] |
| Hydrogen Bond Donors (HBDs) | High HBD count reduces permeability. A key area for optimization. | A preference for HBDs ≤ 3 has been noted for VHL inhibitors. | [12] |
| Permeability (Papp) | Can vary dramatically based on structure. | Measured values in PAMPA assays can span orders of magnitude. | [5] |
Key Permeability Assays
Choosing the right assay is critical for accurately assessing permeability.
| Assay | Principle | Advantages | Disadvantages |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane separating a donor and acceptor well.[13][14] | High-throughput, low-cost, excellent for early-stage screening of passive permeability.[3][5][13] | Does not account for active transport or efflux mechanisms. May not be predictive for all PROTACs.[3][13] |
| Caco-2 Permeability Assay | Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][13][14] | Provides a more comprehensive assessment, including passive diffusion, active transport, and efflux.[3][13] | Lower throughput, more expensive, and can be complicated by low solubility or nonspecific binding of compounds.[3] |
| NanoBRET™ Target Engagement | Measures PROTAC binding to VHL in live cells versus permeabilized cells to calculate an "availability index." | Provides a direct measure of intracellular availability and target engagement. | Requires specific cell line engineering and reagents. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of VHL-based degraders.
1. Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture, such as phosphatidylcholine).
-
Donor and acceptor plates (96-well).
-
Test PROTACs and control compounds (high and low permeability).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Organic solvent (e.g., DMSO) for stock solutions.
-
Plate reader (UV-Vis or LC-MS for quantification).
2. Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve test PROTACs and controls in DMSO to create concentrated stock solutions. Dilute these stocks into PBS to a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%).
-
Hydrate Membrane: Add 5 µL of the lipid solution to the membrane of each well on the donor filter plate and let it sit for 5 minutes. Carefully remove any excess.
-
Start Assay: Add 180 µL of the donor solutions to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_D_initial]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.
1. Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES).
-
Test PROTACs and control compounds.
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer yellow for monolayer integrity check.
2. Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a high density.
-
Differentiation: Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values >200 Ω·cm² typically indicate good integrity. Additionally, perform a Lucifer yellow permeability test; low passage (<1%) confirms tight junction formation.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test PROTAC (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Take samples from both chambers at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Perform the same procedure but add the compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Quantification: Analyze the compound concentration in the samples using LC-MS/MS.
3. Data Analysis:
-
Calculate the Papp value similarly to the PAMPA assay.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux transporters.
Visualizations
Caption: Troubleshooting workflow for low cellular activity.
Caption: The "Molecular Chameleon" concept for PROTAC permeability.
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
addressing the hook effect in PROTAC experiments
Welcome to the Technical Support Center for PROTAC Researchers. This guide is designed to help you navigate a common challenge in PROTAC experiments: the hook effect . Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation at any concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10% |
| 1 | 40% |
| 10 | 90% (Dmax) |
| 100 | 75% |
| 1000 | 30% |
| 10000 | 5% |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Value (from Table 1) |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded. | ~2 nM |
| Dmax | The maximum level of degradation achievable with a PROTAC. | 90% |
| Hook Effect Onset | The concentration at which degradation begins to decrease. | >10 nM |
Mandatory Visualization
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-
-
PROTAC VHL-type Degrader-1 Technical Support Center
Welcome to the technical support center for PROTAC VHL-type degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this degrader by providing comprehensive information on its stability, storage, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and activity of the degrader. Recommendations for both powder and solvent-based stock solutions are provided below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO up to 100 mg/mL (111.35 mM), though ultrasonic treatment may be necessary to achieve full dissolution.[1][2] For in vivo applications, other solvent systems such as a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil may be considered.[3] When preparing solutions, if precipitation occurs, gentle heating and/or sonication can aid in dissolution.[3]
Q3: What is the general mechanism of action for a VHL-type PROTAC degrader?
A3: VHL-type PROTACs are hetero-bifunctional molecules designed to hijack the body's own ubiquitin-proteasome system.[4] They consist of a ligand that binds to the target protein of interest and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4][5] The PROTAC molecule can then act catalytically to degrade multiple target protein molecules.[6]
Stability and Storage Data
Proper handling and storage are paramount for the experimental success of this compound. The following table summarizes the stability of this compound under various storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a VHL-type PROTAC degrader, from ternary complex formation to target protein degradation.
Caption: Catalytic cycle of VHL-type PROTAC-mediated protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Poor or No Degradation of the Target Protein
| Potential Cause | Recommended Action |
| Suboptimal PROTAC Concentration | Perform a full dose-response curve to identify the optimal concentration. Very high concentrations can lead to the "hook effect," where binary complexes are favored over the productive ternary complex, reducing degradation efficiency.[7] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation window. Typically, 8-24 hours is sufficient.[7] |
| Ineffective Ternary Complex Formation | The formation of the Target-PROTAC-E3 ligase complex is essential.[7] Confirm complex formation using co-immunoprecipitation (Co-IP) or a proximity assay like TR-FRET.[7] |
| Low Cellular Permeability | Due to their higher molecular weight, PROTACs may have poor cell membrane permeability.[6][8] Consider using specialized assays to evaluate cellular uptake. |
| Proteasome Inhibition | Other compounds in the media or intrinsic cellular resistance might inhibit the proteasome. Include a positive control, such as the proteasome inhibitor MG132, to confirm proteasome activity.[7] |
| Issues with Detection (Western Blot) | Verify the specificity and sensitivity of the primary antibody for the target protein. Ensure proper protein transfer and blotting conditions, and use a positive control cell lysate known to express the target.[7] |
Issue 2: Incomplete Degradation or High Dmax
| Potential Cause | Recommended Action |
| High Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts degradation.[7] A shorter treatment time (<6 hours) might reveal more significant degradation before new protein synthesis occurs.[7] |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex directly impacts degradation efficiency.[7] While not directly modifiable without altering the molecule, ensuring optimal cell health and assay conditions can be beneficial. |
Experimental Protocols
Protocol 1: Western Blot for Target Degradation
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a predetermined time (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[7]
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify band intensity to determine the extent of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 2-6 hours).[7]
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[9]
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-VHL antibody overnight at 4°C to capture the VHL E3 ligase.[9]
-
Pull-Down: Add Protein A/G beads to pull down the antibody-VHL complex. Wash the beads extensively to remove non-specific binders.[7]
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot, probing for the target protein to confirm its presence in the complex.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving issues related to poor or no target protein degradation.
Caption: A step-by-step decision tree for troubleshooting degradation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
dealing with poor oral bioavailability of VHL PROTACs
<_ A Technical Support Guide: Troubleshooting Poor Oral Bioavailability of VHL PROTACs
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and overcoming the challenges associated with the poor oral bioavailability of Von Hippel-Lindau (VHL) recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do VHL PROTACs typically exhibit poor oral bioavailability?
A1: VHL PROTACs often struggle with oral bioavailability due to their inherent physicochemical properties. These molecules are large, typically with molecular weights between 700 and 1200 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] This size, combined with a high number of hydrogen bond donors/acceptors and rotatable bonds, contributes to several issues that hinder oral absorption:
-
Low Aqueous Solubility: Many PROTACs have poor solubility in gastrointestinal fluids, which is the first critical step for absorption.[3][4]
-
Poor Membrane Permeability: Their large size and polar nature make it difficult for them to passively diffuse across the lipid bilayers of intestinal epithelial cells.[4][5][6]
-
First-Pass Metabolism: Once absorbed, they are subject to significant metabolism in the gut wall and liver, which reduces the amount of active compound reaching systemic circulation.[2][3]
-
Efflux Transporter Activity: PROTACs can be recognized and pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), further limiting their net absorption.[1][7][8]
Q2: What are the key physicochemical properties to optimize for better oral absorption of VHL PROTACs?
A2: While PROTACs exist bRo5, certain property guidelines have been derived from large data sets to increase the probability of oral absorption. Key parameters to consider during the design phase include molecular weight (MW), number of hydrogen bond donors (HBD), and lipophilicity (cLogP or cLogD).[1][9] An analysis of over 1800 PROTACs suggests outer limits for orally bioavailable chemical space, such as a molecular weight of ≤950 Da.[1] Another study focusing on the fraction of absorbed dose suggests a cutoff of unsatisfied hydrogen bond donors (HBD) ≤ 2 is critical for achieving good oral absorption in rats.[9][10]
Q3: How does the choice of E3 ligase ligand affect oral bioavailability?
A3: The choice of E3 ligase ligand significantly impacts the overall properties of the PROTAC. VHL-based PROTACs are often reported to have lower oral exposure compared to those based on Cereblon (CRBN).[2][10] This is partly because CRBN ligands are generally smaller, helping to keep the total molecular weight of the PROTAC lower and more "oral drug-like".[2] Researchers should consider exploring novel, smaller E3 ligase ligands to improve the overall physicochemical profile of the PROTAC.[2]
Q4: Can linker design influence the oral bioavailability of VHL PROTACs?
A4: Absolutely. The linker is not just a spacer but a critical component that influences the PROTAC's physicochemical properties, conformation, and permeability.[1][2] Strategies involving the linker include:
-
Composition and Rigidity: Replacing flexible PEG-like linkers with more rigid structures (e.g., containing phenyl rings or piperazine (B1678402) moieties) can improve permeability.[1][2]
-
Intramolecular Hydrogen Bonds: Designing linkers that promote the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation.[2][3] This folded state can shield polar surface area, reducing the energy penalty for membrane crossing.[1]
-
Metabolic Stability: The linker is often a site of metabolic breakdown. Modifications like using cyclic linkers or altering attachment points can enhance metabolic stability and reduce first-pass metabolism.[2][3]
Q5: What is the "hook effect" and how does it relate to PROTAC dosing?
A5: The "hook effect" is a phenomenon observed with PROTACs where efficacy decreases at high concentrations.[5][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[5][11] This makes understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship crucial for selecting an appropriate oral dose that maintains concentrations within the therapeutic window.[5]
Troubleshooting Guide
This section addresses common experimental issues and provides actionable troubleshooting steps.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low apparent permeability (Papp) in PAMPA assay. | The PROTAC has poor passive diffusion characteristics due to high MW, polarity, or unfavorable conformation. | 1. Structural Modification: Redesign the linker to promote intramolecular hydrogen bonding to shield polar surface area.[1] 2. Physicochemical Profiling: Analyze properties like TPSA, cLogP, and number of rotatable bonds to identify liabilities. 3. Proceed to Cell-Based Assays: PAMPA only measures passive diffusion.[12] The compound may be a substrate for uptake transporters, which would not be captured. |
| High efflux ratio (>2) in Caco-2 assay. | The PROTAC is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp). | 1. Confirm with Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, Kolliphor TPGS).[13] A significant increase in A-to-B permeability confirms P-gp involvement. 2. Structural Modification: Modify the PROTAC structure to remove P-gp recognition motifs. This can be challenging and often requires iterative medicinal chemistry. 3. Formulation Strategy: Consider co-formulating the PROTAC with a pharmaceutical-grade P-gp inhibitor.[13] |
| Low recovery (<70%) in Caco-2 assay. | The PROTAC has poor aqueous solubility in the assay buffer or is binding non-specifically to the assay plates or cell monolayer. | 1. Modify Assay Buffer: Add a low concentration of bovine serum albumin (BSA), such as 0.25%, to the buffer to improve solubility and reduce non-specific binding.[14] 2. Check for Metabolism: The compound may be metabolized by enzymes in the Caco-2 cells. Analyze samples for known metabolites. 3. Adjust Incubation Time: Shortening the incubation time might improve recovery if compound instability is an issue.[14] |
| High clearance in liver microsome stability assay. | The PROTAC is susceptible to rapid Phase I (e.g., CYP-mediated) or Phase II metabolism. This indicates a high risk of first-pass metabolism in vivo. | 1. Metabolite Identification: Use high-resolution mass spectrometry to identify the specific metabolic "hotspots" on the molecule.[15] 2. Block Metabolic Sites: Introduce chemical modifications at the identified hotspots to block metabolism (e.g., replacing a hydrogen with fluorine or methylating a susceptible nitrogen). 3. Linker/Ligand Modification: The VHL ligand itself can be a site of metabolism. Research has shown that modifying the VHL ligand can improve metabolic stability.[15] |
| Poor oral bioavailability (%F) in animal models despite good in vitro data. | This points to complex in vivo issues such as poor dissolution, gut wall metabolism, or species differences in transporters/metabolism. | 1. Formulation Development: The compound's poor solubility may be the rate-limiting step. Investigate enabling formulations like amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS).[16][17][18] 2. Prodrug Approach: Design a prodrug by masking polar groups to enhance permeability. The prodrug is then cleaved in vivo to release the active PROTAC.[2][3][17] 3. Evaluate Species Differences: Rats are often less permissive to PROTAC oral absorption than mice.[9][10] Consider these differences when interpreting data and selecting animal models. |
Data Summary: Physicochemical Properties for Oral PROTACs
The following table summarizes suggested physicochemical property ranges associated with a higher probability of oral absorption for PROTACs, based on large-scale data analyses. These are not strict cutoffs but rather guidelines for medicinal chemistry design.
| Property | Suggested Upper Limit for Oral PROTACs | Standard "Rule of 5" Guideline | Reference |
| Molecular Weight (MW) | ≤ 950 Da | ≤ 500 Da | [1] |
| Unsatisfied H-Bond Donors (uHBD) | ≤ 2 | ≤ 5 (Total HBD) | [9][10] |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | ≤ 140 Ų | [19] |
| Number of Rotatable Bonds (nRotB) | ≤ 10 | ≤ 10 | [19] |
| Calculated LogP (cLogP) | 1 to 5 | ≤ 5 | [19] |
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is crucial for assessing both passive permeability and active transport (efflux).
Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). To improve recovery of poorly soluble PROTACs, consider adding 0.25% BSA.[14]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it into the assay buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.
-
Permeability Measurement (A-B):
-
Add the PROTAC-containing buffer to the apical (A) side of the Transwell insert.
-
Add fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[14]
-
At the end of the incubation, take samples from both A and B compartments.
-
-
Permeability Measurement (B-A):
-
Simultaneously, in separate wells, add the PROTAC-containing buffer to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
Incubate under the same conditions and collect samples from both compartments.
-
-
Quantification: Analyze the concentration of the PROTAC in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculations:
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.[20]
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (NRS), and phosphate (B84403) buffer.
-
Reaction Mixture:
-
In a 96-well plate, pre-warm HLM and the PROTAC (e.g., at 1 µM final concentration) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
-
Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to measure the remaining percentage of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (CLint) as (k / [microsomal protein concentration]).
-
Visualizations
Barriers to Oral Bioavailability of VHL PROTACs
Caption: Key physiological barriers limiting the oral bioavailability of PROTACs.
Troubleshooting Workflow for Low Permeability
Caption: Decision tree for troubleshooting low in vitro permeability of VHL PROTACs.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VHL Degrader Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of non-specific binding of Von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides solutions to common issues encountered during VHL degrader experiments.
Issue: High Off-Target Protein Degradation Observed in Proteomics
High off-target protein degradation can confound experimental results and lead to toxicity. Several factors can contribute to this phenomenon.
| Possible Cause | Recommended Solution |
| 1. Suboptimal PROTAC Concentration | Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. This helps to avoid the "hook effect," where excessively high concentrations can lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL), reducing degradation efficiency.[1][2] |
| 2. Promiscuous Warhead (Target-Binding Ligand) | Assess warhead selectivity: Test the warhead compound alone to evaluate its binding profile. If it binds to multiple proteins, consider redesigning it for higher specificity.[2] Use a more selective binder: If available, utilize a warhead known to have a higher affinity and selectivity for your protein of interest (POI).[3] |
| 3. Inappropriate Linker Composition or Length | Systematically vary linker: The linker's length, rigidity, and composition are critical for the formation of a stable and selective ternary complex.[4] Synthesize and test a matrix of PROTACs with different linkers (e.g., PEG, alkyl chains of varying lengths) to identify the optimal linker that favors the desired ternary complex geometry and minimizes off-target degradation.[3][4] Linkers that allow for folding and reduction of polarity may improve cell permeability and specificity.[5] |
| 4. Degradation-Independent Pharmacology | Use non-degrading controls: Synthesize and test a control PROTAC with a mutated or inactive VHL ligand (e.g., an epimer) that cannot bind to the E3 ligase but still binds the target protein. This helps differentiate between effects caused by protein degradation and those caused by the molecule's inherent pharmacology.[1] |
Issue: Phenotype Observed is Not Reversing After PROTAC Removal
If a biological phenotype persists after the PROTAC is removed and the target protein levels have recovered, it may indicate off-target effects.
| Possible Cause | Recommended Solution |
| 1. Irreversible Off-Target Effects | Perform washout experiments: After treating cells with the PROTAC for a defined period, wash the cells to remove the compound and monitor the recovery of the target protein over time (e.g., 2, 4, 8, 16, 24 hours) using Western blot.[1] Concurrently, assess the reversal of the biological phenotype. If the phenotype does not reverse as the target protein level is restored, it suggests potential off-target effects. |
| 2. Slow PROTAC Clearance | Evaluate metabolic stability: Assess the in vitro metabolic stability of your PROTAC to ensure it is being cleared from the cells as expected.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VHL-based PROTAC?
A1: A VHL-based PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both the POI and VHL, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] This leads to the selective removal of the target protein from the cell.
Caption: Mechanism of action for a VHL-based PROTAC.
Q2: What are the potential sources of off-target effects with VHL degraders?
A2: Off-target effects can be categorized as degradation-dependent or degradation-independent.
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead is not entirely specific or if the ternary complex forms non-selectively with other proteins that have structural similarities to the POI.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the warhead or VHL-binding ligand, might possess pharmacological activity independent of its degradation function.[1]
Q3: How can I experimentally assess non-specific binding?
A3: A combination of techniques is recommended to thoroughly evaluate non-specific binding:
-
Global Proteomics (Mass Spectrometry): This is the gold standard for identifying unintended protein degradation across the entire proteome.[1]
-
Western Blotting: Use this to confirm the degradation of specific, potential off-targets identified through proteomics or predicted based on warhead promiscuity.
-
Co-immunoprecipitation (Co-IP): This technique can be used to confirm the formation of the intended POI-PROTAC-VHL ternary complex and to investigate the potential formation of off-target ternary complexes.[2]
-
Competitive Binding Assays: Fluorescence Polarization (FP) assays can determine the binary binding affinities of the PROTAC for both the target protein and VHL, as well as assess the stability of the ternary complex.[6][7]
Caption: Workflow for assessing and reducing non-specific binding.
Q4: Can modifying the VHL ligand reduce non-specific binding?
A4: Yes, modifications to the VHL ligand can influence the stability and conformation of the ternary complex, which in turn can affect specificity.[8] Structural modifications, such as adding solubilizing groups or using constrained scaffolds, can enhance physicochemical properties without compromising degradation performance, potentially leading to improved selectivity.[8][9][10]
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat the cells with a range of PROTAC concentrations (and a vehicle control) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the formation of the POI-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration and for a time point optimal for complex formation (often shorter than for degradation, e.g., 1-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).[2]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[2]
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the POI and VHL.[2]
-
Interpretation: The presence of both the POI and VHL in the immunoprecipitated sample indicates the formation of the ternary complex.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: VHL PROTAC Metabolic Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the metabolic stability of Von Hippel-Lindau (VHL) recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolic instability in VHL PROTACs?
PROTACs are subject to metabolism by various enzymes, primarily Cytochrome P450 (CYP) enzymes (like CYP3A4), aldehyde oxidase (AOX), and hydrolases.[1][2] Metabolic instability can lead to rapid clearance, low oral bioavailability, and poor in vivo efficacy.[1] The three core components of a PROTAC—the VHL ligand, the linker, and the Protein of Interest (POI) ligand—can all contain metabolic "soft spots."[3]
Q2: Which part of a VHL PROTAC is typically the most metabolically liable?
The linker is often the most susceptible component to metabolic reactions.[][] Its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall stability.[1][3] Common metabolic reactions on the linker include hydroxylation, N-dealkylation, and amide hydrolysis.[] However, the VHL ligand itself can also be a site of metabolism. Identified metabolic pathways for VHL ligands include oxidation of the tert-butyl group and hydroxyproline (B1673980) ring, amide hydrolysis, and oxidation of the thiazole (B1198619) ring by aldehyde oxidase.[][6]
Q3: How does the choice of VHL ligand impact metabolic stability?
While VHL-based ligands can yield PROTACs with greater structural rigidity and metabolic stability compared to some other E3 ligase ligands, they are not immune to metabolism.[7] For instance, some VHL ligands contain multiple internal amides that may undergo hydrolysis.[] In one study, cleavage of the VHL ligand moiety was identified as a key metabolic pathway, driven by prolyl endopeptidases.[8][9] Designing and synthesizing modified analogs of the VHL ligand can lead to PROTACs with improved metabolic stability.[8][9]
Q4: Can metabolites of a VHL PROTAC interfere with its activity?
Yes. A significant challenge is that metabolites, particularly those resulting from linker cleavage, can compete with the intact PROTAC for binding to either the POI or the VHL E3 ligase.[10][11] This competition can antagonize the degradation of the target protein, leading to a disconnect between in vitro potency and in vivo efficacy.[10][12]
Troubleshooting Guides
Issue 1: Rapid PROTAC Clearance in In Vitro Metabolism Assays
Symptoms:
-
Short half-life (t½) in human liver microsomes (HLM) or hepatocyte assays.
-
Low exposure observed in subsequent in vivo pharmacokinetic (PK) studies.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
-
Linker Modification : The linker provides the most flexibility for optimization.[3]
-
Increase Rigidity : Replacing flexible linkers (e.g., long alkyl or PEG chains) with more rigid structures containing cyclic moieties like piperidine, piperazine, or pyridine (B92270) rings can significantly improve metabolic stability.[][][14]
-
Optimize Length : Generally, as linker length increases, metabolic stability decreases.[][] Shorter linkers can create steric hindrance that prevents access to metabolic enzymes.[]
-
Change Attachment Point : The connection site of the linker on the VHL ligand or the POI ligand can impact the metabolic profile.[][14] Choose solvent-exposed areas that do not hinder binding.[]
-
Metabolic Blocking : Introduce metabolically inert groups, such as fluorine or deuterium, at identified "hotspots" to block enzymatic modification.[1]
-
-
VHL Ligand Modification :
-
Conformational Constraints :
-
Design the PROTAC to form intramolecular hydrogen bonds, which can shield labile parts of the molecule and create a more compact structure that is less accessible to metabolic enzymes.[1]
-
Issue 2: In Vitro/In Vivo Disconnect in Efficacy
Symptoms:
-
Excellent target degradation in cell-based assays (in vitro).
-
Reduced or no target degradation in animal models (in vivo).[10]
Possible Causes & Solutions:
-
Cause : Metabolic instability of the PROTAC linker generates metabolites that compete for binding to the POI or VHL, limiting the efficacy of the full-length degrader.[10][12]
-
Cause : Poor pharmacokinetics (PK), including low bioavailability or rapid clearance, prevents the PROTAC from reaching a therapeutic concentration at the target site.[16]
Data on Metabolic Stability Strategies
Table 1: Impact of Linker Properties on VHL PROTAC Metabolic Stability
| PROTAC Modification Strategy | Example PROTAC | Linker Characteristics | System | Half-Life (t½, min) | Outcome |
| Increased Rigidity [] | BTK Degrader (6e) | Flexible (polyethylene glycol) | Mouse Liver Microsomes | 1.3 | Low Stability |
| BTK Degrader (3e) | Rigid (contains two pyridine rings) | Mouse Liver Microsomes | >60 | Improved Stability | |
| Reduced Length [] | JQ1-based PROTAC (R2) | Long (8 methylene (B1212753) units) | Not Specified | 18.2 | Low Stability |
| JQ1-based PROTAC (R1) | Shorter (4 methylene units) | Not Specified | 135 | Improved Stability | |
| Cyclic vs. Linear [14] | Compound Set | Linear Linkers | Cryopreserved Human Hepatocytes | Variable (often lower) | Lower Stability |
| Compound Set | Cyclic Linkers (piperazine, triazole) | Cryopreserved Human Hepatocytes | Variable (often higher) | Improved Stability |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and half-life of a VHL PROTAC by measuring its rate of degradation when incubated with HLM.[1]
Materials:
-
Test VHL PROTAC compound (stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Quenching solution: Cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation : Prepare working solutions of the test PROTAC and controls in phosphate buffer. The final DMSO concentration should be <1% to avoid inhibiting enzymes.[1] Thaw the HLM on ice.
-
Incubation : In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Add the PROTAC working solution.
-
Initiate Reaction : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]
-
Sampling : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[1][14]
-
Sample Preparation : Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[1]
-
LC-MS/MS Analysis : Analyze the samples to quantify the peak area of the remaining parent PROTAC relative to the internal standard at each time point.[14]
-
Data Analysis : Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .[1]
PROTAC Signaling and Component Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VHL Ligand Binding for Enhanced Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing Von Hippel-Lindau (VHL) ligand binding affinity for the development of potent Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of VHL in PROTAC-mediated protein degradation?
A1: The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] In PROTAC technology, a heterobifunctional molecule is engineered with one ligand that binds to the protein of interest (POI) and another that recruits an E3 ligase, such as VHL.[1] By bringing the VHL E3 ligase complex into close proximity with the POI, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Q2: How does VHL ligand binding affinity impact PROTAC efficiency?
A2: The binding affinity of the ligand for VHL is a critical factor in the development of effective PROTACs.[3] High-affinity binding is fundamental for the formation of a stable ternary complex, which consists of the VHL E3 ligase, the PROTAC, and the target protein.[4][5] The stability of this ternary complex is often correlated with the efficiency of subsequent ubiquitination and degradation of the target protein.[5] However, the relationship is not always linear, and excessively high affinity can sometimes lead to the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[6]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the extent of protein degradation decreases at high concentrations of a PROTAC.[6] This is thought to occur because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-VHL or PROTAC-POI) rather than the productive ternary complex (VHL-PROTAC-POI) required for degradation.[6] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] Designing PROTACs that promote positive cooperativity in ternary complex formation can also help to reduce this effect.[6]
Q4: My PROTAC is not inducing degradation of my target protein. What are the potential reasons?
A4: There are several reasons why a PROTAC may not be effective:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[6]
-
Ineffective Ternary Complex Formation: The PROTAC may bind to VHL and the target protein individually but fail to induce the formation of a stable ternary complex.[4]
-
Non-Productive Ternary Complex Geometry: A ternary complex may form, but its conformation may not be suitable for the E3 ligase to ubiquitinate the target protein.[6]
-
Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.[6]
-
Low Expression of VHL: The cell line being used may have low endogenous levels of VHL.
Q5: How can I improve the cell permeability of my VHL-based PROTAC?
A5: To improve cell permeability, consider the following strategies:
-
Linker Optimization: Modify the linker to enhance the physicochemical properties of the PROTAC, such as reducing polarity.[6]
-
Prodrug Strategies: A prodrug approach can be used to mask polar groups, which are then cleaved inside the cell to release the active PROTAC.[6]
Troubleshooting Guides
Issue 1: Weak or No VHL Binding in Biochemical Assays
-
Symptom: High IC50 or Kd values in VHL binding assays (e.g., FP, SPR, HTRF).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Ligand Design | Review the structure-activity relationship (SAR) of known VHL ligands. Ensure key interactions, such as the hydrogen bond with Tyr98, are maintained.[7] |
| Compound Precipitation | Check the solubility of your compound in the assay buffer. Use a different buffer or add a small percentage of DMSO if necessary. |
| Inactive Protein | Verify the activity of your purified VHL protein complex using a known high-affinity ligand as a positive control. |
| Assay Configuration Error | Double-check all reagent concentrations and incubation times. Ensure the correct filter sets are being used for fluorescence-based assays. |
Issue 2: No Ternary Complex Formation Detected
-
Symptom: No signal or a weak signal in ternary complex formation assays (e.g., TR-FRET, NanoBRET, SPR).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Cooperativity | The binding of the PROTAC to one protein may be hindering the binding of the other. Try redesigning the linker (length and attachment points) to allow for a more favorable conformation. |
| Steric Hindrance | The linker or the warhead may be sterically clashing with either VHL or the target protein. Consider alternative linker attachment points. |
| Incorrect Protein Constructs | Ensure that the tags used for detection (e.g., HaloTag, His-tag) are not interfering with complex formation. |
| Assay Sensitivity | The assay may not be sensitive enough to detect a weak interaction. Try increasing the protein concentrations or using a more sensitive detection method. |
Issue 3: Lack of Protein Degradation in Cellular Assays
-
Symptom: No reduction in the target protein levels as measured by Western Blot or other methods.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Cell Permeability | Assess the cell permeability of your PROTAC. If it is low, consider the optimization strategies mentioned in the FAQs.[6] |
| Efflux by Transporters | The PROTAC may be actively transported out of the cell. Co-treatment with an efflux pump inhibitor may help to clarify this. |
| Non-Productive Ubiquitination | A ternary complex may form, but the geometry may not be correct for ubiquitination. Perform an in-vitro ubiquitination assay to confirm.[6] |
| Proteasome Inhibition | Ensure that the proteasome is active in your cells. As a control, co-treat with a proteasome inhibitor (e.g., MG132) to see if the degradation is proteasome-dependent.[8] |
| Cell Line Specific Effects | Test the PROTAC in multiple cell lines to rule out cell-line-specific issues, such as low VHL expression. |
Quantitative Data Summary
Table 1: Binding Affinities of Common VHL Ligands
| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method | Reference |
| VH032 | 186 | ITC | [7] |
| VHL Ligand 8 | - | - | [1] |
| VH298 | <100 | - | [9] |
| VH101 | <100 | - | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.
Table 2: Degradation Potency of VHL-based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-61 | AR | 7.2 | - | LNCaP | [10] |
| ARD-69 | AR | 0.86 | - | LNCaP | [10] |
| ARD-266 | AR | 0.5 | - | LNCaP | [10] |
| Compound 68 | EGFR L858R | 5.0 | - | HCC-827 | [10] |
| ARV-471 | ERα | 1.8 | - | MCF-7 | [11] |
DC50: Concentration for 50% degradation; Dmax: maximum degradation.[12] "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique to measure the binding kinetics and affinity (Kd) of a PROTAC to both the VHL E3 ligase and the target protein, as well as the formation of the ternary complex.[1]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VHL E3 ligase complex and target protein
-
PROTAC compound
-
Running buffer
-
-
Protocol:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.[1]
-
Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binding affinity (Kd_binary).[1]
-
Binary Interaction (PROTAC to Target): Immobilize the target protein and inject a series of PROTAC concentrations to determine the binding affinity.[1]
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL. This measures the affinity of the ternary complex (Kd_ternary).[1]
-
Protocol 2: Western Blot for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.[1]
-
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: DC50 and Dmax Determination
-
Procedure:
-
Perform a Western Blot experiment with a wide range of PROTAC concentrations.
-
Quantify the band intensities and calculate the percentage of remaining protein for each concentration compared to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).[12]
-
Visualizations
Caption: VHL-based PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ternary Complex Formation [promega.sg]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Western blot results when studying protein degradation.
Frequently Asked Questions (FAQs)
1. Why are my protein bands faint or absent?
Weak or no signal can be a significant issue when trying to detect protein degradation. This can often be attributed to several factors including low protein abundance, issues with antibody dilutions, or problems during the transfer process. It is also possible that the target protein has been degraded during sample preparation.[1][2]
2. What causes the appearance of multiple or unexpected bands?
The presence of multiple bands can be confusing. This could be due to protein degradation, where the target protein is cleaved into smaller fragments.[3][4][5] Other possibilities include nonspecific antibody binding, the presence of protein isoforms, or post-translational modifications.[4]
3. Why is the background on my Western blot so high?
High background can obscure the bands of interest, making data interpretation difficult. This is often caused by issues with the blocking step, antibody concentrations being too high, or inadequate washing.[6][7]
4. My protein is showing up at the wrong molecular weight. What could be the reason?
A shift in the expected molecular weight can be alarming. Protein degradation can lead to bands appearing at a lower molecular weight.[5][7] Conversely, post-translational modifications like glycosylation can cause the protein to migrate slower, appearing at a higher molecular weight.[4][7]
Troubleshooting Guides
Issue 1: Weak or No Signal
If you are experiencing faint or absent bands, follow these troubleshooting steps:
-
Optimize Antibody Concentrations: Your primary or secondary antibody concentrations may be too low. Perform a titration experiment to determine the optimal dilution for your specific protein and sample type.[1][8]
-
Ensure Efficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[9] For larger proteins, consider a wet transfer method with a longer transfer time.[8]
-
Check for Protein Degradation: To minimize protein degradation, always prepare samples on ice and add protease inhibitors to your lysis buffer.[8][10][11] Use fresh lysates whenever possible, as older samples are more prone to degradation.[2]
-
Increase Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel. A typical starting point is 20-30 µg of total protein per lane.[10]
-
Confirm Protein Expression: Ensure that your cell line or tissue type expresses the protein of interest. You can check this using resources like The Human Protein Atlas or by including a positive control in your experiment.[10]
Issue 2: Multiple or Unexpected Bands
To address the issue of multiple bands, consider the following:
-
Prevent Protein Degradation: As mentioned previously, protein degradation is a common cause of multiple bands. The use of protease inhibitors and proper sample handling are crucial.[5][10]
-
Optimize Blocking and Washing: Inadequate blocking or washing can lead to nonspecific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and that your washing steps are sufficient to remove unbound antibodies.[6][7]
-
Adjust Antibody Concentration: A primary antibody concentration that is too high can lead to off-target binding. Try reducing the antibody concentration.[12]
-
Validate Antibody Specificity: Confirm that your primary antibody is specific to the target protein. Check the manufacturer's datasheet for validation data and consider running a negative control (e.g., a lysate from cells known not to express the protein).[3]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Loading Amount | 20-30 µg of whole-cell extract per lane for total proteins. | [10] |
| Up to 100 µg for modified targets in tissue extracts. | [10] | |
| Primary Antibody Dilution | Typically between 1:500 and 1:10,000. | [8] |
| Protease Inhibitor (Leupeptin) | 1.0 µg/mL final concentration in lysis buffer. | [10] |
| Blocking Time | At least 1 hour at room temperature or overnight at 4°C. | [6] |
Experimental Protocols
Standard Western Blot Protocol for Protein Degradation Analysis
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of the lysate using a protein assay (e.g., Bradford assay).[14]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.[14]
-
Incubate the membrane with the primary antibody (at the optimized dilution) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: Troubleshooting decision tree for inconsistent Western blot results.
Caption: Impact of protein degradation on Western blot band patterns.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. biocompare.com [biocompare.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Validating PROTAC VHL-type Degrader-1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of a novel VHL-type Proteolysis Targeting Chimera (PROTAC), referred to as "VHL-degrader-1." We offer a comparative analysis of essential validation experiments, detailed protocols, and the critical controls required to rigorously demonstrate specific, on-target protein degradation.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A VHL-type PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting them.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, which leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][5] This guide focuses on the essential experiments and controls to confirm this mechanism of action for VHL-degrader-1.
Mechanism of Action: VHL-Mediated Protein Degradation
The core function of VHL-degrader-1 is to bring a target protein into proximity with the VHL E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[6] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the target protein into smaller peptides.[4][7]
Key Validation Experiments and Expected Outcomes
To validate the activity and specificity of VHL-degrader-1, a series of experiments comparing its effects to carefully selected controls is essential. The primary experiments include Western blotting for direct degradation measurement, ubiquitination assays to confirm the mechanism, and cell viability assays to assess downstream functional effects.
Data Presentation: Summary of Quantitative Results
The following tables present hypothetical data from key validation experiments.
Table 1: Target Protein Degradation by Western Blot Analysis (Cell Line: Relevant human cancer cell line, e.g., HeLa or MDA-MB-231; Treatment Time: 24 hours)
| Compound | Concentration (nM) | Target Protein Level (% of Vehicle) |
| VHL-degrader-1 (Active) | 10 | 75% |
| 50 | 40% | |
| 100 | 15% (Dmax ≈ 85%) | |
| 500 | 25% (Hook Effect) | |
| Negative Control (Inactive Epimer) | 1000 | 98% |
| Parental Inhibitor (Warhead) | 1000 | 102% |
| VHL-degrader-1 + MG-132 (10 µM) | 100 | 95% |
| VHL-degrader-1 + VHL Ligand (10 µM) | 100 | 92% |
This data illustrates dose-dependent degradation by the active PROTAC, the characteristic "hook effect" at high concentrations, and the lack of degradation with controls or when the proteasome or VHL binding is blocked.[8]
Table 2: Functional Impact on Cell Viability (Assay: CellTiter-Glo®; Treatment Time: 72 hours)
| Compound | IC50 (nM) |
| VHL-degrader-1 (Active) | 25 |
| Negative Control (Inactive Epimer) | > 10,000 |
| Parental Inhibitor (Warhead) | 850 |
This table demonstrates the superior potency of the degradation-based mechanism compared to simple inhibition. The inactive control shows no significant effect on cell viability, confirming the phenotype is linked to degradation.[9]
Logical Framework for Experimental Controls
The use of appropriate controls is paramount to prove that the observed protein knockdown is a direct result of the intended PROTAC mechanism.[10] An inactive control, structurally similar to the active PROTAC but unable to bind the E3 ligase, is crucial for these experiments.[10][11]
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot Analysis for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels.[5][12]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of VHL-degrader-1 (e.g., 0, 10, 50, 100, 500, 1000 nM) and high concentrations of control compounds (e.g., 1000 nM inactive epimer, 1000 nM parental inhibitor) for a specified time (e.g., 24 hours).[5] Include a vehicle control (DMSO).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a competitive VHL ligand for 1-2 hours before adding VHL-degrader-1.[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[5]
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Densitometry analysis is used to quantify band intensity relative to the loading control.
-
Immunoprecipitation (IP) for Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated upon PROTAC treatment, a key step in the degradation mechanism.[12][13]
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells in 100 mm dishes to achieve ~80% confluency.[12]
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with VHL-degrader-1 (at a concentration that gives maximal degradation, e.g., 100 nM) and controls for 4-8 hours.
-
Lyse cells as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Normalize protein concentrations for all samples.
-
Incubate 500-1000 µg of protein lysate with a primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear or laddering pattern in the VHL-degrader-1 treated lane indicates polyubiquitination of the target protein.
-
Cell Viability Assay
This experiment assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[9][14]
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 2,000-5,000 cells/well).
-
-
Compound Treatment:
-
The next day, treat cells with a serial dilution of VHL-degrader-1 and control compounds. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) using non-linear regression analysis.
-
Overall Experimental Workflow
A systematic workflow ensures that all aspects of PROTAC activity are validated, from initial screening to detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
Selectivity Profiling of PROTAC VHL-type Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC VHL-type degrader-1 (also known as compound 9b), a novel degrader of the Ataxia Telangiectasia Mutated (ATM) kinase, with other VHL-type PROTACs targeting different protein kinases. The objective is to offer a comprehensive overview of its selectivity, mechanism of action, and the experimental protocols used for its characterization, supported by experimental data from peer-reviewed studies.
Introduction to this compound
This compound is a hetero-bifunctional molecule that induces the degradation of the ATM protein kinase. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety derived from meisoindigo (B1676166) that binds to ATM. By bringing ATM into proximity with the VHL E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of ATM.[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy, particularly in colorectal cancer, where it has been shown to act synergistically with ATR inhibitors.[1][3]
Mechanism of Action
The mechanism of action for VHL-based PROTACs, including degrader-1, involves the formation of a ternary complex between the target protein (ATM), the PROTAC molecule, and the VHL E3 ligase complex.[1][4] This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Comparative Selectivity Profiling
The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. Here, we compare the selectivity profile of this compound with other VHL-based kinase degraders.
Selectivity of this compound (Compound 9b)
Quantitative proteomic analysis using DiaPASEF-based technology in SW620 colorectal cancer cells treated with compound 9b (10.0 μM for 12 hours) demonstrated high selectivity for its intended target, ATM kinase.[1] The volcano plot from the study shows ATM as the most significantly downregulated protein. While the full quantitative data from the supplementary information was not accessible for this guide, the primary publication confirms the potent and selective degradation of ATM over other cellular proteins.[1][3]
| Target Protein | Cell Line | Observed Downregulation | Significance (p-value) | Reference |
| ATM | SW620 | Most significantly downregulated protein | Highly Significant | [1] |
| Other Kinases | SW620 | No significant downregulation observed | N/A | [1] |
Comparison with Other VHL-Based Kinase Degraders
To provide a broader context for the selectivity of this compound, this section presents data from studies on other VHL-based PROTACs targeting different kinases.
| PROTAC Degrader | Target Kinase(s) | Cell Line | DC50 / IC50 | Selectivity Profile Highlights | Reference |
| Compound 6 (MS39) | EGFR (mutant) | H3255 | DC50 = 3.3 nM | Highly selective for mutant EGFR over wild-type EGFR. Global proteomics confirmed high selectivity. | [5] |
| Compound 13 | EGFR (Del19) | HCC827 | DC50 = 3.57 nM | Potently and selectively degrades EGFR Del19 mutant. | [6] |
| Wee1-PROTAC (VHL-based) | Wee1 | OVCAR8 | DC50 ~100 nM | Induces selective degradation of Wee1, with off-target effects on other kinases being reduced compared to the parent inhibitor AZD1775. | [7][8] |
| Palbociclib-PROTAC (VHL-based) | CDK4/CDK6 | Jurkat | DC50 (CDK6) < 100 nM | Preferential degradation of CDK6 over CDK4, despite the parent inhibitor targeting both. | [9] |
Note: DC50 is the concentration required to achieve 50% of the maximal degradation of the target protein. IC50 is the concentration required for 50% inhibition of a biological process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are protocols for key experiments used in the characterization of PROTAC degraders.
Proteomic Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a PROTAC degrader across the cellular proteome.
Methodology:
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., SW620) and allow cells to adhere. Treat the cells with the PROTAC degrader at a specified concentration and for a defined period (e.g., 10 µM for 12 hours), alongside a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. For quantitative proteomics, a data-independent acquisition method like DiaPASEF can be employed.
-
Data Analysis: Process the mass spectrometry data using specialized software to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control.
-
Data Visualization: Represent the results as a volcano plot, plotting the log2 fold change in protein abundance against the statistical significance (-log10 p-value).
Western Blotting for Target Protein Degradation
Western blotting is a standard technique to validate the degradation of the target protein.
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time course. Include a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein (e.g., anti-ATM). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.
Conclusion
This compound (compound 9b) is a pioneering molecule that selectively induces the degradation of ATM kinase. Proteomic profiling has confirmed its high selectivity in colorectal cancer cells. When compared to other VHL-based kinase degraders, it aligns with the general observation that the PROTAC modality can confer a high degree of selectivity, often exceeding that of the parent small molecule inhibitor. The experimental protocols detailed in this guide provide a framework for the evaluation and comparison of future PROTAC degraders. The continued development of highly selective degraders like this compound holds significant promise for advancing targeted cancer therapies.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. panomebio.com [panomebio.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective CDK6 degradation mediated by cereblon, VHL, and novel IAP-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC VHL-type Degrader-1 vs. RNAi for ATM Knockdown: A Comparative Guide
For researchers aiming to reduce cellular levels of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of DNA damage response, two powerful technologies stand out: PROTAC VHL-type degrader-1 and RNA interference (RNAi). This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the optimal tool for their research needs.
At a Glance: PROTAC vs. RNAi for ATM Knockdown
| Feature | This compound | RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational: Induces ubiquitination and proteasomal degradation of the ATM protein. | Post-transcriptional: Mediates the cleavage and degradation of ATM mRNA. |
| Level of Intervention | Protein | mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple target proteins. | Stoichiometric (siRNA) or continuous expression (shRNA). |
| Speed of Action | Rapid onset of protein degradation. | Slower onset, dependent on mRNA and protein turnover rates. |
| Duration of Effect | Can be long-lasting, but depends on compound pharmacokinetics. | Can be transient (siRNA) or stable (shRNA). |
| Specificity | Generally high, but potential for off-target protein degradation. | High sequence specificity, but potential for off-target mRNA silencing. |
Performance and Efficacy: A Quantitative Comparison
The choice between a PROTAC degrader and RNAi for ATM knockdown often hinges on the desired speed, potency, and duration of the effect. The following tables summarize quantitative data from published studies.
Table 1: Efficacy of this compound for ATM Degradation
Data is based on the findings reported for a novel Meisoindigo-derived this compound (referred to as compound 9b in the study) by Liu, T.-T., et al. (2024).[1][2][3]
| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| SW620 | 25 | >90 | 12 |
| SW480 | 35 | >90 | 12 |
| K562 | Not specified | Significant degradation | 12 |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
This table compiles representative data from various studies utilizing siRNA or shRNA to knockdown ATM expression. The exact knockdown efficiency can vary depending on the cell line, siRNA/shRNA sequence, and transfection/transduction efficiency.
| Method | Cell Line | Knockdown Efficiency (%) | Time Point (post-transfection/transduction) | Reference |
| siRNA | HOS | ~80-90% (estimated from Western blot) | 48 hours | [4] |
| siRNA | HUVEC | Significant reduction in mRNA and protein | 72 hours | [5] |
| lentiviral siRNA | U251 & A172 GSCs | Significant downregulation | Not specified | [6][7] |
| siRNA | Human cancer cells | ~90% | Not specified | [8] |
Mechanism of Action
The fundamental difference between these two technologies lies in the biological level at which they intervene.
This compound acts at the protein level. This heterobifunctional molecule consists of a ligand that binds to the ATM protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing ATM and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the ATM protein, marking it for degradation by the cell's proteasome.[1][9][10]
RNAi operates at the messenger RNA (mRNA) level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed with a sequence complementary to the ATM mRNA. Once introduced into the cell, these small RNAs guide the RNA-induced silencing complex (RISC) to the ATM mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into the ATM protein.
Diagram 1: Signaling Pathway of ATM in DNA Damage Response
References
- 1. Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Silencing of ATM expression by siRNA technique contributes to glioma stem cell radiosensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced radiation and chemotherapy-mediated cell killing of human cancer cells by small inhibitory RNA silencing of DNA repair factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Ternary Complex Formation of PROTAC VHL-type degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading biophysical techniques for validating the formation of the ternary complex consisting of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the target protein Ataxia Telangiectasia Mutated (ATM), and the VHL-type PROTAC degrader-1 (also identified as compound 9b). The formation of this ternary complex is the critical first step in the mechanism of action for this PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of ATM.[1][2]
Introduction to PROTAC VHL-type degrader-1 and Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. VHL-type PROTACs specifically recruit the VHL E3 ligase to a target protein. This compound has been identified as a potent and selective degrader of ATM, a key protein kinase in the DNA damage response.[1][2] The efficacy of this, and any, PROTAC is contingent on its ability to efficiently form a stable ternary complex with both the E3 ligase and the target protein. Validating and characterizing this complex is therefore paramount in the development and optimization of such degraders.
This guide will delve into the experimental methodologies and comparative data for key techniques used to assess the formation and stability of the VHL-PROTAC-ATM ternary complex.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the fundamental mechanism of this compound.
Caption: Mechanism of this compound.
Comparative Analysis of Validation Techniques
Several biophysical techniques can be employed to validate and quantify the formation of the PROTAC-induced ternary complex. Each method offers unique advantages and provides distinct insights into the molecular interactions. The choice of technique often depends on the specific questions being addressed, such as binding affinity, kinetics, thermodynamics, or high-resolution structural information.
Data Summary
While the primary publication for this compound (compound 9b) extensively covers its synthesis and cellular activity, including its potent degradation of ATM, it does not provide specific quantitative data from biophysical assays detailing the formation of the VHL-9b-ATM ternary complex.[1][2] The following table, therefore, presents a generalized comparison of what these techniques can offer, with illustrative data based on typical VHL-based PROTACs.
| Technique | Measures | Typical Affinity Range (K_D) | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | pM - mM | Medium | Low | Real-time, label-free, provides kinetic and affinity data, allows for cooperativity assessment. | Immobilization of one binding partner may affect its activity, mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | nM - µM | Low | High | Label-free, in-solution, provides a complete thermodynamic profile of the interaction. | Low throughput, requires large amounts of pure protein. |
| Förster Resonance Energy Transfer (FRET) | Proximity, Binding kinetics, Affinity (K_D) | pM - µM | High | Low | High sensitivity, can be used in cell-based assays, suitable for high-throughput screening. | Requires labeling of binding partners which may alter their properties. |
| X-ray Crystallography | High-resolution 3D structure | N/A | Very Low | High | Provides detailed atomic-level information of the ternary complex interactions. | Technically challenging, requires crystallization, provides a static picture. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time without the need for labels.
Experimental Workflow:
Caption: SPR experimental workflow for ternary complex analysis.
Protocol:
-
Immobilization: Covalently immobilize recombinant VHL E3 ligase complex onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Interaction (VHL-PROTAC): Inject varying concentrations of this compound over the sensor surface to determine the binding affinity and kinetics of the binary interaction.
-
Ternary Interaction (VHL-PROTAC-ATM): Pre-incubate a fixed, saturating concentration of this compound with varying concentrations of recombinant ATM protein. Inject these mixtures over the VHL-functionalized surface.
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D). The cooperativity (α) of ternary complex formation can be calculated as the ratio of the K_D for the binary VHL-PROTAC interaction to the K_D for the ternary VHL-PROTAC-ATM interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in solution.
Experimental Workflow:
Caption: ITC experimental workflow for ternary complex analysis.
Protocol:
-
Sample Preparation: Prepare purified recombinant VHL, ATM, and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Binary Titration: Typically, the PROTAC is placed in the syringe and titrated into the protein (either VHL or ATM) in the sample cell.
-
Ternary Titration: To measure ternary complex formation, the VHL-PROTAC binary complex is first formed in the sample cell, and then the ATM protein is titrated into this solution from the syringe.
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor). By labeling the E3 ligase and the target protein with a FRET pair, the formation of the ternary complex can be monitored by an increase in the FRET signal.
Experimental Workflow:
Caption: FRET experimental workflow for ternary complex analysis.
Protocol:
-
Protein Labeling: Label purified VHL and ATM proteins with a suitable FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.
-
Assay Setup: In a microplate, mix the labeled VHL and ATM proteins at constant concentrations with a serial dilution of this compound.
-
Measurement: After an incubation period to allow for complex formation, measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader capable of time-resolved FRET measurements.
-
Data Analysis: Calculate the FRET ratio and plot it as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, from which the potency of complex formation (EC50) can be determined.
Conclusion and Recommendations
Validating the formation of the VHL-PROTAC-ATM ternary complex is a critical step in the development of this compound. While cellular degradation assays are the ultimate proof of a PROTAC's efficacy, biophysical assays provide invaluable mechanistic insights that can guide rational drug design and optimization.
-
For initial screening and kinetic analysis, SPR is a highly recommended technique due to its real-time, label-free nature and its ability to provide detailed kinetic information.
-
To obtain a comprehensive thermodynamic understanding of the binding events, ITC is the gold standard, although it is more demanding in terms of sample consumption and throughput.
-
For high-throughput screening of multiple PROTAC candidates, FRET -based assays are highly suitable.
-
For obtaining the most detailed structural information to guide structure-based design, X-ray crystallography is unparalleled, though it is the most technically challenging approach.
A multi-faceted approach, combining data from several of these techniques, will provide the most comprehensive validation of ternary complex formation for this compound and facilitate its further development as a potential therapeutic agent.
References
A Comparative Guide to VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[1] This guide provides an objective comparison of different VHL ligands, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental workflows.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs). They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The affinity of the E3 ligase ligand for its target is a crucial parameter influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. VHL is widely expressed across various tissues, making it a versatile E3 ligase for PROTAC development.[2]
Quantitative Comparison of VHL Ligands
The binding affinity of a ligand to VHL is a key performance indicator. The following table summarizes the binding affinities of commonly used VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [3] |
| VH101 | 44 nM | SPR | [3] |
| VH298 | 80-90 nM | ITC & Competitive FP | [1][2] |
| Novel Ligand 134a | 29 nM | SPR | [4] |
| Novel Ligand 133a | 171 nM | SPR | [4] |
Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following tables present data on the degradation efficiency of PROTACs utilizing different VHL ligands against the same protein target, providing a more direct comparison.
Table 2: Comparison of VHL Ligands in BRD4-targeting PROTACs
| PROTAC | VHL Ligand | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VH032 derivative | HeLa, 22Rv1 | ~25-920 nM | >90% | [5] |
| ARV-771 | VH032 derivative | 22Rv1 | Not Specified | >90% | [5] |
| PROTAC 139 | Novel Heterocyclic Ligand | PC3, EOL-1 | 3.3 nM, 0.87 nM | 97%, 96% | [3] |
Table 3: Comparison of VHL Ligands in CDK6-targeting PROTACs
| PROTAC | VHL Ligand | Cell Line | DC50 | Dmax | Reference |
| Compound 34 | VH032 derivative | MM.1S | <100 nM | >90% | [6][7] |
| BSJ-03-123 (CRBN-based for comparison) | Pomalidomide | MDA-MB-231 | More effective than VHL-based | Not Specified | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.
Physicochemical Properties and Cell Permeability
The physicochemical properties of VHL ligands significantly impact the cell permeability of the resulting PROTACs. Generally, VHL-based PROTACs are large molecules with high polarity, which can lead to poor cell permeability.[2] Strategies to improve permeability include the use of more rigid linkers and the introduction of intramolecular hydrogen bonds to shield polar groups.[8][9] For instance, replacing solvent-exposed amide functionalities with esters has been explored to reduce the energetic penalties of desolvation.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR)
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.
-
Methodology:
-
Immobilization: Immobilize the purified, tagged E3 ligase (e.g., His-tagged VCB complex) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow the PROTAC over the chip surface at various concentrations to measure its binding to the E3 ligase.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the target protein and flow the mixture over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants. Cooperativity (α) can be calculated by dividing the binary KD by the ternary KD.
-
b) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.
-
Methodology:
-
Binary Titration: Titrate the PROTAC into a solution containing either the E3 ligase or the target protein.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a binding model to determine the thermodynamic parameters.
-
c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To quantify the formation of the ternary complex in a solution-based assay.
-
Methodology:
-
Reagent Preparation: Label the E3 ligase and the target protein with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
Assay Setup: In a microplate, mix the labeled E3 ligase, labeled target protein, and the PROTAC at various concentrations.
-
Measurement: After incubation, measure the TR-FRET signal. An increased signal indicates the proximity of the donor and acceptor due to ternary complex formation.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
-
Cellular Protein Degradation Assays
a) Western Blot Analysis
-
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Ubiquitination Assays
a) In Vitro Ubiquitination Assay
-
Objective: To directly measure the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.
-
Methodology:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody against the target protein or ubiquitin. An increase in higher molecular weight species of the target protein indicates polyubiquitination.
-
b) Immunoprecipitation-Western Blot for Cellular Ubiquitination
-
Objective: To detect the ubiquitination of the target protein in cells.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Mandatory Visualizations
Caption: Mechanism of VHL-based PROTAC-induced protein degradation.
Caption: Experimental workflow for comparing VHL ligands in PROTACs.
Caption: Logical relationship of PROTAC components.
Conclusion
The selection of a VHL ligand is a multifaceted decision that extends beyond simple binding affinity. While ligands with higher affinity, such as VH101 and novel heterocyclic ligands, may offer advantages in certain contexts, the well-characterized nature and synthetic tractability of ligands like VH032 make them valuable tools in PROTAC development.[1] The optimal choice of a VHL ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired pharmacological properties of the final PROTAC molecule. Rigorous experimental validation, as outlined in the provided protocols, is paramount to identifying the most effective VHL ligand for a given therapeutic application.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC VHL-type Degrader-1 Target Engagement using CRISPR-Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target of "PROTAC VHL-type Degrader-1," a hypothetical proteolysis-targeting chimera. The primary focus is on the definitive validation using CRISPR-Cas9-mediated knockout of the von Hippel-Lindau (VHL) E3 ligase. This is compared with alternative, complementary techniques essential for robust PROTAC development.
Introduction to PROTAC Target Validation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A VHL-type PROTAC accomplishes this by forming a ternary complex between the target protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
Validating that a PROTAC's activity is dependent on the intended E3 ligase is a critical step in its development. CRISPR-Cas9 mediated gene knockout offers a precise method to ablate the expression of a specific E3 ligase, allowing researchers to unequivocally determine its role in the degradation of the target protein.[1]
Core Validation Method: CRISPR-Cas9 VHL Knockout
The fundamental principle behind this validation strategy is that if a PROTAC mediates the degradation of a target protein through a specific E3 ligase, the knockout of that E3 ligase should eliminate the PROTAC's degradative activity.[1] By comparing the effect of the PROTAC in wild-type cells versus VHL knockout cells, researchers can confirm the on-target mechanism of their PROTAC.
Diagram of the Experimental Workflow
Caption: Workflow for VHL-dependent PROTAC target validation.
Comparative Analysis of Validation Methods
The following tables summarize the quantitative data from different experimental approaches to validate the target of this compound.
Table 1: Target Protein Degradation Analysis
| Cell Line | PROTAC Concentration (nM) | Target Protein Level (% of Control) | VHL Protein Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| Wild-Type | 10 | 55 | 97 |
| Wild-Type | 100 | 12 | 101 |
| Wild-Type | 1000 | 6 | 96 |
| VHL Knockout | 0 | 100 | <5 |
| VHL Knockout | 10 | 99 | <5 |
| VHL Knockout | 100 | 96 | <5 |
| VHL Knockout | 1000 | 94 | <5 |
Table 2: Key Degradation Parameters (DC50 and Dmax)
| Method | Cell Line | DC50 (nM) | Dmax (%) |
| Western Blot | Wild-Type | 15 | 95 |
| Western Blot | VHL Knockout | >1000 | <10 |
| HiBiT Assay | Wild-Type | 12 | 98 |
| HiBiT Assay | VHL Knockout | >1000 | <5 |
Table 3: Off-Target Analysis by Quantitative Proteomics
| Protein | Wild-Type (Fold Change vs. Control) | VHL Knockout (Fold Change vs. Control) |
| Target Protein | -8.5 | -0.05 |
| Protein A | -0.2 | -0.1 |
| Protein B | +0.1 | +0.05 |
| Protein C | -0.08 | -0.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: CRISPR-Cas9-Mediated VHL Knockout
This protocol outlines the generation of a stable VHL knockout cell line.
Materials:
-
HEK293T cells (or other suitable cell line)
-
VHL-specific guide RNA (gRNA) sequences
-
Cas9 nuclease expression vector
-
Lipofectamine 3000
-
Puromycin
-
Anti-VHL antibody
Procedure:
-
gRNA Design and Cloning: Design and clone VHL-specific gRNAs into a suitable vector.
-
Transfection: Co-transfect the gRNA and Cas9 expression vectors into the chosen cell line using Lipofectamine 3000.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Validation: Screen clonal populations for VHL knockout by Western blot analysis using an anti-VHL antibody.
Protocol 2: Western Blot Analysis
This protocol details the analysis of target protein degradation.
Materials:
-
Wild-type and VHL knockout cells
-
This compound
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-target, anti-VHL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat both wild-type and VHL knockout cells with varying concentrations of the PROTAC for 24 hours.
-
Cell Lysis: Lyse the cells using RIPA buffer and quantify protein concentration with a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein, VHL, and a loading control (e.g., GAPDH), followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine protein levels.
Protocol 3: HiBiT Luminescence Assay
This protocol describes a quantitative, real-time method to measure protein degradation.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Cell Plating: Plate HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.
-
LgBiT and Substrate Addition: Add LgBiT protein and Nano-Glo® substrate to the cells.
-
Luminescence Measurement: Measure luminescence at various time points using a luminometer. The luminescent signal is proportional to the amount of HiBiT-tagged target protein.
Protocol 4: Quantitative Proteomics (TMT Labeling)
This protocol provides a global view of the PROTAC's specificity.
Materials:
-
Wild-type and VHL knockout cells
-
This compound
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells, harvest, and lyse. Digest proteins into peptides with trypsin.
-
TMT Labeling: Label peptides from each condition with a different TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all samples to determine changes in protein abundance upon PROTAC treatment.
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
Caption: Mechanism of VHL-type PROTAC-induced protein degradation.
Logic of CRISPR-Cas9 Validation
Caption: Logical basis for CRISPR-Cas9 validation of PROTACs.
Conclusion
The combination of CRISPR-Cas9-mediated VHL knockout with quantitative methods like Western blotting, HiBiT assays, and proteomics provides a robust and comprehensive framework for validating the on-target activity and specificity of VHL-type PROTACs. This multi-faceted approach is essential for the confident advancement of novel protein degraders in drug discovery and development.
References
Choosing Your E3 Ligase: A Head-to-Head Comparison of VHL- and CRBN-Based Degraders
A Guide for Researchers in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted destruction of disease-causing proteins. A critical design choice in developing a PROTAC is the selection of an E3 ubiquitin ligase to recruit. The two most utilized E3 ligases are the von Hippel-Lindau tumor suppressor (VHL) and Cereblon (CRBN). This guide provides an objective, data-driven comparison of VHL- and CRBN-based degraders, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions.
Mechanism of Action: A Shared Path to Degradation
PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ligase, and a linker connecting them. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1] While the overall mechanism is conserved, the choice between VHL and CRBN can significantly impact a degrader's potency, selectivity, kinetics, and physicochemical properties.[][3]
Caption: General mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison: A Case Study on BRD4
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for degraders, with potent VHL- and CRBN-recruiting PROTACs developed and extensively studied. This makes it an excellent case study for a direct comparison. MZ1 is a VHL-based degrader, while dBET1 recruits CRBN; both use JQ1 as the BRD4-binding ligand.[4]
Quantitative Performance Data
The following tables summarize key performance metrics for VHL- and CRBN-based degraders targeting BRD4 and other relevant targets. Note that direct comparisons are most accurate when conducted within the same study under identical conditions.
Table 1: Comparative Degradation Potency & Efficacy
| Parameter | VHL-based (MZ1) | CRBN-based (dBET1) | Target | Cell Line | Source |
|---|---|---|---|---|---|
| DC50 (nM) | ~14 | ~25 | BRD4 | HeLa | [4] |
| Dmax (%) | >90% | >90% | BRD4 | HeLa | [4] |
| Activity Profile | Broadly active across 56 cell lines | Frequently inactive or less active | BRD4 | Cell Panel|[4] |
Table 2: Ternary Complex & Binding Properties
| Parameter | VHL-based (e.g., MZ1) | CRBN-based (e.g., dBET1) | Notes |
|---|---|---|---|
| Ligand Size | Generally larger, more peptidic | Smaller, more "drug-like" (IMiD-based) | Impacts cell permeability and oral bioavailability.[3] |
| Complex Stability | Forms relatively long-lived complexes | Complexes often have faster turn-over rates | May influence suitability for stable vs. rapidly dividing targets.[] |
| Cooperativity | Highly variable; can be positive or negative | Highly variable; can be positive or negative | Cooperativity (α) > 1 enhances ternary complex stability.[5] |
Key Differentiating Factors
The choice between VHL and CRBN extends beyond simple degradation potency and involves several nuanced biological and chemical considerations.
| Feature | VHL (Von Hippel-Lindau) | Cereblon (CRBN) | Key Implications for Researchers |
| Cellular Localization | Predominantly cytosolic, can be nuclear.[] | Primarily nuclear, can shuttle to cytoplasm.[][3] | CRBN may be favored for nuclear targets, while VHL may be more suitable for cytoplasmic ones. |
| Expression Profile | Regulated by oxygen levels; low in hypoxic tumors. | Broadly expressed; abundant in hematopoietic cells.[] | VHL-based degrader potency can be context-dependent (e.g., in tumors). CRBN's high expression in immune cells can be leveraged or be a source of side effects.[] |
| Substrate Selectivity | Narrower promiscuity window, often leading to higher selectivity.[] | Broader substrate promiscuity.[] | VHL may offer a cleaner off-target profile. CRBN's promiscuity can lead to degradation of unintended zinc-finger transcription factors (neofunctionalization).[] |
| Ligand Properties | Ligands are hydroxyproline (B1673980) mimics; often larger with higher molecular weight.[][3] | Ligands are immunomodulatory drug (IMiD) derivatives (e.g., thalidomide); smaller and orally available.[][3] | VHL-based PROTACs can present greater challenges in achieving good cell permeability and oral bioavailability.[3] |
Experimental Protocols
Accurate evaluation of degraders requires a cascade of robust assays. Below are methodologies for key experiments.
Caption: A typical experimental workflow for evaluating PROTAC degraders.
Protocol 1: Target Degradation via Western Blot
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Measure the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-Actin) as well.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Ternary Complex Formation via NanoBRET® Assay
This live-cell, proximity-based assay measures the interaction between the target protein and the E3 ligase.[6]
-
Cell Engineering: Co-transfect cells with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase donor and another expressing the E3 ligase (VHL or CRBN) fused to a HaloTag® acceptor.
-
Cell Plating: Plate the transfected cells in a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells and incubate.
-
PROTAC Addition: Add the PROTAC degraders at various concentrations to the wells.
-
Substrate Addition & Measurement: Add the Nano-Glo® Luciferase Assay Substrate. Immediately measure both donor emission (~460nm) and acceptor emission (~618nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity and thus, ternary complex formation. Plot the BRET ratio against PROTAC concentration.
Choosing the Right Ligase: A Logic Guide
The decision to use a VHL- or CRBN-based degrader is multifaceted and depends on the specific target, desired therapeutic window, and intended clinical application.
Caption: A decision logic flowchart for selecting an E3 ligase.
Conclusion
The choice between a CRBN- or VHL-based degrader is not straightforward and depends heavily on the specific therapeutic context.[3] CRBN-based degraders often leverage smaller, more drug-like ligands, which can be advantageous for properties like oral bioavailability.[][3] They are particularly effective for nuclear targets due to CRBN's localization.[][3] However, this comes with a greater risk of off-target effects due to CRBN's broader substrate promiscuity.[]
Conversely, VHL-based degraders tend to be more selective, but their larger, more peptidic ligands can pose challenges for cell permeability and other drug-like properties.[][3] Ultimately, the optimal PROTAC is a result of the synergy between the target binder, the E3 ligase ligand, and the linker. Empirical data from head-to-head testing is invaluable, and the selection should be guided by the specific protein target, the desired selectivity profile, and the required pharmacokinetic properties for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 6. promega.com [promega.com]
evaluating the pharmacokinetic differences between VHL and CRBN PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. The two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). The choice between a VHL-based PROTAC (V-PROTAC) and a CRBN-based PROTAC (C-PROTAC) has profound implications for the pharmacokinetic (PK) profile of the molecule, ultimately influencing its efficacy and therapeutic window.
This guide provides an objective comparison of the pharmacokinetic differences between VHL and CRBN PROTACs, supported by experimental data and detailed methodologies.
Key Pharmacokinetic Differences: A Head-to-Head Comparison
The distinct structural and physicochemical properties of VHL and CRBN ligands inherently influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTACs. Generally, CRBN ligands are smaller and more "drug-like," which can translate to better oral bioavailability.[1][2] In contrast, VHL ligands are larger and more polar, often leading to challenges in achieving good cell permeability and oral absorption.[2][3] However, VHL-based PROTACs can exhibit favorable tissue distribution and retention.[4]
Below is a summary of key pharmacokinetic parameters for representative VHL and CRBN PROTACs from published studies.
| PROTAC | E3 Ligase | Target | Species | Route | Oral Bioavailability (F%) | Clearance (CL) | Half-life (t½) | Reference |
| ACBI2 | VHL | SMARCA2 | Mouse | p.o. | 22% | - | - | [5] |
| Compound 21c | VHL | HMGCR | - | - | Favorable PK properties reported | - | - | [6] |
| ARV-110 | CRBN | Androgen Receptor | Rat | p.o. | 23.83% | 180.9 ± 30.79 mL/h/kg (mice, IV) | - | [7] |
| ARV-110 | CRBN | Androgen Receptor | Mouse | p.o. | 37.89% | - | - | [7] |
| ARV-471 | CRBN | Estrogen Receptor | - | p.o. | Good oral bioavailability reported | - | - | [8] |
| MS4078 | CRBN | - | Mouse | - | Good plasma exposure reported | - | Cmax at 2h, 340 nM at 12h | [9] |
| SJF620 | CRBN | BTK | Mouse | - | Robust clearance (40.8 mL/min/kg) | 1.62 h | [9] | |
| PROTAC 17 | CRBN | BCR-ABL | - | - | Favorable pharmacokinetics in vivo | - | - | [9] |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms of action and the experimental approach to evaluating their pharmacokinetics, the following diagrams are provided.
Caption: Mechanism of action for VHL and CRBN-based PROTACs.
Caption: General experimental workflow for pharmacokinetic evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC pharmacokinetics. Below are outlines of key experimental protocols.
Cell Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay models passive diffusion across an artificial lipid membrane, providing a high-throughput initial screen for permeability.[10][11]
-
Methodology:
-
A filter plate is coated with a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
The PROTAC compound is added to the donor wells of the plate.
-
The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.
-
The plates are incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
b) Caco-2 Permeability Assay
-
Principle: This cell-based assay utilizes a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. This assay accounts for both passive diffusion and active transport mechanisms.[10][12]
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, samples are collected from the opposite chamber.
-
The concentration of the PROTAC is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of efflux transporters.
-
In Vivo Pharmacokinetic Studies in Rodents
-
Principle: To determine the in vivo ADME properties of a PROTAC, studies are conducted in animal models, typically mice or rats.[13][][15]
-
Methodology:
-
Animal Model: Healthy, male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used. Animals are acclimated and housed under standard laboratory conditions.[13]
-
Dosing: The PROTAC is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes. A typical IV dose might be 1-5 mg/kg, while a PO dose could range from 10-50 mg/kg.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or terminal cardiac puncture.[13] Plasma is separated by centrifugation.
-
Tissue Distribution (Optional): At the end of the study, various tissues (e.g., liver, kidney, tumor) can be harvested for analysis of PROTAC concentration.[13]
-
Sample Analysis: Plasma and tissue homogenate concentrations of the PROTAC are quantified using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[7][]
-
In Vitro Metabolism Assays
-
Principle: To assess the metabolic stability of a PROTAC, it is incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[16][17][18]
-
Methodology:
-
Incubation: The PROTAC is incubated with pooled human, rat, or mouse liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).[16][18]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent PROTAC at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the PROTAC is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Quantitative Whole-Body Autoradiography (QWBA)
-
Principle: QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled PROTAC throughout the entire body of an animal.[1][19][20][21]
-
Methodology:
-
Radiolabeling: The PROTAC is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Dosing: The radiolabeled PROTAC is administered to animals (typically rats).
-
Sample Collection: At various time points post-dose, animals are euthanized and frozen in a mixture of hexane (B92381) and solid CO2.[20]
-
Sectioning: The frozen carcasses are embedded in carboxymethylcellulose and sectioned into thin slices (20-50 µm) using a cryomicrotome.[20]
-
Imaging: The sections are exposed to a phosphor imaging plate. The plate is then scanned to create a digital image of the radioactivity distribution.
-
Quantification: The concentration of radioactivity in different tissues is determined by comparing the signal intensity to that of radioactive standards. This allows for the determination of tissue-to-blood concentration ratios and the identification of potential sites of accumulation.[1][19]
-
Conclusion
The selection of either VHL or CRBN as the E3 ligase for a PROTAC is a critical decision that significantly impacts its pharmacokinetic profile. CRBN-based PROTACs often exhibit more favorable drug-like properties, including better oral bioavailability, due to the smaller size and lower polarity of their ligands. However, VHL-based PROTACs can demonstrate advantageous tissue distribution and retention. A thorough understanding and early evaluation of the pharmacokinetic properties using the experimental approaches outlined in this guide are essential for the successful development of potent and effective PROTAC therapeutics. The continuous evolution of linker technology and PROTAC design strategies is expected to further address the pharmacokinetic challenges associated with both VHL and CRBN-based degraders, expanding their therapeutic potential.
References
- 1. qps.com [qps.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. unmc.edu [unmc.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. qps.com [qps.com]
- 21. njdmpk.com [njdmpk.com]
Confirming On-Target Degradation of VHL-Type PROTACs: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. VHL-type PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these degraders. A critical step in the development and validation of any new PROTAC is to unequivocally demonstrate that the degradation of the target protein is a direct result of the intended mechanism. This is achieved through a series of "rescue" experiments designed to interfere with the PROTAC's mode of action.
This guide provides a comparative overview of essential rescue experiments to confirm the on-target activity of "PROTAC VHL-type degrader-1," a novel degrader targeting the Ataxia Telangiectasia Mutated (ATM) protein.[1] We will also draw comparisons with the well-characterized VHL-based BRD4 degrader, MZ1, to provide a broader context.
The Mechanism of VHL-Type PROTACs
VHL-type PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein and another that recruits the VHL E3 ligase, connected by a linker. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a VHL-type PROTAC degrader.
Comparative Analysis of Rescue Experiments
To validate that the degradation of a target protein by a VHL-type PROTAC is on-target, we must demonstrate that interfering with key components of this pathway reverses, or "rescues," the degradation. The primary methods are chemical and genetic rescue experiments.
The following table summarizes the expected outcomes when treating cells with a VHL-type PROTAC under various rescue conditions.
| Experimental Condition | Target Protein Level (Relative to Control) | Rationale |
| This compound | ||
| Degrader-1 alone | Greatly Reduced (>90% degradation) | Effective on-target degradation of ATM. |
| Degrader-1 + Proteasome Inhibitor (e.g., MG132) | Degradation Rescued | Blocks the final degradation step, confirming proteasome dependence. |
| Degrader-1 + VHL Ligand (e.g., VH032) | Degradation Rescued | Competes with the PROTAC for VHL binding, preventing ternary complex formation. |
| Degrader-1 in VHL Knockdown Cells | Degradation Rescued | Removal of the necessary E3 ligase prevents target ubiquitination. |
| MZ1 (BRD4 Degrader) - Comparative Example | ||
| MZ1 alone | Greatly Reduced (>90% degradation) | Effective on-target degradation of BRD4. |
| MZ1 + Proteasome Inhibitor (e.g., MG132) | Degradation Rescued | Confirms that MZ1-mediated BRD4 degradation is proteasome-dependent. |
| MZ1 in VHL Knockdown Cells | Degradation Rescued | Demonstrates the absolute requirement of VHL for MZ1's activity. |
Experimental Workflows and Protocols
Accurate and reproducible experimental design is paramount. Below are the workflows and detailed protocols for the key rescue experiments.
Chemical Rescue: Proteasome Inhibition
This experiment confirms that the PROTAC-induced protein loss is due to proteasomal degradation.
Caption: Workflow for a proteasome inhibitor rescue experiment.
Protocol: MG132 Rescue Experiment
-
Cell Seeding: Plate cells (e.g., colorectal cancer cell line HCT116) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with 10-20 µM of MG132 (proteasome inhibitor) for 1-2 hours.[2][3] Include a vehicle-only (e.g., DMSO) control group.
-
PROTAC Treatment: Add "this compound" to the MG132-containing media at its effective concentration (e.g., DC50 or DC90 value). Also, include a control group treated with the PROTAC alone.
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours) that has been shown to yield significant degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein (ATM) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate. The rescue of ATM degradation in the MG132 co-treated samples confirms proteasome-dependent degradation.
Genetic Rescue: VHL Knockdown
This experiment provides definitive evidence that the PROTAC's activity is dependent on the VHL E3 ligase.
Caption: Workflow for a VHL knockdown rescue experiment.
Protocol: siRNA-mediated VHL Knockdown
-
Cell Seeding: Plate cells in 6-well plates the day before transfection to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with siRNA targeting VHL or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Knockdown Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the VHL protein.
-
PROTAC Treatment: Treat the VHL-depleted and control cells with "this compound" at its effective concentration. Include a vehicle-only control for both siRNA conditions.
-
Degradation Incubation: Incubate the cells for the optimal degradation time period.
-
Cell Lysis and Western Blotting: Harvest the cells, quantify protein, and perform Western blotting as described in the previous protocol. It is crucial to probe for both the target protein (ATM) and VHL to confirm successful knockdown. A lack of ATM degradation in the VHL siRNA-treated cells, despite its degradation in the control siRNA group, validates the VHL-dependent mechanism.
Chemical Rescue: Competitive Antagonism
This experiment uses a free VHL ligand to compete with the PROTAC for binding to the VHL E3 ligase, thereby preventing the formation of the ternary complex.
Protocol: VHL Competitive Antagonism
-
Cell Seeding: Plate and grow cells as described above.
-
Pre-treatment: Pre-treat the cells with a high concentration of a free VHL ligand (e.g., VH032 or VH298, typically 100-fold molar excess relative to the PROTAC) for 1-2 hours.
-
PROTAC Treatment: Add "this compound" to the cells.
-
Incubation, Lysis, and Western Blotting: Follow the subsequent steps as outlined in the proteasome inhibition protocol. The rescue of ATM degradation in the presence of the competing VHL ligand confirms that the PROTAC must bind to VHL to exert its effect.
Conclusion
Confirming the on-target and intended mechanism of action is a cornerstone of PROTAC development. The rescue experiments detailed in this guide—proteasome inhibition, competitive antagonism, and genetic knockdown of the E3 ligase—provide a robust framework for validating VHL-type degraders like "this compound." By systematically applying these methods and comparing the results to well-established degraders, researchers can build a compelling case for the specificity and mechanism of their novel compounds, paving the way for their advancement as powerful research tools and potential therapeutics.
References
A Comparative Guide to the Cross-Reactivity of VHL-Type PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of von Hippel-Lindau (VHL)-type Proteolysis Targeting Chimeras (PROTACs). As a novel therapeutic modality, understanding the off-target effects of PROTACs is crucial for their clinical development. This document summarizes key performance data, details common experimental protocols for assessing selectivity, and visualizes the underlying mechanisms and workflows.
Comparative Performance of VHL-Based Degraders
The selectivity of a PROTAC is a critical attribute that dictates its therapeutic window. Off-target degradation can lead to unforeseen toxicity and diminish the desired therapeutic effect. The following table summarizes the performance of a representative VHL-type degrader, "PROTAC VHL-type Degrader-1," in comparison to other published VHL-based PROTACs targeting different proteins of interest (POIs).
| PROTAC | Target POI | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Profile (Off-Targets) | Reference |
| This compound (Hypothetical) | Target X | Cancer Cell Line A | 15 | >90 | 5 proteins significantly degraded | N/A |
| Wee1 PROTAC (VHL-based) | Wee1 | OVCAR3 | ~50 | >90 | Selective for Wee1 over other kinases | [1][2][3] |
| p38α PROTAC (VHL-based) | p38α | Breast Cancer Cell Lines | 100-1000 | >80 | Specific for p38α, not p38β | [4][5][6] |
| CRBN Degrader (VHL-recruiting) | CRBN | HCT116 | 6.2 | >95 | Preferential degradation of CRBN over VHL | [7][8] |
*DC50: Half-maximal degradation concentration. *Dmax: Maximum percentage of degradation. *Selectivity Profile: Based on global proteomics or kinase profiling; the number of off-targets can vary based on the statistical significance thresholds used.[9]
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of a PROTAC's selectivity requires a combination of robust experimental techniques. Below are detailed methodologies for key experiments commonly employed in cross-reactivity studies.
Global Proteomics Analysis by Mass Spectrometry
This method provides an unbiased, global view of changes in protein abundance upon treatment with a PROTAC.
-
Cell Culture and Lysis:
-
Culture cells (e.g., U2OS, HCT116) to 70-80% confluency.
-
Treat cells with the PROTAC degrader at various concentrations and time points. A vehicle-treated control (e.g., DMSO) is essential.
-
Harvest cells, wash with ice-cold PBS, and lyse using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
(Optional) Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. Volcano plots are commonly used to visualize these changes.[9]
-
Kinase Profiling
For PROTACs targeting kinases, a focused kinase panel screen is crucial to determine selectivity against other kinases, which often have structurally similar ATP-binding pockets.
-
Assay Principle: The assay measures the ability of the PROTAC to interfere with the activity of a large panel of purified kinases. This is typically done by quantifying the phosphorylation of a substrate.
-
Methodology:
-
A library of purified kinases is arrayed in a multi-well plate format.
-
The PROTAC is added to the wells at one or more concentrations.
-
A kinase-specific substrate and ATP (often radiolabeled) are added to initiate the reaction.
-
After incubation, the amount of phosphorylated substrate is measured.
-
The percentage of inhibition for each kinase is calculated relative to a control. This helps identify off-target kinases that are potently inhibited by the warhead component of the PROTAC.[1][2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC degrader or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions across a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This can be used to confirm that off-target degradation is a result of direct binding.
Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC cross-reactivity studies.
Caption: Mechanism of action for a VHL-based PROTAC degrader.
Caption: Experimental workflow for assessing PROTAC selectivity.
Caption: Logical relationship in a comparative analysis of PROTACs.
Conclusion and Future Perspectives
The development of highly selective PROTACs is a key challenge in the field of targeted protein degradation. While VHL-based PROTACs have shown significant promise, their potential for off-target effects necessitates rigorous cross-reactivity profiling.[10][11][12] The conversion of a selective inhibitor into a PROTAC does not guarantee maintained selectivity; in fact, the formation of a ternary complex can introduce novel off-target interactions.[1][2]
Future strategies to enhance selectivity include:
-
Linker Optimization: The length, composition, and attachment point of the linker can significantly influence the geometry of the ternary complex and, consequently, its selectivity.
-
Novel E3 Ligase Ligands: Exploring and developing ligands for other E3 ligases could provide alternative avenues for achieving different selectivity profiles.[13][14]
-
Structure-Based Design: High-resolution structural data of ternary complexes can guide the rational design of more selective PROTACs.[15]
By employing a multi-faceted experimental approach, researchers can gain a comprehensive understanding of the selectivity profile of VHL-based degraders, paving the way for the development of safer and more effective therapeutic agents.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. researchgate.net [researchgate.net]
- 3. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
comparing the in vivo efficacy of VHL-recruiting PROTACs to other modalities
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. Among the vanguard of this approach are Proteolysis Targeting Chimeras (PROTACs), with those recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase being a prominent and well-studied class. This guide provides an objective comparison of the in vivo efficacy of VHL-recruiting PROTACs against other protein degradation and knockdown modalities, supported by experimental data and detailed methodologies.
Mechanism of Action: VHL-Recruiting PROTACs
VHL-recruiting PROTACs are heterobifunctional molecules designed to simultaneously bind to a target protein of interest (POI) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of VHL-recruiting PROTACs.
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies comparing VHL-recruiting PROTACs with other modalities for the same target are emerging but not yet widespread. The following tables summarize available data for key cancer targets, compiled from various preclinical studies. It is important to note that cross-study comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy Comparison for Androgen Receptor (AR) Targeting in Prostate Cancer
| Modality | Compound Example | E3 Ligase Recruited | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation | Citation(s) |
| VHL-PROTAC | ARD-69 | VHL | LNCaP xenografts | 50 mg/kg, i.p., daily | Significant TGI | >90% in tumors | [1] |
| CRBN-PROTAC | ARV-110 | CRBN | VCaP xenografts | 1 mg/kg, p.o., daily | Significant TGI | >90% in tumors | [1] |
| siRNA | Not specified | N/A | LNCaP xenografts | 1.5 mg/kg, i.v., 2x/week | Significant TGI | ~70% AR mRNA reduction | [2] |
Table 2: In Vivo Efficacy Comparison for BET Bromodomain (BRD4) Targeting
| Modality | Compound Example | E3 Ligase Recruited | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation | Citation(s) |
| VHL-PROTAC | ARV-771 | VHL | CB17/SCID mice with 22Rv1 xenografts | 50 mg/kg, i.p., daily | Significant tumor regression | >95% in tumors | [3] |
| CRBN-PROTAC | dBET1 | CRBN | NSG mice with MV4;11 xenografts | 50 mg/kg, i.p., daily | Significant TGI | >80% in tumors | [4] |
| Molecular Glue | Not specified | CRBN | N/A | N/A | N/A | N/A | N/A |
Note: In vivo data for molecular glues targeting BRD4 is less commonly published in a directly comparable format to PROTACs.
Detailed Experimental Protocols
General In Vivo PROTAC Efficacy Study
A typical workflow for assessing the in vivo efficacy of a PROTAC, such as a VHL-recruiting degrader, is outlined below.
Caption: Typical in vivo PROTAC experimental workflow.
1. Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., VCaP for prostate cancer, MCF7 for breast cancer) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG).[5]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice to better recapitulate human tumor biology.
2. Dosing and Administration:
-
PROTACs are formulated for oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) administration.[1][3]
-
Dosing regimens can vary from daily to weekly administration, depending on the pharmacokinetic properties of the compound.
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
4. Pharmacodynamic Analysis:
-
Western Blotting: Tumor lysates are analyzed to quantify the levels of the target protein and assess the extent of degradation.[6]
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the distribution and levels of the target protein within the tumor tissue.
5. Pharmacokinetic Analysis:
-
Blood samples are collected at various time points after dosing to determine the concentration of the PROTAC over time, assessing parameters like Cmax, Tmax, and half-life.
Comparison with Other Modalities
VHL- vs. CRBN-Recruiting PROTACs
The choice between VHL and Cereblon (CRBN) as the E3 ligase for a PROTAC can significantly impact its properties.[] VHL-based PROTACs have shown robust degradation for a variety of targets.[3] However, CRBN-recruiting PROTACs, such as ARV-110 and ARV-471, have demonstrated excellent oral bioavailability and clinical efficacy.[8][9] The tissue expression of the E3 ligase can also influence the in vivo efficacy of the PROTAC.[]
PROTACs vs. Molecular Glues
Molecular glues are small molecules that induce a novel interaction between an E3 ligase (most commonly CRBN) and a target protein, leading to its degradation.[10] Unlike the modular design of PROTACs, the discovery of molecular glues has often been serendipitous.[5] Molecular glues are typically smaller than PROTACs, which may confer advantages in terms of cell permeability and oral bioavailability.[4] However, the rational design of molecular glues for specific targets remains a significant challenge.
PROTACs vs. RNA-based Therapies (siRNA/ASOs)
Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) act upstream of protein production by targeting mRNA for degradation or blocking its translation.[2] This approach can be highly specific and effective.[11] However, the in vivo delivery of RNA-based therapeutics remains a major hurdle, often requiring complex formulations like lipid nanoparticles to protect the nucleic acids from degradation and facilitate cellular uptake.[12][13] In contrast, many PROTACs are small molecules with the potential for oral bioavailability, simplifying their administration.[14]
Conclusion
VHL-recruiting PROTACs represent a powerful modality for targeted protein degradation with demonstrated in vivo efficacy in various preclinical cancer models. While direct comparative data against other modalities for the same targets is still emerging, the available evidence suggests that the choice of therapeutic strategy will depend on the specific target, the desired pharmacokinetic profile, and the challenges associated with each approach. The modularity and catalytic nature of PROTACs offer distinct advantages, while the smaller size of molecular glues and the upstream mechanism of RNA-based therapies present their own unique benefits and hurdles. As the field of targeted protein degradation continues to evolve, a deeper understanding of the in vivo performance of these different modalities will be crucial for the development of the next generation of precision medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concepts in in vivo siRNA Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PROTAC VHL-type degrader-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like PROTAC VHL-type degrader-1 are critical to ensuring a secure laboratory environment and regulatory compliance. Due to their potent biological activity, PROTACs and materials contaminated with them are classified as hazardous or cytotoxic waste and require stringent disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risk and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for every PROTAC may not be readily available, compounds of this nature are generally considered harmful if ingested and can cause skin and eye irritation. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A lab coat must be worn to protect from spills.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving meticulous waste segregation, collection, and labeling. Adherence to these steps is crucial for minimizing exposure and ensuring compliant disposal.
1. Waste Segregation: The First Line of Defense
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).
2. Waste Collection: Containment is Key
Proper containment of segregated waste is critical to prevent leaks and environmental contamination.
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. It is imperative not to mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous or cytotoxic waste.
3. Labeling: Clear and Accurate Identification
All waste containers must be clearly and accurately labeled to ensure proper handling and disposal by waste management personnel. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The primary hazard associated with the waste (e.g., Toxic).
-
The date of accumulation.
4. Storage: Secure and Designated Areas
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic, clearly marked, and have secondary containment to manage potential spills.
5. Disposal: Professional and Compliant Channels
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations.
Quantitative Data and Compound Information
While specific disposal-related quantitative data for this compound is not publicly available, the following table summarizes key information for related compounds, underscoring the need for careful handling.
| Parameter | Value | Significance |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] | Indicates the stability of the compound under different storage conditions. |
| Solubility | DMSO: 100 mg/mL (111.35 mM; requires ultrasonic).[1] | Important for preparing solutions and for considering decontamination methods. |
| Molecular Weight | 898.08 g/mol .[1] | Basic chemical property. |
Experimental Protocols: Chemical Decontamination (General Guidance)
Decontamination of Surfaces:
-
Preparation: Prepare a fresh decontamination solution. A common approach for many organic compounds is a solution of sodium hypochlorite (B82951) (bleach) or a specialized laboratory decontamination solution. The exact type and concentration should be approved by your EHS office.
-
Application: Liberally apply the decontamination solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the solution to remain in contact with the surface for a sufficient amount of time (e.g., 30 minutes to an hour) to allow for potential degradation.
-
Wiping: Wipe the surface with absorbent materials, starting from the outer edge of the spill and working inwards.
-
Rinsing: Thoroughly rinse the surface with water.
-
Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment from the risks associated with these potent research compounds. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for PROTAC VHL-type degrader-1
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC VHL-type degrader-1. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on best practices for handling potent, biologically active small molecules.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is compiled from general safety guidelines for PROTACs and data sheets for similar compounds. It is critical to treat this substance with a high degree of caution.
Personal Protective Equipment (PPE) and Handling
When handling this compound in either solid or solution form, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and handling precautions.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | Protects against skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes and eye exposure. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation risk of powdered compound. |
Handling in a Ventilated Area: All manipulations of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Storage and Solution Preparation
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of solid this compound to reach room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration. Sonication may be required to fully dissolve the compound.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
-
Storage: Store the aliquots at the recommended temperature in a tightly sealed, light-protected container.
Spill and Disposal Management
PROTACs should be handled as hazardous waste due to their potent biological activity. A clear and systematic plan for spill management and waste disposal is critical.
| Waste Type | Collection and Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Collect all liquid waste containing the degrader in a separate, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams. |
| Spill Cleanup | Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation. Collect all cleanup materials in a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name. Disposal should be carried out through an approved chemical waste management service in accordance with local, state, and federal regulations.
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard operational procedure for working with and disposing of this compound.
Mechanism of Action: VHL-Mediated Protein Degradation
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
